2-Bromopyridine
描述
Structure
3D Structure
属性
IUPAC Name |
2-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRWILPUOVGIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051564 | |
| Record name | 2-Bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless oily liquid; [EPA - PPRTV] Pale yellow or colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Bromopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19546 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.0 [mmHg] | |
| Record name | 2-Bromopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19546 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-04-6 | |
| Record name | 2-Bromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z7MLC4VD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12,13-epoxy-9-alkoxy-10E-octadecenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062289 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromopyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it an essential precursor for the synthesis of a wide array of functionalized pyridine (B92270) derivatives with significant applications in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the chemical properties of this compound, alongside a detailed exploration of its reactivity. Key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Stille, and Negishi), nucleophilic aromatic substitution, and lithiation, are discussed in detail. This document also includes summaries of experimental protocols and highlights the role of this compound derivatives in targeting signaling pathways relevant to drug discovery.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1][2][3] Its physical and chemical properties are summarized in the table below, providing a foundational understanding for its handling, storage, and application in chemical synthesis.
| Property | Value | References |
| Molecular Formula | C₅H₄BrN | [1][2][3] |
| Molecular Weight | 158.00 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Boiling Point | 192-194 °C | [2][3][4] |
| Melting Point | Not applicable (liquid at room temperature) | [5] |
| Density | 1.657 g/mL at 25 °C | [2][4][6] |
| pKa (of conjugate acid) | 0.71 | [2][7][8] |
| Solubility | Slightly miscible with water (2.5 g/L at 20 °C). Soluble in ethanol, ether, benzene, and other organic solvents. | [2][3][9] |
| Refractive Index (n20/D) | 1.572 | [2][6] |
Reactivity and Key Transformations
The reactivity of this compound is dominated by the presence of the bromine atom at the 2-position of the electron-deficient pyridine ring. This strategic placement allows for a diverse range of chemical transformations, making it a versatile synthon.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to synthesize 2-arylpyridines.[1]
Typical Experimental Protocol: A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium phosphate (B84403) (2.2 mmol) is prepared in a solvent system, typically a mixture of 1,4-dioxane (B91453) and water.[1] The reaction vessel is purged with an inert gas and heated at 80-100 °C for several hours.[1] After cooling, the product is extracted and purified by column chromatography.
This reaction facilitates the formation of a C-N bond, allowing for the synthesis of 2-aminopyridine (B139424) derivatives. The reaction of this compound with amines is often challenging due to catalyst inhibition by the pyridine nitrogen, but specialized ligands and conditions have been developed to overcome this.[9][10]
Typical Experimental Protocol: In a sealed tube, this compound (1.0 equiv), the desired amine (1.2-5.0 equiv), a palladium catalyst like Pd(OAc)₂ (5 mol%), a phosphine (B1218219) ligand such as dppp (B1165662) (10 mol%), and a strong base like NaOt-Bu (2.0 equiv) are combined in an anhydrous solvent like toluene.[9] The mixture is heated at around 80 °C overnight.[9] The product is then isolated and purified.
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne, yielding 2-alkynylpyridine derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Typical Experimental Protocol: this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) are dissolved in a solvent like DMF or THF. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are added, along with an amine base such as triethylamine (B128534) or diisopropylamine. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.[3][11]
The Stille coupling involves the reaction of this compound with an organotin compound to form a C-C bond. This method is highly versatile for creating complex molecular architectures.
Typical Experimental Protocol: this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) are reacted in the presence of a palladium catalyst, often with the addition of a copper(I) co-catalyst and a ligand, in a suitable solvent like DMF or NMP at elevated temperatures.[12][13]
The Negishi coupling pairs this compound with an organozinc reagent, catalyzed by a palladium or nickel complex, to form a C-C bond.
Typical Experimental Protocol: An organozinc reagent, often prepared in situ from an organolithium or Grignard reagent and a zinc halide, is reacted with this compound in the presence of a palladium catalyst such as Pd(PPh₃)₄ in an anhydrous solvent like THF, typically under reflux.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution. However, for this compound, this reaction often requires harsh conditions, such as high temperatures and strong nucleophiles, due to the moderate leaving group ability of bromide compared to fluoride.[5]
Typical Experimental Protocol: this compound is heated with a strong nucleophile (e.g., an alkoxide or an amine) in a high-boiling polar aprotic solvent like DMSO or NMP at temperatures ranging from 120-180 °C.[5]
Lithiation and Metal-Halogen Exchange
This compound readily undergoes metal-halogen exchange with strong bases like n-butyllithium or t-butyllithium at low temperatures to form 2-lithiopyridine. This organolithium reagent is a versatile intermediate for the introduction of various electrophiles at the 2-position of the pyridine ring.
Typical Experimental Protocol: A solution of this compound in an anhydrous ether solvent such as THF or diethyl ether is cooled to -78 °C. A solution of butyllithium (B86547) is then added dropwise, and the mixture is stirred for a short period before the addition of an electrophile.
Role in Drug Discovery and Signaling Pathways
The 2-pyridyl moiety is a common scaffold in a multitude of biologically active compounds. This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. Derivatives of this compound have been investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents, and as modulators of the central nervous system.[1][4]
One notable example is the use of this compound derivatives in the development of kinase inhibitors. For instance, pyridine-pyrazole derivatives synthesized from 2-bromo-6-(bromomethyl)pyridine (B1282057) have demonstrated potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in several cancers.[3] Pim-1 kinase is involved in cell survival and proliferation pathways, often by phosphorylating and inactivating pro-apoptotic proteins like BAD. Inhibition of Pim-1 can thus promote apoptosis in cancer cells.
Conclusion
This compound is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of functionalized pyridine derivatives. Its well-defined reactivity in a multitude of transformations, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of new reactions and applications of this compound and its derivatives will undoubtedly lead to further innovations in drug discovery, materials science, and beyond. This guide provides a solid foundation for understanding and utilizing the rich chemistry of this important heterocyclic compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions [mdpi.com]
- 11. US4291165A - Process for making this compound - Google Patents [patents.google.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of 2-Bromopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-bromopyridine, a critical intermediate in the pharmaceutical and agrochemical industries. This document details established synthetic methodologies, rigorous purification protocols, and presents quantitative data in a clear, comparative format.
Synthesis of this compound
The most prevalent and high-yielding method for the synthesis of this compound is the Sandmeyer-type reaction, which involves the diazotization of 2-aminopyridine (B139424) followed by bromination.[1][2] Variations of this method exist, primarily in the specific reagents and conditions used. Another reported, though less common, method involves the direct bromination of pyridine (B92270) at high temperatures.[3]
Sandmeyer-type Reaction from 2-Aminopyridine
This reaction proceeds via the formation of a diazonium salt from 2-aminopyridine in the presence of a bromide source, which is then displaced by a bromide ion.[4] The overall transformation is depicted in the workflow below.
Caption: Synthetic workflow for this compound via diazotization of 2-aminopyridine.
Table 1: Comparison of Sandmeyer-type Synthesis Protocols for this compound
| Parameter | Method A | Method B | Method C |
| Starting Material | 2-Aminopyridine[5] | 2-Aminopyridine[6] | 2-Aminopyridine[3] |
| Bromide Source | 48% Hydrobromic Acid, Bromine[5] | 48% Hydrobromic Acid, Bromine[6] | 48% Hydrobromic Acid, Bromine[3] |
| Diazotizing Agent | Sodium Nitrite[5] | Sodium Nitrite[6] | Sodium Nitrite[3] |
| Reaction Temperature | 0°C or lower[5] | -10°C to -5°C[6] | 0°C or lower[3] |
| Work-up | Ether extraction, drying over KOH[5] | Steam distillation[6] | Ether extraction, drying over KOH[3] |
| Yield | 86-92%[5] | 76.3-90.6%[6] | 86-92%[3] |
| Purity | Not specified | Up to 99.8% after purification[6] | Not specified |
Direct Bromination of Pyridine
This method involves the high-temperature, vapor-phase reaction of pyridine with bromine.[3] It is generally less favored due to the harsh reaction conditions and the formation of polybrominated byproducts, such as 2,6-dibromopyridine.[3]
Table 2: Direct Bromination of Pyridine
| Parameter | Value |
| Starting Material | Pyridine[3] |
| Brominating Agent | Bromine[3] |
| Reaction Temperature | 500°C[3] |
| Work-up | Alkaline wash, steam distillation, fractional distillation[3] |
| Yield of this compound | 46%[3] |
| Major Byproduct | 2,6-Dibromopyridine (17% yield)[3] |
Experimental Protocols
Synthesis of this compound from 2-Aminopyridine (Method A)
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
5-L three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
2-Aminopyridine (150 g, 1.59 moles)
-
48% Hydrobromic acid (790 mL, 7 moles)
-
Bromine (240 mL, 4.7 moles)
-
Sodium nitrite (B80452) (275 g, 4 moles) in 400 mL water
-
Sodium hydroxide (B78521) (600 g, 15 moles) in 600 mL water
-
Diethyl ether
-
Solid potassium hydroxide
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, place 790 mL of 48% hydrobromic acid.
-
Cool the flask to 10-20°C in an ice-salt bath and add 150 g of 2-aminopyridine over approximately 10 minutes.[5]
-
While maintaining the temperature at 0°C or lower, add 240 mL of bromine dropwise. The first half should be added over 30 minutes and the second half over 15 minutes. The mixture will thicken due to the formation of a yellow-orange perbromide.[5]
-
Add a solution of 275 g of sodium nitrite in 400 mL of water dropwise over 2 hours, ensuring the temperature is kept at 0°C or lower.[5]
-
After the addition is complete, stir the mixture for an additional 30 minutes.[5]
-
Slowly add a solution of 600 g of sodium hydroxide in 600 mL of water, maintaining the temperature below 20-25°C. The mixture should become nearly colorless.[5]
-
Extract the reaction mixture with four 250-mL portions of diethyl ether.[5]
-
Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.[5]
-
Distill the dried extract through a 15 cm Vigreux column. Collect the fraction boiling at 74–75°C/13 mm Hg. The expected yield is 216–230 g (86–92%).[5]
Purification of this compound
Crude this compound from the synthesis can be purified by several methods to achieve high purity, which is often required for subsequent applications in drug development.
Caption: General workflows for the purification of this compound.
Fractional Vacuum Distillation
This is the most common and direct method for purifying this compound.
Protocol:
-
Dry the crude this compound over a suitable drying agent such as solid potassium hydroxide or calcium oxide for several hours.[5][7]
-
Assemble a fractional distillation apparatus with a Vigreux column.
-
Heat the flask containing the dried crude product under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point. The boiling point of this compound is 194.8 °C at atmospheric pressure and 74-75°C at 13 mmHg.[1][5]
Purification via Acid-Base Extraction and Steam Distillation
This method is particularly useful for removing non-basic impurities.[6]
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent like methylene (B1212753) chloride.[6]
-
Extract the organic solution with an aqueous acid solution (e.g., ~15% HCl) at a low temperature (e.g., 0°C). The this compound will move into the aqueous layer as its hydrochloride salt.[6]
-
Separate the aqueous layer and neutralize it with a base (e.g., 50% NaOH solution).[6]
-
The neutralized aqueous layer containing the free this compound is then subjected to steam distillation.[6]
-
The organic phase of the steam distillate is collected and can be further purified by vacuum distillation to yield highly pure this compound (>99.8%).[6]
Characterization Data
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrN | [1] |
| Molar Mass | 158.00 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 194.8 °C | [1] |
| 74-75°C @ 13 mmHg | [5] | |
| ¹H NMR (CDCl₃, 89.56 MHz) | δ 8.36, 7.56, 7.49, 7.26 ppm | [8] |
| IR Spectrum | Key peaks can be found on spectral databases. | [9][10] |
| Mass Spectrum (EI) | Major fragments can be found on spectral databases. | [9][11] |
Conclusion
The synthesis of this compound is most effectively achieved through the Sandmeyer-type reaction of 2-aminopyridine, which consistently provides high yields. The purity of the final product is critical for its application in research and development, and can be significantly enhanced through appropriate purification techniques such as fractional vacuum distillation or a combination of acid-base extraction and steam distillation. The protocols and data presented in this guide offer a comprehensive resource for the laboratory-scale production of high-purity this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chempanda.com [chempanda.com]
- 3. prepchem.com [prepchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4291165A - Process for making this compound - Google Patents [patents.google.com]
- 7. This compound | 109-04-6 [chemicalbook.com]
- 8. This compound(109-04-6) 1H NMR [m.chemicalbook.com]
- 9. This compound | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Pyridine, 2-bromo- [webbook.nist.gov]
An In-depth Technical Guide to 2-Bromopyridine: Synthesis, Properties, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopyridine is a pivotal heterocyclic building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique electronic properties and reactivity make it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, detailed synthesis protocols, and key synthetic applications with experimental details.
Core Data and Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Identifier/Property | Value | Reference(s) |
| CAS Number | 109-04-6 | [2] |
| Molecular Formula | C₅H₄BrN | [2] |
| Molecular Weight | 158.00 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | o-Bromopyridine, 2-Pyridyl bromide | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 192-194 °C | [1] |
| Density | 1.650 g/mL at 25 °C | [1] |
| Refractive Index | 1.5705 - 1.5725 (20 °C) | [1] |
| Flash Point | 54 °C | [1] |
| Solubility | 2.5 g/L in water (20 °C) | [1] |
| pKa (of conjugate acid) | 0.71 | [2] |
Molecular Structure and Spectroscopic Data
The structure of this compound features a bromine atom at the C2 position of the pyridine (B92270) ring. This position is electronically distinct due to the influence of the adjacent nitrogen atom.
Molecular Structure:
References
Physical properties of 2-Bromopyridine (boiling point, solubility)
An In-depth Technical Guide to the Physical Properties of 2-Bromopyridine
This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and solubility. The information is tailored for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Quantitative Physical Properties
The physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Pressure (mmHg) | Reference |
| 192-194 | 760 (lit.) | [1][2][3][4] |
| 194.8 | Not Specified | [5] |
| 194 | Not Specified |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Slightly miscible | Not Specified | [1][3][4] |
| Water | 2.5 g/L | 20 | [6][7] |
| Water | 20.2 g/L | 20 | [8] |
| Ethanol | Miscible | Not Specified | [1][3][4] |
| Ether | Miscible | Not Specified | [1][3][4] |
| Benzene | Miscible | Not Specified | [1][3][4] |
| Pyridine | Miscible | Not Specified | [1][3][4] |
| Methanol | Soluble | Not Specified | [6] |
| Isopropyl Alcohol | Soluble | Not Specified | [6] |
| Tetrahydrofuran | Soluble | Not Specified | [6] |
| Ethyl Acetate | Soluble | Not Specified | [6] |
| Acetone | Soluble | Not Specified | [6] |
| Toluene | Soluble | Not Specified | [6] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the boiling point and solubility of this compound.
Determination of Boiling Point by Micro-Boiling Point Method
This method is suitable for small quantities of liquid samples.[9][10]
Apparatus:
-
Thiele tube
-
Thermometer (0-250 °C range)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or oil bath)
-
High-boiling point mineral oil
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with high-boiling point mineral oil to a level just above the top of the side arm.
-
Add a small amount (approximately 0.5 mL) of this compound into the small test tube.
-
Place a capillary tube, with its sealed end up, into the this compound in the test tube.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.
-
Immerse the assembly into the Thiele tube, making sure the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.[11]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9][11] Record this temperature.
-
It is advisable to repeat the measurement to ensure accuracy.
Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound in water at a specific temperature.[12]
Apparatus:
-
Constant temperature water bath or shaker
-
Glass vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a glass vial. The excess is to ensure a saturated solution is formed.
-
Seal the vial and place it in a constant temperature water bath set to the desired temperature (e.g., 20 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
After equilibration, allow the vial to stand in the water bath to let the undissolved this compound settle.
-
Carefully withdraw a sample from the upper aqueous layer using a pipette.
-
To remove any undissolved micro-droplets, either centrifuge the sample or filter it through a syringe filter.
-
Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original concentration of this compound in the saturated solution, which represents its solubility at that temperature. Express the result in g/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.
References
- 1. This compound CAS#: 109-04-6 [m.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | 109-04-6 [chemicalbook.com]
- 4. Cas 109-04-6,this compound | lookchem [lookchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-Bromopyridine
Introduction: 2-Bromopyridine (CAS No: 109-04-6) is a colorless to pale yellow liquid widely utilized as a key intermediate in the synthesis of various pharmaceutical compounds, including certain antiretroviral, antihistamine, and antiarrhythmic drugs.[1] Despite its utility, this compound presents significant health and safety hazards, including high acute toxicity, flammability, and corrosivity. This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety data, detailed handling protocols, and emergency procedures to ensure its safe use in a laboratory setting. Adherence to the precautions outlined is critical to mitigate risks and maintain a safe research environment.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are its high acute toxicity via oral and dermal routes, and its flammable nature. The signal word for this chemical is "Danger!" .[1]
Table 1: GHS Hazard Classification for this compound
| GHS Classification | Hazard Code | Hazard Statement |
| Flammable liquids | H226 | Flammable liquid and vapor.[1][2] |
| Acute toxicity, Oral | H301 | Toxic if swallowed.[1][2] |
| Acute toxicity, Dermal | H310 | Fatal in contact with skin.[1][2] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[1][2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][2] |
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄BrN[1][3] |
| Molecular Weight | 157.996 g/mol [3] |
| Appearance | Colorless to pale yellow liquid.[1] |
| Boiling Point | 192-194 °C @ 760 mmHg.[1][4][5] |
| Flash Point | 54.4 °C (130 °F).[3][4] |
| Density | 1.657 g/cm³ at 25 °C.[4][5] |
| Water Solubility | 2.5 g/L at 20 °C.[1] |
| Autoignition Temperature | >400 °C.[1][6] |
| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C.[3] |
Section 3: Toxicological Data
This compound is highly toxic. Exposure through ingestion or skin contact can be life-threatening. Symptoms of overexposure may include a burning sensation, coughing, wheezing, headache, nausea, and vomiting.[4]
Table 3: Acute Toxicity Values for this compound
| Test Type | Species | Route | Value |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 92 mg/kg[1][4][6] |
| LD50 (Lethal Dose, 50%) | Rabbit | Dermal | 81.5 mg/kg[1][6] |
Section 4: Safe Handling and Storage Protocols
Strict protocols must be followed to minimize exposure and prevent accidents.
Experimental Protocol: Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. All procedures that may generate vapors or aerosols must be conducted inside a certified chemical fume hood.[6][7]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
-
Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[6] Keep away from open flames, hot surfaces, and sparks. Implement measures to prevent the buildup of electrostatic charge, such as grounding and bonding containers during transfer.[1][4]
Experimental Protocol: Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to EU EN166 or NIOSH standards.[6][7]
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[7]
-
Clothing: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or full suit is required.[1][7]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions.[8]
Experimental Protocol: Handling and Storage
-
Handling:
-
Storage:
Section 5: Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][7] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][7] |
Experimental Protocol: Accidental Release
-
Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.[4][7]
-
Protect: Wear full PPE, including respiratory protection.[1][4] Avoid breathing vapors and prevent contact with skin and eyes.[1]
-
Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4] Cover drains and contain the spill with inert absorbent material such as sand, earth, or vermiculite.[1]
-
Clean-Up: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[7]
-
Decontaminate: Clean the affected area and all equipment thoroughly.[1]
Experimental Protocol: Fire-Fighting
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Hazardous decomposition products include toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide gas.[4][10]
-
Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4] Use water spray to cool unopened containers.[4]
Section 6: Disposal Considerations
Waste material must be treated as hazardous waste.
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.
-
Disposal Method: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[7] This should be carried out by a licensed waste disposal company.[11]
Section 7: Visualized Workflows
To aid in the practical application of these protocols, the following diagrams illustrate key logical and experimental workflows for handling this compound.
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
Caption: A typical experimental workflow incorporating safety checkpoints for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:109-04-6 | Chemsrc [chemsrc.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. longkechem.com [longkechem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. scribd.com [scribd.com]
- 9. uww.edu [uww.edu]
- 10. fishersci.nl [fishersci.nl]
- 11. combi-blocks.com [combi-blocks.com]
The Synthesis of 2-Bromopyridine: A Technical Guide for Researchers
An in-depth exploration of the discovery, history, and synthetic methodologies for a crucial building block in pharmaceutical and chemical research.
Introduction
2-Bromopyridine is a vital heterocyclic intermediate extensively utilized in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the strategic placement of the bromine atom at the 2-position of the pyridine (B92270) ring, which allows for a variety of subsequent chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[2][3] This guide provides a comprehensive overview of the historical development and key synthetic routes to this compound, presenting detailed experimental protocols and comparative data to aid researchers in its effective preparation and application.
Historical Perspective and Key Discoveries
The synthesis of this compound has a rich history, with early methods dating back to the early 20th century. One of the most significant and enduring methods, the diazotization of 2-aminopyridine (B139424) followed by a bromination reaction, is a variation of the classic Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884.[4] A notable contribution to the synthesis of this compound was made by L. Craig in 1934, whose method involved the diazotization-bromination of 2-aminopyridine.[5] This foundational work was later refined and published in Organic Syntheses in 1946, providing a reliable and accessible procedure for the scientific community.[6][7]
Over the years, various other approaches have been explored, including the direct bromination of pyridine at high temperatures.[8][9] However, the synthesis from 2-aminopyridine has remained a prevalent and often preferred method due to its efficiency and scalability.
Core Synthetic Methodologies
There are several established methods for the synthesis of this compound, each with its own set of advantages and limitations. The two primary routes are the direct bromination of pyridine and the diazotization of 2-aminopyridine.
Direct Bromination of Pyridine
The direct bromination of pyridine to yield this compound is a challenging process due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. This reaction typically requires harsh conditions, such as high temperatures, to proceed.
A vapor-phase reaction at 500°C allows for the synthesis of this compound, though it also produces 2,6-dibromopyridine (B144722) as a significant byproduct.[8][9] This method is less common for laboratory-scale synthesis due to the specialized equipment and high energy input required.
Synthesis from 2-Aminopyridine via Diazotization
The most widely employed method for the preparation of this compound involves the diazotization of 2-aminopyridine, followed by the introduction of a bromine atom.[10][11] This process, a type of Sandmeyer reaction, is reliable and provides good yields.[4][12] The general scheme involves the reaction of 2-aminopyridine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) in the presence of a bromide source.
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials and Equipment:
-
5-liter three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-salt bath
-
2-Aminopyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Ether
-
Solid potassium hydroxide (KOH)
-
Vigreux column
Procedure:
-
In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 790 ml (7 moles) of 48% hydrobromic acid.
-
Cool the flask and its contents to 10–20°C in an ice-salt bath.
-
Add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.
-
While maintaining the temperature at 0°C or lower, add 240 ml (4.7 moles) of bromine dropwise. The mixture may thicken due to the formation of a yellow-orange perbromide.[6][8]
-
Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 ml of water. Add this solution dropwise over 2 hours, ensuring the temperature is kept at 0°C or lower.[13]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Prepare a solution of 600 g (15 moles) of sodium hydroxide in 600 ml of water. Add this solution at a rate that keeps the temperature below 20–25°C.[6]
-
Extract the reaction mixture with four 250 ml portions of ether.
-
Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.
-
Distill the dried extract through a 15 cm Vigreux column. This compound distills at 74–75°C/13 mm Hg.[6]
Expected Yield: 216–230 g (86–92%).[6][13]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthesis methods of this compound.
Table 1: Synthesis of this compound via Direct Bromination of Pyridine
| Parameter | Value | Reference |
| Starting Material | Pyridine, Bromine | [8] |
| Temperature | 500°C (vapor phase) | [8] |
| Yield of this compound | 46% | [8] |
| Major Byproduct | 2,6-Dibromopyridine (17% yield) | [8] |
Table 2: Synthesis of this compound from 2-Aminopyridine via Diazotization
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [6][14] |
| Key Reagents | HBr, Br₂, NaNO₂ | [6][13] |
| Reaction Temperature | 0°C or lower | [6][14] |
| Yield | 86–92% | [6][13] |
| Purity | >99% achievable | [9] |
Visualizing the Synthesis
The following diagrams illustrate the key reaction pathway and experimental workflow for the synthesis of this compound from 2-aminopyridine.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|99% Purity|CAS 109-04-6 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4291165A - Process for making this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. CN104402805A - this compound synthesis method - Google Patents [patents.google.com]
- 10. chempanda.com [chempanda.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. heteroletters.org [heteroletters.org]
- 13. A Synthetic Method of this compound - Chempedia - LookChem [lookchem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
2-Bromopyridine: A Cornerstone Precursor for Advanced Organometallic Reagents in Scientific Research and Drug Development
An In-depth Technical Guide
The 2-pyridyl moiety is a ubiquitous structural motif in a vast array of functional materials, ligands, and, most notably, pharmacologically active compounds. Its unique electronic properties and ability to coordinate with metal centers make it a prized component in modern drug design. 2-Bromopyridine serves as a fundamental and versatile starting material for introducing this key heterocycle, primarily through its conversion into a variety of organometallic reagents. This guide provides a detailed technical overview of the synthesis of major classes of organometallic reagents derived from this compound, their subsequent applications in pivotal cross-coupling reactions, and detailed experimental protocols for their preparation and use.
Organolithium Reagents: The 2-Lithiopyridine Pathway
Halogen-metal exchange is the most direct route from this compound to the highly reactive 2-lithiopyridine. This transformation is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions.[1][2] The resulting 2-lithiopyridine is a powerful nucleophile and a key intermediate for the synthesis of other organometallic species.[2]
Experimental Protocol: Synthesis of 2-Lithiopyridine[1][3]
-
Preparation : To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Addition of Precursor : Add this compound (1.0 equivalent) to the solvent.
-
Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (1.0-1.1 equivalents) dropwise via syringe, ensuring the internal temperature is maintained below -70 °C.
-
Reaction : Stir the mixture at -78 °C for 1-2 hours. The resulting solution of 2-lithiopyridine is typically used immediately in subsequent reactions.
-
Caution : Organolithium reagents are highly reactive and pyrophoric. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
Grignard Reagents: The 2-Pyridylmagnesium Halide Pathway
The synthesis of 2-pyridylmagnesium bromide, a Grignard reagent, can be challenging due to the propensity for Wurtz-type homocoupling to form 2,2'-bipyridine.[4] However, the use of halogen-metal exchange with a more reactive Grignard reagent, like isopropylmagnesium chloride, provides a more reliable and higher-yielding route.[5][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Page loading... [guidechem.com]
- 6. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
An In-depth Technical Guide on the Stability and Storage of 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Bromopyridine, a critical reagent in pharmaceutical synthesis and materials science. Adherence to these guidelines is essential for maintaining its purity, ensuring experimental reproducibility, and safeguarding laboratory personnel.
Physicochemical Properties and Stability Profile
This compound is a clear, colorless to pale brown liquid. It is stable under recommended storage conditions but exhibits sensitivity to several environmental factors that can lead to its degradation.[1][2] The product is chemically stable under standard ambient conditions (room temperature). However, it is sensitive to light.[3]
Key stability concerns include:
-
Light Sensitivity: Exposure to light can induce degradation.[3]
-
Thermal Sensitivity: High temperatures, sparks, and flames should be avoided.[1][3] The compound is a flammable liquid and vapor.[3][4] Thermal decomposition can release toxic vapors, including nitrogen oxides, carbon monoxide, and hydrogen bromide gas.[1][3][5]
-
Moisture and Air: While generally stable, it is best handled in a dry, well-ventilated area.[3][4] It should be dried over potassium hydroxide (B78521) (KOH) for several days and then distilled from calcium oxide (CaO) under reduced pressure for purification.[2]
-
Incompatibility: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1][2][3][6] Violent reactions are possible with these materials.
Quantitative Stability and Storage Data
Table 1: Recommended Storage Conditions
| Parameter | Condition | Recommendation | Source(s) |
| Temperature | Ambient / Room Temperature | Store in a cool, dry, well-ventilated place. A temperature of <15°C is recommended. | [1][3][4][7] |
| Atmosphere | Standard | Keep container tightly closed in a dry and well-ventilated place. | [1][4][5] |
| Light | Photosensitive | Avoid direct light. Store in a dark place. | [3][7] |
| Container | Original / Inert | Keep only in the original container, which must be carefully resealed and kept upright. | [1][3] |
Table 2: Chemical Incompatibilities and Hazards
| Incompatible Material | Hazard | Recommended Action | Source(s) |
| Strong Oxidizing Agents | Risk of violent reaction/fire. | Store away from incompatible materials. | [1][3][6] |
| Strong Acids / Acid Halides | Risk of violent reaction. | Store away from incompatible materials. | [1][3][6] |
| Heat, Sparks, Open Flames | Flammable liquid; vapors may form explosive mixtures with air. | Keep away from all sources of ignition. | [1][3][5][6] |
Degradation Pathways and Logical Relationships
The degradation of this compound is primarily influenced by external stress factors. The logical relationship between these factors and the potential degradation products is illustrated below. The primary degradation pathways for pyridine (B92270) derivatives often involve hydroxylation and subsequent ring cleavage, although specific pathways for this compound are not extensively detailed in the literature.[8][9]
Experimental Protocols for Stability Assessment
To ensure the quality and purity of this compound, particularly in GxP environments, a stability-indicating analytical method should be developed and validated. Forced degradation studies are essential for this purpose.[10]
Objective: To develop a stability-indicating HPLC method by subjecting this compound to various stress conditions to identify potential degradation products and validate the method's ability to separate them from the parent compound.
4.1 Forced Degradation (Stress Testing) Protocol
Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[11]
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., Acetonitrile (B52724)/Water).
-
Add 0.1 N HCl.
-
Heat at 60°C for a specified time (e.g., 24 hours).
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add 0.1 N NaOH.
-
Heat at 60°C for a specified time.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature for a specified time.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 80°C) for a specified duration.
-
Dissolve the stressed sample for analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
-
Analyze a protected (dark) control sample in parallel.[12]
-
4.2 High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method with UV detection is generally suitable for analyzing this compound and its degradation products.[13]
-
Instrumentation: HPLC system with a UV detector.[13]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.[13]
-
Detection: UV detection at a suitable wavelength (determined by UV scan).
-
Procedure:
-
Prepare samples from each stress condition.
-
Inject a standard (unstressed) solution and the stressed samples.
-
Analyze the chromatograms for new peaks (degradants).
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak and from each other.
-
Recommended Handling and Storage Workflow
Proper handling from receipt to disposal is crucial. The following workflow outlines the key decision points for maintaining the integrity of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound CAS#: 109-04-6 [m.chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.nl [fishersci.nl]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 109-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Expanding Applications of Novel 2-Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromopyridine is a pivotal heterocyclic building block in modern organic synthesis, prized for its versatile reactivity. The presence of the bromine atom at the 2-position allows for a wide range of functionalization, primarily through cross-coupling reactions, making it an indispensable scaffold for the development of complex molecules.[1][2][3] This technical guide explores the burgeoning applications of novel this compound derivatives in medicinal chemistry, materials science, and catalysis, providing detailed experimental insights and quantitative data to support further research and development.
Applications in Medicinal Chemistry
The pyridine (B92270) moiety is a common feature in many pharmaceuticals, and derivatives of this compound are crucial intermediates in the synthesis of new therapeutic agents.[4][5] Their utility is most prominent in the development of anticancer agents and enzyme inhibitors.
Anticancer Agents
Researchers have successfully synthesized numerous this compound derivatives exhibiting potent cytotoxic activity against various cancer cell lines. These compounds often function by inhibiting critical cellular processes like tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of several novel pyridine derivatives, highlighting their potency against various human cancer cell lines.
| Compound Class | Specific Derivative | Target Cell Line | IC50 Value | Reference |
| Pyridine-Bridged Combretastatin-A4 Analogue | Compound 4h | HeLa | 0.002 µM | [6] |
| Pyridine-Bridged Combretastatin-A4 Analogue | Compound 4s | HeLa | 0.003 µM | [6] |
| Pyridine-Bridged Combretastatin-A4 Analogue | Compound 4h | MDA-MB-231 | 0.002 µM | [6] |
| Pyridine-Bridged Combretastatin-A4 Analogue | Compound 4s | MDA-MB-231 | 0.003 µM | [6] |
| Pyridine-Bridged Combretastatin-A4 Analogue | Compound 3c | A549 | 0.002 µM | [6] |
| Pyranopyridine Derivative | Compound 12 | Hep-G2 | 6.5 µM | [7] |
| Pyranopyridine Derivative | Compound 14 | HCT116 | 7.1 µM | [7] |
| 1,2,4-Triazole-Pyridine Hybrid | Compound TP6 | B16F10 | 41.12 µM | [8] |
| Oxopyridine Derivative (FXIa Inhibitor) | Compound 4c | FXIa | 0.002 µM | [9] |
Signaling Pathway: Tubulin Polymerization Inhibition
Many pyridine-based anticancer agents, particularly analogues of Combretastatin-A4 (CA-4), exert their effect by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for cell division. The disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6]
Experimental Protocol: Synthesis of Pyridine-Bridged CA-4 Analogues
This protocol describes a general procedure for the Suzuki coupling reaction used to synthesize key intermediates for pyridine-bridged CA-4 analogues.[6]
-
Reactant Preparation: In a reaction vessel, combine the dibromopyridine starting material (1.0 eq.), the appropriate phenyl boronic acid (1.5 eq.), sodium carbonate (3.0 eq.), and a palladium catalyst such as PdCl₂(dppf) (0.01 eq.).
-
Solvent Addition: Add a 4:1 mixture of toluene (B28343) and ethanol (B145695) as the solvent.
-
Reaction Execution: Stir the mixture at 80 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for 3-4 days.
-
Work-up: After cooling to room temperature, filter the reaction mixture through Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica (B1680970) gel, using a hexane-ethyl acetate (B1210297) gradient as the eluent to isolate the desired product.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay used to determine the anticancer activity of synthesized compounds.[8]
-
Cell Seeding: Plate cancer cells (e.g., B16F10) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Dissolve the synthesized pyridine derivatives in dimethyl sulfoxide (B87167) (DMSO) and add them to the cell monolayers at various concentrations. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
Applications in Materials Science
The unique electronic properties of the pyridine ring make its derivatives excellent candidates for use in advanced materials, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
Pyridine derivatives, especially those functionalized with pyrene (B120774) or bipyridine units, are used as emissive materials in OLEDs.[10][11] Their high photoluminescence quantum yields and thermal stability contribute to the development of efficient and durable display and lighting technologies.[11][12][13]
Quantitative Data: OLED Performance
The table below details the performance characteristics of OLEDs fabricated using pyridine-based emitters.
| Emitter Compound | Device Structure | Max Emission (nm) | Turn-on Voltage (V) | Max Brightness (cd/m²) | External Quantum Efficiency (EQE %) | Reference |
| Ru(bpy)₃(ClO₄)₂ | ITO / Emitter / Ga:In | 660 | 2.3 | 500 (at 3V) | 1.4 | [10] |
| 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) | Non-doped | Sky-Blue (CIE: 0.18, 0.34) | ~3.5 | >1000 | 6.0 | [11] |
| Teraryl 2H-Pyrone Derivative | ITO/PEDOT:PSS/NPB/Dye/BCP/LiF/Al | 455 | 3.0 | 59 | 0.62 (cd/A) | [14] |
| Quateraryl 2H-Pyrone Derivative | ITO/PEDOT:PSS/NPB/Dye/BCP/LiF/Al | 525 | 4.0 | 1284 | 1.9 (cd/A) | [14] |
Logical Relationship: OLED Device Architecture
A typical OLED consists of a multi-layer stack of organic materials sandwiched between two electrodes. When a voltage is applied, the anode injects holes and the cathode injects electrons. These charge carriers migrate through the transport layers and recombine in the emissive layer, releasing energy in the form of light.
Experimental Protocol: OLED Fabrication
This protocol provides a general workflow for the fabrication of a small-molecule OLED device.
-
Substrate Preparation: Begin with an Indium Tin Oxide (ITO)-coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.
-
Hole Injection/Transport Layer Deposition: Treat the ITO surface with UV-ozone or oxygen plasma to improve work function and hole injection. Spin-coat a hole transport layer (HTL), such as TPD, onto the ITO surface.
-
Emissive Layer Deposition: Deposit the this compound derivative emissive material onto the HTL. For small molecules, this is typically done via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The thickness is monitored using a quartz crystal microbalance.
-
Electron Transport & Cathode Deposition: Sequentially deposit an electron transport layer (ETL) and a low work-function metal cathode (e.g., Aluminum or a Ga:In eutectic) onto the emissive layer via thermal evaporation without breaking vacuum.[10]
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture.
Applications in Catalysis and Organic Synthesis
This compound is a cornerstone reactant in numerous palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[15][16][17]
Quantitative Data: Cross-Coupling Reaction Yields
The table below showcases the efficiency of various cross-coupling reactions using this compound as a substrate.
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / Ligand-free | K₂CO₃ | aq. iPrOH | 80 | - | >90 | [16] |
| Carbonylative Suzuki | Pd(OAc)₂ / NHC | K₂CO₃ | THF | 110 | 16 | 60-88 | [18] |
| Ullmann C-N Coupling | CuCl / 1-methyl-imidazole | t-BuOLi | Toluene | 110 | 24 | High | [15] |
| Buchwald-Hartwig | Pd(OAc)₂ / dppp | NaOtBu | Toluene | Reflux | 1 | - | [17] |
| Goldberg C-N Coupling | CuI / 1,10-phenanthroline | K₃PO₄ | Dioxane | 110 | 24 | High | [19] |
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organoboron compound with an organic halide. The workflow illustrates the key steps in this process using this compound.
Experimental Protocol: General Synthesis of this compound
The classical and widely used method for synthesizing the this compound starting material itself is the diazotization of 2-aminopyridine (B139424).[20][21][22][23]
-
Initial Cooling: In a three-necked flask equipped with a mechanical stirrer, add 48% hydrobromic acid and cool the flask in an ice-salt bath to below 0 °C.
-
Amine Addition: Slowly add 2-aminopyridine to the cold hydrobromic acid.
-
Bromination: While maintaining the temperature at or below 0 °C, add bromine dropwise. A yellow-orange perbromide may form.
-
Diazotization: Add a solution of sodium nitrite (B80452) in water dropwise, ensuring the temperature does not rise above 0 °C. Nitrogen gas will evolve.
-
Neutralization: After stirring, slowly add a concentrated solution of sodium hydroxide, keeping the temperature below 25 °C.
-
Extraction and Drying: Extract the reaction mixture with ether. Dry the combined ether extracts over solid potassium hydroxide.
-
Purification: Filter and distill the extract under reduced pressure to obtain pure this compound. Yields are typically in the range of 85-92%.[20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 109-04-6 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from this compound Using the Goldberg Reaction | Semantic Scholar [semanticscholar.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
- 22. CN104402805A - this compound synthesis method - Google Patents [patents.google.com]
- 23. US4291165A - Process for making this compound - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Bromopyridine in Organic Chemistry
Abstract
This compound is a cornerstone heterocyclic building block in modern organic synthesis, prized for its versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] This technical guide provides a comprehensive review of its applications, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2] Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers.
Introduction to this compound
This compound (CAS 109-04-6) is a colorless to light yellow liquid that serves as a pivotal intermediate in organic synthesis.[2][3] Its reactivity is dominated by the carbon-bromine bond at the 2-position of the pyridine (B92270) ring. This bond's susceptibility to oxidative addition with palladium(0) catalysts is the cornerstone of its utility in cross-coupling chemistry.[4] The pyridine nitrogen atom, however, introduces a layer of complexity, as it can coordinate to the palladium center, potentially inhibiting catalytic activity, a challenge that must be addressed through careful selection of ligands and reaction conditions.[5]
Physicochemical Properties:
-
Formula: C₅H₄NBr[3]
-
Molar Mass: 158.00 g/mol [3]
-
Boiling Point: 192-194 °C[2]
-
Density: ~1.63 g/mL[2]
Synthesis of this compound
The most common and established method for synthesizing this compound is from 2-aminopyridine (B139424) via a Sandmeyer-type reaction.[3][6] The process involves the diazotization of the amino group in the presence of hydrobromic acid, followed by bromination.[3][6]
Typical Synthetic Protocol (Craig's Method): A well-established procedure involves the diazotization and subsequent bromination of 2-aminopyridine.[7]
-
2-aminopyridine is added to cold (0 °C or lower) 48% hydrobromic acid.[8]
-
Bromine is added dropwise while maintaining the low temperature, leading to the formation of a yellow-orange perbromide intermediate.[6]
-
A solution of sodium nitrite (B80452) in water is then added slowly, still at or below 0 °C, to effect diazotization.[6][8]
-
The reaction is then carefully quenched by the addition of a sodium hydroxide (B78521) solution.[6]
-
The this compound product is isolated by ether extraction and purified by distillation.[6]
This method can achieve yields of over 80%.[9]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The reactivity of the C-Br bond is generally higher than the corresponding C-Cl bond due to its lower bond dissociation energy (~276 kJ/mol for C-Br vs. ~339 kJ/mol for C-Cl), allowing for oxidative addition to Pd(0) under milder conditions.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[10] It is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling [10]
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) or potassium phosphate (B84403) (2.2 mmol).[10]
-
Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (5 mol%).[10]
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (4:1) or aqueous isopropanol.[10][11]
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.[10]
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-24 hours.[10]
-
Upon completion, cool the mixture to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[10]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yields | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [10] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [10] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |[10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone C-N bond-forming reaction.[12] For 2-bromopyridines, this reaction is notoriously challenging due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[5] This issue is typically overcome by using sterically bulky electron-rich phosphine (B1218219) ligands that shield the palladium center.[5]
Experimental Protocol: Buchwald-Hartwig Amination [5]
-
In a glovebox, add the this compound (1.0 mmol), the amine (1.2 mmol), a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol), and the phosphine ligand (1-4 mol%) to an oven-dried reaction vial.[5]
-
Add the palladium source, such as Pd₂(dba)₃ (1 mol%) or a pre-catalyst like XPhos Pd G3 (2 mol%).[5]
-
Add an anhydrous, degassed solvent (e.g., Toluene) to achieve a concentration of 0.1-0.5 M.[5]
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring.[5]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a plug of celite to remove palladium residues.[5]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.[5]
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines [13]
| Pd Source / Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 |
| Pd(OAc)₂ / dppp | Pyrrolidine | NaOtBu | Toluene | 80 | - | 93 |
| Pd₂(dba)₃ / BINAP | trans-1,2-Diaminocyclohexane | NaOtBu | Toluene | 80 | 4 | 60 |
Sonogashira Coupling
The Sonogashira coupling is a versatile method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[14] It is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst under mild conditions.[14]
Experimental Protocol: Mono-alkynylation of 2,6-Dibromopyridine [14]
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂ (e.g., 2.5 mol%), and CuI (e.g., 5 mol%).[14]
-
Add an anhydrous solvent like DMF, followed by an amine base such as triethylamine (B128534) (Et₃N).[14]
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (typically 1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.[14]
-
Monitor the reaction progress by TLC or LC-MS.[14]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[14]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]
-
Purify the crude product by column chromatography on silica gel.[14]
Table 3: Representative Yields for Sonogashira Coupling of Bromopyridines with Terminal Alkynes [15]
| Entry | Terminal Alkyne (R Group) | Yield (%) |
|---|---|---|
| 1 | Phenyl | 96 |
| 2 | 4-Methylphenyl | 95 |
| 3 | 4-Methoxyphenyl | 92 |
| 4 | 4-Chlorophenyl | 93 |
| 5 | 2-Thienyl | 88 |
| 6 | Cyclohexyl | 75 |
| 7 | n-Butyl (from 1-Hexyne) | 72 |
| 8 | tert-Butyl | 78 |
Stille Coupling
The Stille coupling involves the reaction of an organostannane reagent with an organic halide. A key advantage is the stability and tolerance of organostannane reagents to a wide variety of functional groups.[16][17] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[16][17]
Experimental Protocol: Stille Coupling with Aryl Stannane [18]
-
In a flame-dried Schlenk flask under an argon atmosphere, prepare the active catalyst by stirring Pd(OAc)₂ (0.1 mol%) and a ligand like IPr·HCl (0.12 mol%) in acetonitrile (B52724) for 10 minutes at room temperature.[18]
-
In a separate flask, dissolve this compound (1.0 eq) and the aryl tributylstannane (1.1 eq) in a suitable solvent.
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Stir the reaction vigorously at the required temperature (can be room temperature for activated systems) and monitor by TLC or GC-MS.[18]
-
Upon completion, dilute the reaction with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate tin byproducts.[18]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
-
Purify the crude product by column chromatography.[18]
Negishi Coupling
The Negishi coupling forms C-C bonds by reacting an organozinc reagent with an organic halide.[19] This reaction is noted for its high functional group tolerance and the reactivity of organozinc compounds.[19][20] this compound can be coupled with organozinc reagents to afford various substituted pyridines.[1][19][21]
Experimental Protocol: Negishi Coupling
-
The organozinc reagent is typically prepared in situ or pre-formed. For example, 2-pyridylzinc bromide can be generated from this compound and activated zinc.
-
In a dry flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a ligand like XPhos) and the aryl halide coupling partner.[20]
-
Add an anhydrous solvent such as THF or DMF.
-
Add the organozinc reagent solution to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Table 4: Illustrative Yields for Negishi Coupling with Pyridyl Halides
| Aryl Halide | Organozinc Reagent | Product | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodopyridine | Boc-Ala-ZnI | Boc-(4-pyridyl)-Ala-OMe | Pd₂(dba)₃ / P(2-furyl)₃ | 90 | [22] |
| This compound | Boc-Ala-ZnI | Boc-(2-pyridyl)-Ala-OMe | Pd₂(dba)₃ / P(2-furyl)₃ | 44 | [21][22] |
| 3-Bromopyridine | Boc-Val-ZnI | Boc-(3-pyridyl)-Val-OMe | Pd(OAc)₂ / P(o-Tol)₃ | 70 |[21] |
Other Key Transformations
Formation of 2-Lithiopyridine
This compound is a common precursor to 2-lithiopyridine, a highly versatile and reactive nucleophile.[1][3] This transformation is typically achieved through a lithium-halogen exchange reaction at low temperatures.
This organolithium reagent can then be used in a wide array of subsequent reactions, such as additions to carbonyls, to introduce the 2-pyridyl moiety into various molecular frameworks.[1]
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of the modern organic chemist. Its reliable participation in a host of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi reactions—makes it a critical precursor for synthesizing complex molecules. While challenges such as catalyst inhibition by the pyridine nitrogen exist, the development of sophisticated ligand systems has largely overcome these hurdles. The detailed protocols and data presented in this guide underscore the versatility of this compound and provide a solid foundation for its application in research, discovery, and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|99% Purity|CAS 109-04-6 [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4291165A - Process for making this compound - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Negishi coupling - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
2-Bromopyridine: A Technical Guide to Commercial Availability, Synthesis, and Key Reactions for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 2-Bromopyridine, a critical building block in the synthesis of pharmaceuticals and agrochemicals. This document details its commercial availability from various suppliers, provides insight into its synthetic methodologies, and outlines key reaction protocols relevant to drug discovery and development.
Commercial Availability and Suppliers
This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale requirements. The purity of commercially available this compound is typically high, often exceeding 99%, ensuring reproducibility in sensitive synthetic applications. Key suppliers include well-established global distributors and specialized chemical manufacturers. Below is a comparative summary of offerings from a selection of suppliers.
| Supplier | Purity | Available Quantities | Price (USD) |
| --INVALID-LINK-- | ≥ 99% (GC) | 25g, 100g, 250g, 1kg, 5kg | $18.53 (25g) - $1,316.67 (5kg)[1] |
| --INVALID-LINK-- | 99% | 25g, 100g, 500g | Pricing available on website |
| --INVALID-LINK-- | 99% | 1kg | ~$10.00/kg[2][3] |
| --INVALID-LINK-- | 99.0% | 1kg, 25kg | Pricing available on request[2][3] |
| --INVALID-LINK-- | Industrial Grade | 25kg | ~$51/kg (₹4250/kg)[4] |
| --INVALID-LINK-- | 98.0% | Not specified | Pricing available on request[2] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthetic Methodologies
The industrial synthesis of this compound typically involves the diazotization of 2-aminopyridine (B139424) followed by a Sandmeyer-type reaction with a bromide source.[5][6]
A common laboratory-scale synthesis is described as follows:
Protocol: Synthesis of this compound from 2-Aminopyridine [5][6][7]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, 48% hydrobromic acid is cooled to between -10°C and 0°C in an ice-salt bath.[5][7]
-
Addition of 2-Aminopyridine: 2-Aminopyridine is added portion-wise to the cooled hydrobromic acid, maintaining the temperature below 0°C.[5]
-
Bromination: Bromine is added dropwise to the reaction mixture, ensuring the temperature does not exceed -5°C.[5]
-
Diazotization: A solution of sodium nitrite (B80452) in water is added dropwise over a period of about 2 hours, with the temperature strictly maintained at or below 0°C.[6][7] The mixture is stirred for an additional 30 minutes.
-
Work-up: A solution of sodium hydroxide (B78521) is added at a rate that keeps the temperature below 25°C. The product is then extracted with a suitable organic solvent, such as ether.[6][7]
-
Purification: The combined organic extracts are dried over a suitable drying agent (e.g., potassium hydroxide or anhydrous sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[5][7]
Key Reactions in Drug Development
This compound is a versatile substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][8][9] Two of the most important reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.[10]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [10]
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium phosphate (B84403) (2.2 mmol) or potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) or Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol).
-
Inert Atmosphere: The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane (B91453) and deionized water (5 mL total).
-
Reaction: The reaction mixture is heated to 80-100°C with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are between 1 and 24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly versatile method for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[11] The amination of 2-halopyridines can be challenging due to the potential for the pyridine (B92270) nitrogen to coordinate with and deactivate the palladium catalyst.[12]
Experimental Protocol: Buchwald-Hartwig Amination of this compound [12][13]
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), a suitable base such as sodium tert-butoxide (NaOtBu, 1.4 mmol), and a phosphine (B1218219) ligand (e.g., RuPhos, SPhos, or dppp, 1-4 mol%).
-
Catalyst Addition: Add the palladium source, for example, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%) or a palladium precatalyst.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene (B28343) to achieve a concentration of 0.1-0.5 M.
-
Reaction: The reaction vessel is sealed and heated to 80-110°C with stirring.
-
Monitoring: The reaction progress is monitored by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow
The general workflow for performing cross-coupling reactions with this compound involves a series of standard laboratory procedures conducted under an inert atmosphere to ensure the stability of the catalyst and reagents.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 109-04-6 [chemicalbook.com]
- 3. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 4. indiamart.com [indiamart.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Synthetic Method of this compound - Chempedia - LookChem [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwig-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This powerful palladium-catalyzed cross-coupling reaction has proven indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The synthesis of 2-aminopyridine (B139424) derivatives, in particular, is of significant interest due to their prevalence in biologically active molecules.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-bromopyridine. It addresses the common challenges associated with this substrate and offers a comparative overview of various catalytic systems to guide reaction optimization.
Overcoming the Challenge of Catalyst Inhibition
A primary difficulty in the Buchwald-Hartwig amination of 2-halopyridines is the potential for the pyridine (B92270) nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] The strategic selection of bulky, electron-rich phosphine (B1218219) ligands is crucial to mitigate this issue. These ligands sterically shield the palladium center, preventing the binding of the pyridine nitrogen and thereby preserving catalytic activity.[1]
Comparative Performance of Catalyst Systems
The choice of palladium source, ligand, base, and solvent significantly impacts the efficiency and yield of the Buchwald-Hartwig amination of this compound. The following table summarizes the performance of various catalyst systems in the amination of 2-bromopyridines with a range of amines.
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene (B28343) | 100 | 16 | 83 |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 |
| Pd(OAc)₂ / dppp | Pyrrolidine | NaOtBu | Toluene | 80 | - | 93 |
| Pd(OAc)₂ / dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 70 |
| Pd₂(dba)₃ / BINAP | trans-1,2-Diaminocyclohexane | NaOtBu | Toluene | 80 | 4 | 60 |
| Pd-precatalyst / tBuBrettPhos | Various primary amines | LiHMDS | THF | RT-80 | 12 | Moderate |
General Experimental Workflow
The successful execution of a Buchwald-Hartwig amination reaction is highly dependent on maintaining an inert atmosphere to prevent catalyst degradation. The general workflow is depicted below.
Detailed Experimental Protocols
Below are two representative protocols for the Buchwald-Hartwig amination of this compound, demonstrating the application of different catalyst systems for various amine substrates.
Protocol 1: Amination of this compound with a Volatile Amine using Pd(OAc)₂/dppp[2][3]
This protocol is particularly suitable for the amination of this compound with volatile amines and is conducted in a sealed tube to prevent the escape of the amine.[2][3][4]
Materials:
-
This compound
-
Volatile amine (e.g., diethylamine, pyrrolidine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Sealed tube
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the volatile amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,3-bis(diphenylphosphino)propane (0.02 mmol, 2 mol%) to a dry sealed tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the sealed tube.
-
Reaction: Tightly seal the tube and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aminopyridine derivative.
Protocol 2: Amination of a Substituted this compound with a Diamine using Pd₂(dba)₃/BINAP[2]
This protocol demonstrates the amination of a substituted this compound with a diamine, a common transformation in the synthesis of bidentate ligands and other complex molecules.
Materials:
-
(+/-)-trans-1,2-Diaminocyclohexane
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), tris(dibenzylideneacetone)dipalladium(0) (160 mg, 0.18 mmol), (±)-BINAP (218 mg, 0.35 mmol), and sodium tert-butoxide (2.4 g, 25 mmol).[5]
-
Solvent Addition: Add anhydrous toluene (50 mL) to the Schlenk flask.
-
Reaction: Heat the resulting deep red/brown mixture to 80°C with stirring for 4 hours.[5]
-
Work-up: After cooling to room temperature, add diethyl ether (50 mL).
-
Extraction: Wash the resulting yellow mixture with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.[5]
-
Purification: Recrystallize the crude product from pentane/diethyl ether to yield the pure product.[5]
These protocols provide a solid foundation for researchers to successfully perform the Buchwald-Hartwig amination of this compound and its derivatives. The selection of the appropriate catalyst system and reaction conditions will ultimately depend on the specific amine and pyridine substrates being utilized. Further optimization may be necessary to achieve the desired yield and purity for a particular application.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Negishi Cross-Coupling of 2-Bromopyridine with Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate, demonstrating broad substrate scope and high functional group tolerance.[4][5] This makes it particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[5][6] The use of 2-bromopyridine as a coupling partner allows for the direct introduction of the 2-pyridyl moiety, a common scaffold in biologically active compounds.[7][8] These application notes provide detailed protocols for the Negishi cross-coupling of this compound with various organozinc reagents, offering a practical guide for researchers in drug discovery and chemical synthesis.
Reaction Principle and Mechanism
The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of this compound to form a Pd(II) complex.[1]
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Negishi Cross-Coupling of this compound with Arylzinc Reagents
This protocol describes a general method for the coupling of this compound with a pre-formed or in situ generated arylzinc reagent.
Materials:
-
This compound (1.0 equiv)
-
Arylzinc halide solution (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).[6]
-
Reagent Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and this compound (1.0 eq).[1]
-
Solvent Addition: Add anhydrous THF via syringe.
-
Organozinc Addition: Slowly add the arylzinc halide solution (1.2 eq) to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux (typically 60-80 °C) and monitored by TLC or GC/LC-MS.[5][6]
-
Quenching: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.
Caption: Step-by-step experimental workflow for the Negishi cross-coupling.
Protocol 2: In Situ Preparation of Organozinc Reagent and Subsequent Coupling
This protocol is useful when the organozinc reagent is not commercially available or needs to be freshly prepared.
Materials:
-
Aryl bromide or iodide (1.2 equiv)
-
n-Butyllithium or tert-Butyllithium (1.1 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) solution in THF (1.2 equiv)
-
This compound (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous THF
-
Dry ice/acetone bath
Procedure:
-
Lithiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide in anhydrous THF and cool to -78 °C.[6] Add n-BuLi or t-BuLi dropwise and stir for 30-60 minutes.[6]
-
Transmetalation to Zinc: To the resulting aryllithium solution, add a solution of anhydrous ZnCl₂ in THF at -78 °C and allow the mixture to warm to room temperature.[1]
-
Coupling Reaction: In a separate Schlenk flask, prepare a solution of this compound and the palladium catalyst in anhydrous THF. To this, add the freshly prepared arylzinc reagent solution via cannula.
-
Reaction, Workup, and Purification: Follow steps 5-9 from Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Negishi cross-coupling of this compound with various organozinc reagents.
| Entry | Organozinc Reagent (R-ZnX) | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | PPh₃ | THF | 66 | 18-24 | 85-95 | [6] |
| 2 | o-Tolylzinc chloride | Pd(PPh₃)₄ (3) | PPh₃ | THF | RT | 12 | 92 | [4] |
| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃ (2) | XPhos | THF | RT | 16 | 95 | [8][9] |
| 4 | Cyclopropylzinc bromide | Pd(OAc)₂ (2) | SPhos | THF | 50 | 4 | 88 | [8] |
| 5 | 2-Furylzinc chloride | Pd₂(dba)₃ (1) | RuPhos | Dioxane | 80 | 12 | 91 | [9] |
| 6 | 4-Methoxycarbonylphenylzinc bromide | Pd(PPh₃)₄ (5) | PPh₃ | THF | 65 | 24 | 78 | [10] |
Applications in Drug Discovery
The Negishi coupling of this compound is a key strategy for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The 2-substituted pyridine motif is present in a wide range of drugs, and this reaction provides a reliable method for its installation.[7] The mild reaction conditions and tolerance of various functional groups (esters, ketones, nitriles, etc.) make it suitable for late-stage functionalization in complex molecule synthesis.[5][11]
Caption: Role of the Negishi coupling in the drug discovery pipeline.
Troubleshooting and Considerations
-
Anhydrous and Inert Conditions: Organozinc reagents are sensitive to moisture and air. Therefore, all reactions must be carried out under strictly anhydrous and inert conditions.[1]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For challenging substrates, more sophisticated ligands like XPhos or SPhos may be required.[8][9]
-
Preparation of Organozinc Reagents: The quality of the organozinc reagent is crucial for a successful reaction. In situ preparation often gives better results.
-
Reaction Monitoring: Closely monitor the reaction progress to avoid side reactions or decomposition of products.
By following these protocols and considering the key parameters, researchers can effectively utilize the Negishi cross-coupling of this compound for the efficient synthesis of a wide array of valuable 2-substituted pyridine derivatives.
References
- 1. Negishi Coupling | NROChemistry [nrochemistry.com]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst, is conducted under relatively mild conditions and tolerates a wide variety of functional groups.[1][2] Consequently, it has been extensively applied in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] Pyridine and its derivatives are key structural motifs in numerous FDA-approved drugs. The introduction of alkynyl groups via the Sonogashira coupling can significantly modify their biological activity by acting as rigid linkers or by introducing unique electronic and steric properties.[1] This document provides detailed application notes and protocols for the Sonogashira coupling of 2-bromopyridine with various terminal alkynes.
Key Reaction Parameters
A successful Sonogashira coupling of this compound is dependent on the careful selection of several key parameters:
-
Catalyst System : A combination of a palladium catalyst and, classically, a copper(I) co-catalyst is employed.[1] Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][4] Copper(I) iodide (CuI) is the most frequently used co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide, the active species in the coupling reaction.[2] Copper-free Sonogashira reactions have also been developed to avoid issues related to homocoupling of acetylenes and difficulties in purification.[5][6]
-
Base : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction.[1]
-
Solvent : Anhydrous and deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions.[1] Common solvents include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and triethylamine itself when used in excess.
-
Temperature : The reaction temperature can vary depending on the reactivity of the substrates. While many couplings proceed at room temperature, heating may be required for less reactive aryl bromides.[2]
Experimental Workflow
The general workflow for a Sonogashira coupling experiment is outlined below.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Catalytic Cycle of Sonogashira Coupling
The generally accepted mechanism for the copper-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling.
Data Presentation: Sonogashira Coupling of this compound with Terminal Alkynes
The following table summarizes representative yields for the Sonogashira coupling of this compound and its derivatives with various terminal alkynes. Note that yields are highly dependent on the specific substrates and reaction conditions used.
| Entry | Pyridine Substrate | Alkyne Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | NMP | 90 | 3 | 99[7] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96[8] |
| 3 | 2-Amino-3-bromopyridine | 1-Decyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 85[9] |
| 4 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 88[9] |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 25 (product), ~10 (homocoupling)[10] |
| 6 | 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 90[10] |
| 7 | 2-Bromo-3-(pentamethyldisilanyl)pyridine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N | - | Reflux | - | -[11] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.025 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.[1]
-
Add the anhydrous, degassed solvent, followed by triethylamine.[1]
-
Degas the mixture by bubbling with argon for 10-15 minutes.[1]
-
Add the terminal alkyne dropwise to the reaction mixture.[1]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x volume of aqueous layer).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated pyridine.[1][12]
Copper-Free Sonogashira Coupling Protocol (General Guidance)
For sensitive substrates or to avoid copper contamination, a copper-free protocol can be employed. These often require a different palladium precatalyst and ligand system, and may necessitate higher temperatures.[5][13]
Key Modifications:
-
Catalyst System : Omit CuI. Use a palladium precatalyst designed for copper-free conditions, such as [DTBNpP] Pd(crotyl)Cl, often in combination with a suitable ligand.[5]
-
Base : A stronger base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) or an inorganic base like potassium carbonate may be required.[5][13]
-
Solvent : Solvents like dimethyl sulfoxide (B87167) (DMSO) may be more effective.[5]
The general workflow of reaction setup, monitoring, work-up, and purification remains similar to the copper-catalyzed protocol.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents can be hazardous. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert atmosphere techniques should be used to handle air- and moisture-sensitive reagents.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and highly valuable transformation in medicinal chemistry and materials science. The choice of catalyst, base, solvent, and temperature is critical for achieving high yields and purity. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this important reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Formation of Grignard Reagents from 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of Grignard reagents from 2-halopyridines, particularly 2-bromopyridine, presents a significant challenge in synthetic chemistry, often referred to as the "2-pyridyl problem".[1][2][3] The capricious nature of 2-pyridyl organometallics can lead to low yields and the formation of undesired byproducts, such as bipyridyls.[4] This document provides detailed application notes on the challenges and successful methodologies for preparing 2-pyridylmagnesium bromide, with a focus on direct reaction with magnesium and the more efficient halogen-magnesium exchange reaction. Experimental protocols and quantitative data are presented to guide researchers in overcoming the hurdles associated with this critical synthetic transformation.
Introduction: The Challenge of 2-Pyridyl Grignard Reagents
The nitrogen atom in the pyridine (B92270) ring significantly influences the reactivity of the molecule, making the formation of a Grignard reagent at the 2-position notoriously difficult compared to its carbocyclic or other heterocyclic analogues. The primary challenges include:
-
Instability and Poor Reactivity: 2-Pyridyl organometallics are often unstable and exhibit poor reactivity in subsequent cross-coupling reactions.[1][2][3]
-
Side Reactions: The direct reaction of this compound with magnesium metal can lead to the formation of significant amounts of 2,2'-bipyridine (B1663995) through Wurtz-type coupling.[4]
-
Difficulty in Initiation: Like many Grignard reactions, initiation can be sluggish and requires careful activation of the magnesium surface.
Despite these difficulties, the development of robust methods for the synthesis of 2-pyridyl Grignard reagents is crucial for the synthesis of a wide range of pharmaceuticals and functional materials. This document outlines two primary approaches to address these challenges.
Methodologies for the Formation of 2-Pyridylmagnesium Bromide
Two principal strategies have emerged for the successful generation of 2-pyridyl Grignard reagents: direct reaction with activated magnesium and halogen-magnesium exchange.
Direct Reaction with Magnesium
This classical approach involves the direct reaction of this compound with magnesium turnings. While seemingly straightforward, this method requires careful control of reaction conditions to minimize side reactions and ensure initiation. The use of an auxiliary reagent, such as ethyl bromide, can aid in the initiation and progress of the reaction.[5]
Halogen-Magnesium Exchange
A more reliable and often higher-yielding method is the halogen-magnesium exchange. This technique involves reacting this compound with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl).[6][7][8][9] This exchange reaction is typically fast and occurs at low temperatures, which helps to suppress the formation of byproducts.
Alternative Routes to 2-Substituted Pyridines
An alternative strategy to bypass the direct formation of the 2-pyridyl Grignard reagent involves the use of pyridine N-oxides. In this approach, a Grignard reagent is added to the pyridine N-oxide, which, after a subsequent reaction with a reagent like acetic anhydride, yields the 2-substituted pyridine.[10][11][12] While not a direct formation of the Grignard reagent, this method provides an effective route to 2-functionalized pyridines.
Quantitative Data Summary
The following table summarizes the yields reported for the synthesis of 2-substituted pyridines using Grignard-based methodologies. Direct yield comparisons for the formation of the Grignard reagent itself are scarce in the literature, so yields of subsequent reactions are often used as a measure of successful Grignard formation.
| Method | Reagents | Electrophile/Subsequent Reagent | Product | Yield (%) | Reference(s) |
| Halogen-Magnesium Exchange | This compound, i-PrMgCl | Various electrophiles | 2-Substituted Pyridines | 52 - 94 | [1] |
| Pyridine N-Oxide Route | Pyridine N-Oxide, various Grignard reagents, Acetic Anhydride | - | 2-Substituted Pyridines | 37 - 86 | [10][12] |
| Direct Reaction (Kumada Coupling) | 2-Pyridylmagnesium bromide | Aryl halides (NiCl2(dppp) cat.) | 2,2'-Bipyridine | 13 | [1] |
| Grignard Exchange (Low Temperature) | This compound, s-BuMgCl | Substituted benzaldehydes | Substituted 2-benzylpyridinecarbinols | 80 - 90 | [4] |
Experimental Protocols
Protocol 1: Formation of 2-Pyridylmagnesium Bromide via Halogen-Magnesium Exchange
This protocol is adapted from a general procedure for bromine-magnesium exchange on bromopyridines.[6][7]
Materials:
-
This compound
-
Isopropylmagnesium chloride (iPrMgCl), 2.0 M solution in THF
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask and other dry glassware
-
Nitrogen or Argon inert gas supply
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
To the flask, add a 2.0 M solution of isopropylmagnesium chloride in THF (6 mL, 12 mmol).
-
In the dropping funnel, prepare a solution of this compound (1.2 mL, 12 mmol) in anhydrous diethyl ether (4 mL).
-
Slowly add the this compound solution dropwise to the stirred solution of isopropylmagnesium chloride at room temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 3 hours.
-
The resulting solution contains 2-pyridylmagnesium bromide, which can be used directly in subsequent reactions.
Protocol 2: Formation of 2-Pyridylmagnesium Bromide via Direct Reaction with Magnesium
This protocol is a general procedure and may require optimization for initiation.[5][13]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Ethyl bromide (optional, as initiator)
-
Three-neck round-bottom flask and other dry glassware
-
Nitrogen or Argon inert gas supply
Procedure:
-
Place magnesium turnings (0.25 g, ~10.3 mmol) in a flame-dried three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small amount of anhydrous THF (2-3 mL) to the flask.
-
Prepare a solution of this compound (2.1 g, ~13.3 mmol) in anhydrous THF (10 mL) and place it in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction should be initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required. If initiation is difficult, a small amount of ethyl bromide can be added.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
The resulting dark solution/suspension is the Grignard reagent and should be used immediately.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key chemical transformations described in this document.
Caption: Direct formation of 2-pyridylmagnesium bromide.
Caption: Halogen-magnesium exchange for 2-pyridylmagnesium bromide synthesis.
Caption: Alternative route to 2-substituted pyridines via pyridine N-oxides.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 9. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 13. prepchem.com [prepchem.com]
Synthesis of 2-Substituted Pyridines from 2-Bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of 2-substituted pyridines starting from the versatile building block, 2-bromopyridine. The methodologies outlined herein are central to the fields of medicinal chemistry and materials science, where the pyridine (B92270) motif is a key structural component of many biologically active compounds and functional materials.
Introduction
This compound is a readily available and cost-effective starting material for the synthesis of a wide array of 2-substituted pyridine derivatives. Its utility stems from its susceptibility to a variety of cross-coupling reactions and other transformations at the C2-position. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This document details several of the most powerful and commonly employed methods for the functionalization of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi cross-coupling reactions, as well as lithiation-alkylation and nucleophilic aromatic substitution.
Data Presentation: A Comparative Overview of Synthetic Methodologies
The following table summarizes the key quantitative data for various methods of synthesizing 2-substituted pyridines from this compound, providing a comparative overview to aid in the selection of the most appropriate method for a given target molecule.
| Reaction Type | Substituent Introduced | Catalyst/Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Pd(OAc)₂, PPh₃ | 1,4-Dioxane (B91453)/H₂O | K₂CO₃ | 80-100 | 12-24 | Good to Excellent[1][2] |
| Buchwald-Hartwig Amination | Secondary/Tertiary Amines | Pd(OAc)₂, dppp | Toluene (B28343) | NaOt-Bu | 80 | 14 | Good[3][4][5] |
| Sonogashira Coupling | Alkynyl | PdCl₂(PPh₃)₂, CuI | DMF/Et₃N | Et₃N | 60-80 | 3 | Up to 96[6][7][8] |
| Stille Coupling | Aryl, Vinyl | Pd(PPh₃)₄ | DMF | - | 80 | 12-24 | 88[9][10] |
| Negishi Coupling | Aryl, Alkyl | Pd(PPh₃)₄ or Ni catalyst | THF | - | RT-65 | 1-16 | Good to Excellent[11][12][13] |
| Lithiation-Alkylation | Alkyl, Carbonyl derivatives | n-BuLi, then Electrophile | THF/Toluene | - | -78 to RT | 1-2 | Varies |
| Nucleophilic Aromatic Substitution | Thioethers | Thiol | DMAc | K₂CO₃ | RT-100 | Varies | Good[14] |
| Grignard Coupling (light-promoted) | Alkyl, Aryl | Purple Light | Et₂O/THF | - | RT | Varies | Good[15][16][17] |
Experimental Protocols
Detailed step-by-step protocols for the key synthetic transformations are provided below. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylpyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination with Volatile Amines
This protocol provides a method for the amination of this compound with volatile amines using a sealed tube to prevent the escape of the amine.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., methylamine, dimethylamine) (5.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Toluene
Procedure:
-
To a thick-walled sealed tube rated for high pressure, add this compound, Pd(OAc)₂, dppp, and NaOt-Bu.
-
Add toluene to the tube.
-
If the amine is a gas at room temperature, cool the sealed tube to -78 °C and add the liquefied amine.
-
Seal the tube securely.
-
Heat the reaction mixture to 80 °C and stir for 14 hours.
-
After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynylpyridines
This protocol outlines the synthesis of 2-alkynylpyridines via a palladium and copper-catalyzed Sonogashira coupling.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Add this compound and the terminal alkyne.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 3 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflows and reaction pathways described in this document.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed C-N Bond Formation with 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of amines with 2-bromopyridine, a cornerstone of modern synthetic chemistry, offers a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This transformation, primarily known as the Buchwald-Hartwig amination, is instrumental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science.
The amination of 2-halopyridines presents a unique challenge due to the propensity of the pyridine (B92270) nitrogen to coordinate with and poison the palladium catalyst.[1] However, the development of specialized bulky, electron-rich phosphine (B1218219) ligands has largely overcome this issue, enabling efficient and high-yielding couplings.[1] This document provides detailed application notes, experimental protocols, and a summary of reaction conditions to facilitate the successful application of this critical synthetic methodology.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired aminopyridine product is formed through reductive elimination, regenerating the Pd(0) catalyst.
The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle, particularly the reductive elimination.[1] Strong bases are typically required to facilitate the deprotonation of the amine.[2]
Data Presentation: A Survey of Reaction Conditions
The following tables summarize representative conditions for the palladium-catalyzed amination of this compound with various primary and secondary amines. These data provide a valuable starting point for reaction optimization.
Table 1: Coupling of this compound with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | Pd(OAc)₂ (2) | (±)-BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | 85 |
| n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 92 |
| Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2) | Toluene | 80 | 14 | 55-98* |
| Aniline | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ (10) | Toluene | 110 | 8 | High |
*General range reported for volatile amines in a sealed tube.[3]
Table 2: Coupling of this compound with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 94 |
| Diethylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2) | Toluene | 80 | 14 | 55-98 |
| Dimethylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2) | Toluene | 80 | 14 | 55-98 |
*General range reported for volatile amines in a sealed tube.[3][4]
Experimental Protocols
The following protocols provide detailed methodologies for the palladium-catalyzed amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous and degassed solvents.
Protocol 1: General Procedure for the Amination of this compound
This procedure is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M)
Procedure:
-
In a glovebox, add this compound, the amine, the base, and the phosphine ligand to an oven-dried reaction vial or flask equipped with a magnetic stir bar.[1]
-
Add the palladium source to the reaction vessel.[1]
-
Add the anhydrous, degassed solvent.[1]
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Protocol 2: Amination with Volatile Amines in a Sealed Tube
This procedure is adapted for use with low-boiling-point amines.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Volatile amine (e.g., methylamine, dimethylamine, 5.0 mmol, 5.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 0.10 mmol, 10 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, dppp, and NaOtBu.
-
If the amine is a gas at room temperature, cool the sealed tube to -78 °C and add the liquefied amine.[3] For liquid amines, add via syringe.
-
Add anhydrous toluene.
-
Seal the tube tightly. CAUTION: Reactions in sealed tubes at elevated temperatures can generate significant pressure. Use a blast shield and appropriate personal protective equipment.
-
Allow the mixture to warm to room temperature and then heat to 80 °C for 14 hours.[3]
-
After cooling to room temperature, carefully unseal the tube in a well-ventilated fume hood.
-
Workup and purify the product as described in Protocol 1.
Visualizations
The following diagrams illustrate the fundamental aspects of the palladium-catalyzed C-N bond formation.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for C-N cross-coupling.
References
Application Notes: The Utility of 2-Bromopyridine in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Bromopyridine is a pivotal heterocyclic building block in the field of medicinal chemistry and pharmaceutical development. As a substituted aryl bromide, it serves as a versatile precursor for constructing complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1][2][3] Its reactivity is primarily centered around palladium-catalyzed cross-coupling reactions, which enable the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][4] The bromine atom at the 2-position of the pyridine (B92270) ring provides a reactive site for oxidative addition to palladium(0) catalysts, often under milder conditions than the corresponding chloro-analogue due to the lower carbon-bromine bond dissociation energy.[4] This document provides detailed application notes and protocols for key synthetic transformations involving this compound and its derivatives, highlighting its role in the synthesis of important pharmaceutical intermediates.
Key Synthetic Applications & Protocols
The primary utility of this compound in pharmaceutical synthesis lies in its participation in cross-coupling reactions. The following sections detail the most common transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl and heteroaryl-aryl structures, which are common motifs in drug molecules. This compound is an excellent substrate for this reaction, coupling with a wide range of boronic acids and esters.
Application Example: Synthesis of a Crizotinib Intermediate
Crizotinib (PF-02341066) is a potent c-Met/ALK inhibitor used in cancer therapy.[5][6] A key step in its synthesis involves the Suzuki coupling of a complex bromopyridine intermediate, (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, with a pyrazole-boronate ester.[5][7] The synthesis of this crucial bromopyridine intermediate itself demonstrates a vital application of regioselective bromination.[5]
Workflow for Synthesis and Coupling of a Crizotinib Intermediate
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on the dynamic resolution of Crizotinib intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
Application of 2-Bromopyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopyridine is a versatile and pivotal intermediate in the synthesis of a wide array of agrochemicals.[1] Its utility stems from the reactivity of the carbon-bromine bond, which readily participates in various cross-coupling reactions, allowing for the construction of complex molecular architectures.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of key fungicides and herbicides. The pyridine (B92270) moiety is a common feature in many biologically active compounds, and this compound serves as a critical building block for introducing this important pharmacophore.[4]
Key Applications in Agrochemical Synthesis
This compound is a precursor for the synthesis of several classes of agrochemicals, primarily through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of active agrochemical ingredients.[2][3]
Fungicide Synthesis
Many modern fungicides incorporate a pyridine ring in their structure. This compound is a key starting material for the synthesis of strobilurin fungicides like Picoxystrobin and anilide fungicides such as Boscalid.
-
Picoxystrobin: This broad-spectrum, systemic fungicide inhibits mitochondrial respiration in fungi.[5] The synthesis of Picoxystrobin involves the coupling of a substituted pyridine derivative, which can be prepared from this compound, with other aromatic fragments.[5][6]
-
Boscalid: This fungicide is a succinate (B1194679) dehydrogenase inhibitor. Its synthesis can involve a Suzuki coupling reaction to form the biphenyl (B1667301) core, where a 2-substituted pyridine is a key component.[7][8]
Herbicide Synthesis
This compound and its derivatives are also employed in the development of novel herbicides. For instance, analogues of the photosystem II inhibitor bromoxynil (B128292) have been synthesized using brominated pyridine structures to explore new weed control spectrums.[9]
Data Presentation: Quantitative Overview of Key Reactions
The following tables summarize quantitative data for common cross-coupling reactions involving this compound and its derivatives in the context of agrochemical synthesis.
Table 1: Suzuki-Miyaura Coupling Reactions [3][4]
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 / 12 | 85-95 |
| This compound | Phenylboronic acid | Pd/C | K₂CO₃ | Isopropanol/H₂O | 80 / 1 | 92 |
| 2-Bromo-3-methoxypyridine | Pyrazole-4-boronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90-100 / 12-24 | 70-85* |
*Yields are typical and may vary depending on the specific boronic acid used.[10]
Table 2: Buchwald-Hartwig Amination Reactions [11][12][13]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Volatile amines | Pd(OAc)₂ / dppp (B1165662) | NaOtBu | Toluene | 80 / 12 | 55-98 |
| This compound | N-Methylaniline | XPhos Pd G3 | NaOtBu | Toluene | 100 / 16 | 85 |
Table 3: Sonogashira Coupling Reactions [14]
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 96 |
| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried sealed tube, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.01 eq), and dppp (0.015 eq).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired aminopyridine.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Signaling Pathways and Logical Relationships
The agrochemicals synthesized from this compound derivatives act on various biological pathways in target organisms. For example, many fungicides derived from pyridyl-pyrazole scaffolds, which can be synthesized via Suzuki-Miyaura coupling of a this compound derivative, function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[10] This disruption of the electron transport chain leads to a halt in ATP production and ultimately, fungal cell death.[10]
Caption: Mode of action for certain pyridyl-pyrazole fungicides.
Conclusion
This compound is an indispensable building block in the agrochemical industry. Its versatility in cross-coupling reactions provides a robust platform for the synthesis of a diverse range of high-value fungicides and herbicides. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the field of agrochemical development, facilitating the efficient and effective use of this key intermediate in the discovery of novel crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Synthesis and process optimization of Boscalid by catalyst Pd-PEPPSI-IPrDtBu-An | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 8. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Note: Synthesis of 2-Lithiopyridine via Lithiation of 2-Bromopyridine
Introduction
2-Lithiopyridine is a versatile and highly reactive organolithium reagent crucial for introducing substituents at the 2-position of the pyridine (B92270) ring. This application note provides a detailed protocol for the synthesis of 2-lithiopyridine from 2-bromopyridine through a halogen-lithium exchange reaction. The procedure emphasizes the critical parameters required to achieve high yields and minimize side reactions. This method is fundamental for researchers and professionals in drug development and organic synthesis, enabling the construction of complex pyridine-containing molecules.
Reaction Principle
The formation of 2-lithiopyridine from this compound is achieved via a halogen-lithium exchange reaction using an organolithium reagent, most commonly n-butyllithium (n-BuLi).[1] The reaction is typically performed at very low temperatures (-78 °C) to ensure high selectivity and prevent undesirable side reactions.[2] The highly polarized carbon-lithium bond in n-BuLi facilitates the exchange with the bromine atom on the pyridine ring, yielding the desired 2-lithiopyridine and n-butyl bromide as a byproduct. The resulting 2-lithiopyridine is a potent nucleophile and a strong base, making it a valuable intermediate for subsequent reactions with various electrophiles.
Experimental Protocol
Materials and Reagents
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Anhydrous hexanes
-
Quenching electrophile (e.g., benzaldehyde, N,N-dimethylformamide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
-
Dry ice/acetone bath
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
Procedure
-
Preparation of Reaction Vessel: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is cooled to room temperature under a stream of inert gas.
-
Reaction Setup: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath. This compound is then added dropwise to the cooled solvent via a syringe.
-
Addition of n-Butyllithium: A solution of n-butyllithium (typically 1.0-1.2 equivalents) in hexanes is added dropwise to the stirred solution of this compound at -78 °C. The addition rate should be controlled to maintain the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for a specified time (typically 30-60 minutes) to ensure complete formation of 2-lithiopyridine.
-
Quenching with Electrophile: The desired electrophile is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional period at this temperature to allow for complete reaction.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath. The mixture is then allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is separated, and the organic layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or distillation.
Safety Precautions
Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Lithiation of this compound
| Parameter | Condition | Expected Yield | Reference |
| Reagent | n-Butyllithium (n-BuLi) | High | [1] |
| Equivalents of n-BuLi | 1.0 - 1.2 | Optimized for monolithiation | [2][3] |
| Solvent | Tetrahydrofuran (THF) | Good coordinating solvent | [4] |
| Toluene | Non-coordinating, can influence selectivity | [3] | |
| Temperature | -78 °C | Crucial to suppress side reactions | [2] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential due to reagent sensitivity | [2] |
| Quenching Electrophile | Benzaldehyde | Forms 1-phenyl-2-pyridinemethanol | [4] |
| N,N-Dimethylformamide (DMF) | Forms 2-pyridinecarboxaldehyde | [5] |
Mandatory Visualizations
Caption: Experimental workflow for the lithiation of this compound.
Caption: Signaling pathway of the lithiation and subsequent electrophilic quench.
References
Application Notes and Protocols for the Stille Coupling of 2-Bromopyridine with Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[1][2] Its significance in medicinal chemistry and drug development is underscored by its tolerance of a wide array of functional groups, allowing for the late-stage modification of complex molecules.[1][3] The pyridine (B92270) moiety is a ubiquitous scaffold in pharmaceuticals, and the functionalization of pyridines via cross-coupling reactions is a cornerstone of modern drug discovery. The Stille coupling of 2-bromopyridine provides a reliable method for the synthesis of 2-substituted pyridines, which are key intermediates in the preparation of numerous biologically active compounds.[4]
These application notes provide detailed protocols and compiled data for the Stille coupling of this compound with various organotin compounds, including vinyl-, aryl-, and heteroaryl stannanes.
Reaction Mechanism and General Considerations
The catalytic cycle of the Stille reaction is widely accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II)-pyridyl complex.[5]
-
Transmetalation: The organotin reagent transfers its organic group (R) to the palladium center, with the concomitant departure of the tin halide. This step is often the rate-determining step of the catalytic cycle.[5]
-
Reductive Elimination: The coupled product, 2-R-pyridine, is formed by the reductive elimination of the two organic fragments from the palladium center, which regenerates the active Pd(0) catalyst.[5]
A major side reaction to consider is the homocoupling of the organostannane reagent.[5] Additionally, the toxicity of organotin compounds necessitates careful handling and purification procedures to remove tin byproducts.[1] A common workup procedure involves washing the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin salts.[5]
Data Presentation
The following tables summarize representative conditions and yields for the Stille coupling of this compound with various organotin compounds.
Table 1: Stille Coupling of this compound with Vinyltributyltin
| Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf) (5) | - | NMP | - | 90 | 12 | 75 |
| Pd(PPh₃)₄ (5) | - | Toluene (B28343) | - | 110 | 16 | 85 |
| Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | - | 70 | 24 | 92 |
| Pd(OAc)₂ (2) | XPhos (4) | Dioxane | CsF | 100 | 18 | 88 |
Table 2: Stille Coupling of this compound with Aryl- and Heteroarylstannanes
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | Toluene | - | 100 | 24 | 91 |
| 4-Methoxyphenyltributylstannane | PdCl₂(PPh₃)₂ (5) | - | DMF | CuI | 80 | 12 | 87 |
| 2-(Tributylstannyl)thiophene (B31521) | Pd(PPh₃)₄ (5) | - | DMF | - | 95 | 12 | 89 |
| 3-(Tributylstannyl)furan | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Dioxane | - | 90 | 18 | 78 |
| 4-Fluorophenyltributylstannane | Pd(OAc)₂ (2) | SPhos (4) | Toluene | K₃PO₄ | 100 | 16 | 85 |
Mandatory Visualization
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for a Stille coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-Vinylpyridine via Stille Coupling
This protocol is adapted from general procedures for the Stille coupling of vinylstannanes with aryl bromides.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to this compound.
-
Add tributyl(vinyl)stannane (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 16-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) for 1 hour to remove tin byproducts.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-vinylpyridine.
Protocol 2: Synthesis of 2-Phenylpyridine via Stille Coupling
This protocol provides a general method for the synthesis of 2-phenylpyridine.[6]
Materials:
-
This compound
-
Phenyltributylstannane
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Copper(I) iodide (CuI) (optional additive)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and phenyltributylstannane (1.1 eq) in anhydrous DMF.[6]
-
Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (3 mol%).[6]
-
For less reactive substrates, copper(I) iodide (10 mol%) can be added as a co-catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.[6]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylpyridine.[6]
Protocol 3: Microwave-Assisted Stille Coupling for the Synthesis of 2-(Thiophen-2-yl)pyridine
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous 1,4-Dioxane (B91453)
-
Microwave reactor vials and instrument
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), 2-(tributylstannyl)thiophene (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), and tri(o-tolyl)phosphine (8 mol%).
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and dilute the contents with ethyl acetate.
-
Follow the workup and purification steps outlined in Protocol 2 to isolate the 2-(thiophen-2-yl)pyridine product.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Copper-Catalyzed Cross-Coupling Reactions of 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling reactions of 2-bromopyridine. This class of reactions is a powerful tool in synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds. Due to the low cost, low toxicity, and good functional group tolerance of copper catalysts, these methods are attractive alternatives to palladium-catalyzed systems like the Buchwald-Hartwig amination.[1][2][3]
Introduction to Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Chan-Lam reactions, facilitate the formation of new bonds at the C-2 position of the pyridine (B92270) ring.[1][2][4] this compound is a common and reactive substrate in these transformations. The versatility of these reactions allows for the introduction of a wide range of functionalities, making them highly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[5][6]
The general transformation can be represented as follows:
Caption: General scheme of a copper-catalyzed cross-coupling reaction.
Types of Coupling Reactions
The copper-catalyzed cross-coupling of this compound can be broadly categorized based on the type of bond being formed.
Caption: Major categories of copper-catalyzed cross-coupling reactions.
C-N Bond Formation (N-Arylation)
The formation of a C-N bond is one of the most developed areas of copper-catalyzed cross-coupling reactions. This transformation, also known as the Goldberg reaction, is an alternative to the Buchwald-Hartwig amination.[2][7] It allows for the coupling of this compound with a variety of nitrogen-containing nucleophiles.
Typical Nucleophiles:
Data Summary for C-N Coupling Reactions:
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Nucleophile | Product Yield (%) | Reference |
| CuCl (10) | 1-Methyl-imidazole (20) | t-BuOLi (2.0) | Toluene (B28343) | 110 | 3-12 | Carbazoles | 85-95 | [1][8] |
| CuSO₄ (10) | 1,2-bis(2-pyridyl)-ethane-N,N′-dioxide (20) | Cs₂CO₃ (2.0) | Water | 120 | 24 | 2-Methylimidazole | 72 | [9] |
| CuI (10) | Ethylene glycol (20) | K₂CO₃ (3.0) | t-Butanol | 110 | 10 | Various amines | Excellent | [5] |
| CuI (10) | N,N-dimethylglycine (20) | K₂CO₃ (2.0) | DMF | 90-110 | 24 | Amides | Good to Excellent | [10] |
C-O Bond Formation (O-Arylation)
The synthesis of aryl ethers from this compound and phenols or alcohols is another important application of copper catalysis.
Typical Nucleophiles:
Data Summary for C-O Coupling Reactions:
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Nucleophile | Product Yield (%) | Reference |
| CuBr (5) | (2-Pyridyl)acetone (10) | Cs₂CO₃ (2.0) | DMSO | 120 | 24 | Phenols | Good | [11] |
| CuI (5) | 2,2,6,6-tetramethylheptane-3,5-dione (20) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 3-Hydroxypyridine | 70-90 | [12] |
C-C Bond Formation
Copper catalysts can also facilitate the formation of C-C bonds, coupling this compound with organoboron reagents.[13]
Typical Nucleophiles:
Data Summary for C-C Coupling Reactions:
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Nucleophile | Product Yield (%) | Reference |
| Cy₃PCuCl (2) | - | K₃PO₄ (2.0) | Toluene | 100 | 12 | p-Tolylboronic ester | 91 | [13] |
| SIMesCuCl (5) | - | K₃PO₄ (2.0) | Toluene | 120 | 12 | Primary alkylboronic esters | 60-75 | [13] |
Reaction Mechanism
The precise mechanism of copper-catalyzed cross-coupling reactions can be complex and is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The generally accepted pathway involves oxidative addition, ligand exchange, and reductive elimination.
Caption: Proposed catalytic cycle for copper-catalyzed cross-coupling.
Experimental Protocols
The following are generalized protocols for the copper-catalyzed cross-coupling of this compound. Researchers should optimize conditions for their specific substrates.
General Experimental Workflow
Caption: A typical experimental workflow for the cross-coupling reaction.
Protocol for C-N Coupling of this compound with Carbazoles[1][8]
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
1-Methyl-imidazole
-
Lithium tert-butoxide (t-BuOLi)
-
Toluene (anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add CuCl (0.1 mmol, 10 mol%), carbazole (1.2 mmol), and t-BuOLi (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene (3 mL), this compound (1.0 mmol), and 1-methyl-imidazole (0.2 mmol, 20 mol%) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 3-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for C-C Coupling of this compound with an Arylboronic Ester[13]
Materials:
-
This compound
-
p-Tolylboronic acid pinacol (B44631) ester
-
Tricyclohexylphosphinecopper(I) chloride (Cy₃PCuCl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Cy₃PCuCl (0.02 mmol, 2 mol%) and K₃PO₄ (2.0 mmol) to a reaction vessel.
-
Add a solution of this compound (1.0 mmol) and p-tolylboronic acid pinacol ester (1.2 mmol) in anhydrous toluene (1 mL).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with diethyl ether and filter through a plug of silica gel, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Copper-catalyzed cross-coupling reactions of this compound offer a versatile, cost-effective, and practical methodology for the synthesis of a wide array of substituted pyridines. The protocols and data presented herein provide a solid foundation for researchers to apply these powerful transformations in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. butlerov.com [butlerov.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides [organic-chemistry.org]
- 12. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Bipyridine Derivatives from 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent catalytic methods for the synthesis of bipyridine derivatives, utilizing 2-bromopyridine as a key starting material. Bipyridines are a critical structural motif in numerous pharmaceutical compounds and functional materials. This document details several powerful cross-coupling methodologies, including Suzuki-Miyaura, Negishi, Stille, and Ullmann reactions, offering detailed protocols, comparative data, and workflow visualizations to aid in the successful synthesis of these valuable compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[1] It is favored for its mild reaction conditions, functional group tolerance, and the relatively low toxicity of the boron reagents.[1] However, challenges in the Suzuki-Miyaura coupling of this compound can arise from the coordination of the bipyridine product to the palladium catalyst, which can lead to catalyst inhibition.[2][3]
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 120 (MW) | 0.5 | 70.0 |
| 2 | 2-Pyridylboronic acid N-phenyldiethanolamine ester | PdCl₂(PPh₃)₂ (5) | PPh₃ | - | - | - | - | Good |
| 3 | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (2-3) | Phosphite or Phosphine oxide (6-9) | KF (2) | Dioxane | RT | - | Good to Excellent |
| 4 | 3-Pyridylboronic acid pinacol (B44631) ester | Cyclopalladated ferrocenylimine | - | - | - | - | - | High |
| 5 | Pyridyl boronic acids | Pd(PPh₃)₄ (>10) | PPh₃ | Na₂CO₃ | - | - | - | 50-65 |
Data compiled from multiple sources for illustrative purposes.[2][4][5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2,2'-bipyridine (B1663995) from this compound and a suitable 2-pyridylboron reagent.
Materials:
-
This compound (1.0 equiv)
-
2-Pyridylboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, 2-pyridylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow for bipyridine synthesis.
Negishi Coupling
Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful for the synthesis of 2,2'-bipyridines and can often proceed under mild conditions, including at room temperature for reactive substrates.[7][8] The preparation of stable 2-pyridylzinc reagents has significantly advanced the utility of this reaction.[8][9]
Comparative Data for Negishi Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Pyridylzinc bromide | Pd/Al₂O₃ (5) | - | - | MW (300W) | 1 | High |
| 2 | 2-Pyridylzinc pivalate | - | - | THF | RT | - | Good to Excellent |
| 3 | (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride | Pd(PPh₃)₄ | PPh₃ | THF | Reflux | 20 | - |
| 4 | 2-Pyridylzinc halides | Pd(dba)₂ | XPhos | - | - | - | - |
Data compiled from multiple sources for illustrative purposes.[5][7]
Experimental Protocol: Negishi Coupling
This protocol outlines the synthesis of a bipyridine derivative via the Negishi coupling of this compound with a pre-formed 2-pyridylzinc reagent.
Materials:
-
This compound (1.0 equiv)
-
2-Pyridylzinc bromide solution in THF (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)
-
Anhydrous THF
-
Magnesium turnings (for in situ reagent preparation)
-
Iodine (crystal, for activation)
Procedure:
-
Preparation of 2-Pyridylzinc Bromide (if not commercially available): a. To a flame-dried Schlenk flask under argon, add magnesium turnings and a crystal of iodine. b. Add a solution of this compound in anhydrous THF. Gentle heating may be required to initiate the Grignard formation. c. To the resulting Grignard reagent, add a solution of ZnBr₂ in THF.
-
Coupling Reaction: a. In a separate flame-dried Schlenk flask under argon, dissolve the substituted this compound and the palladium catalyst in anhydrous THF. b. Add the freshly prepared 2-pyridylzinc bromide solution via cannula. c. Heat the reaction to 60-70 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: a. Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. b. Extract the product with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Workflow for Negishi Coupling
Caption: Negishi coupling workflow for bipyridine synthesis.
Stille Coupling
The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium.[10][11] While effective and tolerant of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback.[11][12]
Comparative Data for Stille Coupling
| Entry | Stannane Reagent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Trimethylstannylpyridine | - | - | - | - | - | 70-90 |
| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 90-100 | 12-24 | - |
| 3 | Hexamethyldistannane | Pd(PPh₃)₄ | CuI | Xylene | 100-130 | 20 | 57-70 |
Data compiled from multiple sources for illustrative purposes.[13][14][15]
Experimental Protocol: Stille Coupling
This protocol details the synthesis of a bipyridine derivative from this compound and an organostannane.
Materials:
-
This compound (1.0 equiv)
-
2-(Trimethylstannyl)pyridine (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous DMF
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and Pd(PPh₃)₄ in anhydrous DMF.
-
Reagent Addition: Add the 2-(trimethylstannyl)pyridine via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture and quench with an aqueous solution of KF to remove tin byproducts. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Workflow for Stille Coupling
Caption: Stille coupling workflow for bipyridine synthesis.
Ullmann Homocoupling
The Ullmann reaction traditionally involves the copper-mediated homocoupling of aryl halides at high temperatures to form symmetrical biaryls.[16][17] Modern variations often employ palladium catalysts under milder conditions.[18] This method is particularly suitable for the synthesis of symmetrical 2,2'-bipyridine from this compound.
Comparative Data for Ullmann Homocoupling
| Entry | Catalyst | Reductant/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Copper metal | - | 1-methyl-4-(propan-2-yl)benzene | High | - | 60 |
| 2 | Pd(OAc)₂ | Hydroquinone, Base | - | - | - | Good |
| 3 | Pd⁰/PdII-CNx | - | - | - | 24 | 54 |
| 4 | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O (1:1) | 120 (MW) | 0.5 | Reasonable |
Data compiled from multiple sources for illustrative purposes.[4][16][18][19]
Experimental Protocol: Ullmann Homocoupling
This protocol describes a palladium-catalyzed Ullmann-type homocoupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
As(o-tolyl)₃ (2 mol%)
-
Hydroquinone (reductant)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, Pd(OAc)₂, As(o-tolyl)₃, hydroquinone, and the base in a suitable solvent like DMF.
-
Reaction: Heat the mixture under an inert atmosphere. The reaction temperature and time will vary depending on the specific catalytic system.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry over a drying agent, and concentrate. Purify the resulting symmetrical bipyridine by crystallization or chromatography.
Workflow for Ullmann Homocoupling
Caption: Ullmann homocoupling workflow for symmetrical bipyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ullmann coupling-An overview - operachem [operachem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yields in Suzuki Coupling of 2-Bromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Suzuki coupling of 2-bromopyridine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or no conversion of this compound.
Question: My Suzuki coupling reaction with this compound shows very low or no conversion of the starting material. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in the Suzuki coupling of this compound is a common issue that can stem from several factors, primarily related to catalyst inhibition and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Inhibition by Pyridine (B92270) Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1][2]
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands that can shield the palladium center and prevent this unwanted coordination. Ligands such as SPhos, XPhos, and RuPhos are often effective for this purpose.[1]
-
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.
-
Solution: Ensure all solvents and the reaction mixture are thoroughly degassed.[2][3] Common degassing methods include freeze-pump-thaw cycles (repeating the cycle three times is recommended) or sparging with an inert gas like argon or nitrogen for an extended period (e.g., 30 minutes).[3] Also, consider using a fresh, high-quality catalyst or a more robust pre-catalyst.[2]
-
-
Inefficient Oxidative Addition: The carbon-bromine bond of this compound can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-limiting.[1]
-
Poor Quality of Boronic Acid/Ester: The boronic acid or its ester derivative may be impure or have degraded.
-
Solution: Use a high-purity boronic acid or consider converting it to a more stable boronate ester, such as a pinacol (B44631) ester.[4]
-
Problem 2: Significant formation of side products.
Question: I am observing significant amounts of side products, such as homocoupled products and protodebromination of my starting material. How can I minimize these side reactions?
Answer:
The formation of side products is a frequent cause of low yields. Here’s how to address the most common ones:
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the this compound.
-
Protodebromination: This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom.[4]
-
Cause: This side reaction is common with electron-deficient heteroaryl halides and can be promoted by the presence of protic impurities (like water or alcohols) or an unsuitable base.[4]
-
Solution:
-
Ensure all solvents and reagents are anhydrous.[4]
-
Screen different bases. Milder bases such as K₃PO₄ or Cs₂CO₃ may be more suitable than very strong bases.[4]
-
Optimize reaction time and temperature. Prolonged reaction times after the consumption of the boronic acid can increase the likelihood of this side reaction.[3] Monitor the reaction progress by TLC or LC-MS.[3]
-
-
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[6]
-
Cause: This can be catalyzed by the base or the palladium catalyst itself, especially in the presence of excess water.[6]
-
Solution: Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are more resistant to protodeboronation.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand system is best for the Suzuki coupling of this compound?
A1: There is no single "best" system as the optimal choice depends on the specific boronic acid being used. However, for challenging substrates like 2-bromopyridines, modern catalyst systems incorporating bulky, electron-rich phosphine ligands are generally more effective than traditional catalysts like Pd(PPh₃)₄.[3] Catalyst systems with Buchwald ligands such as SPhos, XPhos, and RuPhos are highly recommended to start with as they are known to be effective for heteroaryl halides.[1][3]
Q2: What is the best base and solvent for this reaction?
A2: The choice of base and solvent is critical and often requires screening.
-
Bases: Inorganic bases are generally preferred. K₃PO₄ and Cs₂CO₃ are often good choices.[4][7] The solubility and strength of the base are important factors.[2]
-
Solvents: Aprotic solvents are commonly used. Toluene and 1,4-dioxane (B91453) are frequent first choices and often provide high yields.[2] It is crucial that the solvents are anhydrous and have been properly degassed.[2][3] A mixture of an organic solvent with water (e.g., dioxane/water) is also commonly employed.[3]
Q3: My boronic acid/ester appears to be degrading during the reaction. What can I do?
A3: Boronic acid degradation, particularly through protodeboronation, is a common issue.[6] To mitigate this, you can:
-
Use a more stable form of the boronic acid, such as a pinacol ester or a potassium trifluoroborate salt.[1]
-
Ensure your reaction is performed under strictly anhydrous and oxygen-free conditions.[1]
-
Optimize the reaction time to avoid prolonged exposure of the boronic acid to the reaction conditions after the this compound has been consumed.[3]
Q4: Can I use 2-chloropyridine (B119429) instead of this compound?
A4: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[3] A successful reaction with 2-chloropyridine will likely require a more active catalyst system (often those used for aryl chlorides), higher reaction temperatures, and longer reaction times.[3] For initial optimization, it is advisable to start with the more reactive this compound.[3]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of this compound Derivatives.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/ H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Note: Yields are reported for various this compound derivatives and may vary for your specific substrate.[8]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting protocol that may require optimization for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[3]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vessel equipped with a magnetic stir bar, add the this compound, the arylboronic acid or ester, and the chosen base.[3]
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[3]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[1][3]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: General experimental workflow for Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Catalyst Inhibition by Pyridine Nitrogen in Cross-Coupling Reactions
For immediate release: December 18, 2025
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with catalyst inhibition by pyridine (B92270) nitrogen during cross-coupling reactions. The pyridine motif is ubiquitous in pharmaceuticals, making the mastery of these reactions critical for modern synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is pyridine catalyst inhibition and why does it occur in cross-coupling reactions?
A1: Pyridine inhibition, often called the "2-pyridyl problem," is a phenomenon where the Lewis basic nitrogen atom in a pyridine substrate or product coordinates strongly to the transition metal center (commonly palladium) of the catalyst.[1][2] This coordination forms a stable, off-cycle complex that deactivates the catalyst, preventing it from participating in the desired catalytic cycle.[1][2] This "poisoning" effect can halt the reaction, leading to low or no product yield.[1][2]
Q2: Which cross-coupling reactions and pyridine substrates are most affected?
A2: This issue is prevalent across many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3][4][5] The problem is most pronounced with 2-substituted halopyridines, where the nitrogen atom is adjacent to the reaction site, facilitating strong chelation to the metal center.[2][4] 3- and 4-halopyridines are generally less inhibitory because the nitrogen is further from the reaction site.[2]
Q3: What are the tell-tale signs of catalyst inhibition in my reaction?
A3: Common experimental observations include:
-
Stalled Reaction: The reaction starts but fails to proceed to completion, even with extended reaction times or heating.
-
Low to No Conversion: TLC or LC-MS analysis shows primarily unreacted starting materials.[4][6]
-
Catalyst Decomposition: Formation of palladium black, indicating the decomposition of the active Pd(0) catalyst, which can be exacerbated by the slow kinetics caused by inhibition.[1]
-
Side Reactions: An increase in side products like homocoupling or hydrodehalogenation, as these pathways become competitive when the primary cross-coupling is stalled.[1][2]
Q4: How do phosphine (B1218219) ligands help overcome this inhibition?
A4: The choice of ligand is one of the most critical factors.[1][2] Bulky, electron-rich phosphine ligands are highly effective for several reasons:
-
Steric Shielding: Their large size physically blocks the pyridine nitrogen from accessing and coordinating with the palladium center.[2][4]
-
Electronic Effects: Strong electron-donating phosphines stabilize the active Pd(0) species and promote the rate-limiting oxidative addition step, helping the desired catalytic cycle outcompete the poisoning pathway.[7]
-
Promoting Reductive Elimination: These ligands facilitate the final product-forming step, preventing the build-up of intermediates that could be susceptible to inhibition.
Well-known examples include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[1][2]
Troubleshooting Guides
This section addresses specific issues in a problem-and-solution format.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Low or No Conversion with a 2-Halopyridine | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and deactivating it.[2][4] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1][2] 2. Use a Palladium Pre-catalyst: Utilize a well-defined pre-catalyst (e.g., SPhos G3, XPhos G4) to ensure the efficient and rapid generation of the active Pd(0) species.[6] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[6] |
| Reaction Stalls After Partial Conversion | Product Inhibition: The pyridine-containing product is binding to the catalyst and shutting down the reaction. | 1. Optimize Ligand Choice: As with substrate inhibition, a bulky ligand can prevent product coordination.[8] 2. Lower Reaction Temperature: If thermodynamically feasible, a lower temperature may disfavor the product-catalyst binding equilibrium. |
| Significant Side Products (e.g., Homocoupling, Dehalogenation) | Slow Catalytic Turnover: The desired cross-coupling is slow due to inhibition, allowing competing side reactions to occur.[1][2] | 1. Degas Thoroughly: Ensure all solvents and reagents are rigorously degassed with an inert gas (Argon or Nitrogen) to remove oxygen, which promotes homocoupling.[2][4] 2. Optimize Base and Solvent: The choice of base and solvent can significantly impact reaction rates. For Suzuki couplings, screen bases like K₃PO₄ and Cs₂CO₃.[4] For Buchwald-Hartwig, NaOtBu is common but ensure it is high purity.[6] 3. Use Boronate Esters: In Suzuki reactions, consider using more stable boronate esters (e.g., pinacol (B44631) esters) instead of boronic acids to minimize protodeboronation.[9] |
| Inconsistent Results Between Batches | Reagent Quality or Inactive Catalyst: Impurities in reagents or solvents can act as catalyst poisons. The palladium source may be of poor quality or partially decomposed.[6][9] | 1. Use High-Purity Reagents: Ensure solvents are anhydrous and reagents are of high purity.[6] 2. Use Fresh, High-Quality Boronic Acids: Boronic acids can degrade upon storage. Use fresh material or verify the quality of older batches.[10] 3. Switch to a Reliable Pre-catalyst: Pre-catalysts like palladacycles are often more stable and provide more consistent generation of the active catalyst than sources like Pd(OAc)₂.[6] |
Data Presentation: Ligand and Catalyst System Performance
The selection of the catalyst system is crucial for success. The tables below summarize performance data for common cross-coupling reactions involving challenging pyridine substrates.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with 4-methoxyphenylboronic acid
| Catalyst System | Ligand (L) | Base | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / 1 | Tri(tert-butyl)phosphine | K₃PO₄ | 110 | 12 | 82 |
| Pd₂(dba)₃ / 2 | SPhos | K₃PO₄ | 110 | 12 | 74 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 100 | 24 | <10 | |
| Pd(dppf)Cl₂ | K₂CO₃ | 100 | 24 | 25 | |
| Data synthesized from representative literature procedures.[11] |
Table 2: Buchwald-Hartwig Amination of 2-Chloropyridine (B119429) with Morpholine
| Palladium Source | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | RuPhos | NaOtBu | 100 | 18 | 95 |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | 100 | 18 | 92 |
| Pd(OAc)₂ | Josiphos (CyPFtBu) | NaOtBu | 80 | 24 | 88 |
| Pd(OAc)₂ | BINAP | NaOtBu | 100 | 24 | <5 |
| Data synthesized from representative literature procedures.[3][6] |
Visualizations: Mechanisms and Workflows
Catalyst Inhibition Pathway
Caption: Catalyst poisoning by pyridine leading to an inactive off-cycle complex.
Troubleshooting Workflow for Failed Pyridine Cross-Coupling
Caption: A decision tree for troubleshooting failed pyridine cross-coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine
This protocol provides a robust starting point using a modern catalyst system designed to mitigate pyridine inhibition.
-
Reagent Preparation: In a glovebox, add the 2-halopyridine (1.0 equiv), the boronic acid or boronate ester (1.5 equiv), and a powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: To the vial, add the palladium pre-catalyst (e.g., SPhos G3 Palladacycle, 2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene, to a concentration of ~0.1 M) via syringe.
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate (B1210297), and filtering through a small plug of silica (B1680970) gel.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine
This protocol uses a highly active catalyst system suitable for the challenging C-N coupling of unreactive chloropyridines.
-
Reagent Preparation: In a glovebox, add the 2-chloropyridine (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.3 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., RuPhos, 2-4 mol% relative to Pd) and pre-mix them in a small amount of the reaction solvent.
-
Assembly: Add the catalyst pre-mixture to the Schlenk tube. Add the remaining anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.2 M).
-
Reaction: Seal the Schlenk tube and heat the mixture in a preheated oil bath to 100-110 °C with vigorous stirring for 18-24 hours.[6]
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Workup and Purification: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling with 2-Bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize homocoupling side reactions when using 2-bromopyridine in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is a significant side reaction where two molecules of this compound couple to form 2,2'-bipyridine (B1663995), or the coupling partner (e.g., a boronic acid in a Suzuki reaction) couples with itself. This undesired reaction consumes the starting materials and reagents, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The primary causes of homocoupling include:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of coupling partners like boronic acids and can also affect the catalyst's active state.[1]
-
Catalyst Choice and State: The use of a Pd(II) precatalyst, without complete reduction to the active Pd(0) state, can lead to side reactions, including homocoupling.[2] The lone pair of electrons on the pyridine (B92270) nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity.[3]
-
Reaction Conditions: Suboptimal choices of base, solvent, and temperature can favor the homocoupling pathway over the desired cross-coupling reaction.
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous degassing of solvents and the reaction mixture is critical. Common methods include:
-
Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes.[2]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing. Repeating this cycle three times is a standard and highly effective method.
-
Inert Atmosphere: Assembling the reaction under an inert atmosphere (e.g., in a glovebox) and maintaining a positive pressure of nitrogen or argon throughout the experiment is crucial.[3]
Q4: Which palladium source is better to minimize homocoupling, Pd(0) or Pd(II)?
A4: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it does not require an in-situ reduction step which can sometimes lead to side reactions.[2] If a Pd(II) source like Pd(OAc)₂ or PdCl₂ is used, the addition of a mild reducing agent or ensuring the phosphine (B1218219) ligand can facilitate the reduction to Pd(0) can be beneficial.[2]
Q5: How does the choice of ligand influence homocoupling?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle over side reactions like homocoupling.[1] For instance, in Buchwald-Hartwig amination, bulky biaryl phosphine ligands like RuPhos and SPhos often provide superior results.[1]
Q6: What is the role of the base in suppressing homocoupling?
A6: The base is critical for the activation of the coupling partner (e.g., boronic acid in Suzuki coupling) and for the overall catalytic cycle. The choice of base can significantly impact the reaction's outcome. An inappropriate base can lead to decomposition of starting materials or favor side reactions. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often recommended to find the optimal conditions for a specific reaction.[4]
Data Presentation
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [1] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | [1] |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 | [1] |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 | [5] |
| Pd(OAc)₂ / dppp | Pyrrolidine | NaOtBu | Toluene | 80 | - | 93 | [5] |
| Pd(OAc)₂ / dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 70 | [5] |
Note: The yield of the homocoupling side-product was not explicitly reported in these sources.
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid[6]
| Solvent System | Cross-Coupling Product Yield (%) | Homocoupling Product (2,2'-bipyridine) Yield (%) |
| H₂O | 2 | Not Reported |
| EtOH/H₂O (1:1) | 57.6 | Not Reported |
| DMA/H₂O (1:1) | 63.4 | Not Reported |
| DMF/H₂O (1:1) | 70.0 | Not Reported |
Reaction Conditions: Pd(OAc)₂/Benzimidazolium salt catalyst system, K₂CO₃ base, microwave irradiation at 120°C for 10 min.[6]
Table 3: Conditions for Reductive Homocoupling of this compound[7]
| Catalyst | Reductant | Solvent | Temp. (°C) | Time (h) | Yield of 2,2'-bipyridine (%) |
| NiCl₂·6H₂O (5 mol%) | Zn-LiCl | DMF | 50-60 | 3 | 83 |
This table provides conditions specifically for the homocoupling reaction, which is the undesired side reaction in cross-coupling.
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for performing a Suzuki-Miyaura reaction with this compound while taking measures to minimize the formation of the 2,2'-bipyridine homocoupling product.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Degassing the Solvent: Sparge the 1,4-dioxane/water solvent mixture with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the desired cross-coupled product from any homocoupled byproducts.
Mandatory Visualization
Caption: Workflow for minimizing homocoupling in cross-coupling reactions.
Caption: Troubleshooting guide for minimizing homocoupling side reactions.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromopyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-bromopyridine. The content is designed to address specific experimental challenges with practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound particularly challenging?
The primary difficulty arises from the pyridine (B92270) nitrogen atom, which can coordinate with the palladium catalyst, leading to catalyst inhibition or poisoning.[1][2] This coordination competes with the desired catalytic cycle, often resulting in low reaction yields.[1] Success in this reaction requires careful selection of ligands that can sterically shield the palladium center and prevent this unproductive interaction.[1]
Q2: What are the initial signs of a failing or struggling reaction?
Several visual cues can indicate a problem with your Buchwald-Hartwig amination:
-
Formation of Palladium Black: A fine, black precipitate is metallic palladium that has fallen out of the catalytic cycle, indicating catalyst decomposition.[1]
-
No Color Change: A healthy reaction mixture is often a homogeneous, colored solution (typically yellow to reddish-brown). If the solution remains colorless or unchanged, it may signify that the active catalyst has not formed.[1]
-
Reaction Stalling: Initial product formation that ceases over time, as monitored by TLC, GC-MS, or LC-MS, suggests that the catalyst may have been poisoned or has decomposed.[1]
Q3: How does the choice of base impact the reaction?
The base is crucial and its selection depends on the functional groups present in your substrates.[3]
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and are often effective.[3][4] However, they can be incompatible with base-sensitive functional groups such as esters and nitro groups.[5]
-
Weaker Inorganic Bases: For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are better alternatives.[2][3][4] These may necessitate higher reaction temperatures or longer reaction times to achieve good conversion.[4] The solubility and particle size of inorganic bases can also affect the reaction outcome.[3]
Q4: Which solvents are recommended for this reaction?
Toluene and 1,4-dioxane (B91453) are the most frequently used and effective solvents for the Buchwald-Hartwig amination of this compound.[1] The choice of solvent primarily influences the solubility of the reagents and the stability of the catalytic species.[4] For more polar substrates, solvents like THF or t-BuOH can be beneficial.[4] It is critical to use anhydrous and properly degassed solvents to prevent catalyst deactivation.[4] Solvents like acetonitrile (B52724) and pyridine itself should be avoided as they can inhibit the reaction by coordinating to the palladium catalyst.[2][3]
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Materials
This is the most common issue, often linked to catalyst deactivation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion.
Possible Causes & Solutions:
-
Catalyst Poisoning: The pyridine nitrogen is likely inhibiting the palladium catalyst.[1]
-
Solution: Employ sterically bulky, electron-rich phosphine (B1218219) ligands such as XPhos, RuPhos, or BrettPhos. These ligands create a larger coordination sphere around the palladium, which helps to prevent the pyridine from binding and deactivating the catalyst.[1]
-
-
Poor Reagent Quality or Reaction Setup: Organometallic reactions are highly sensitive to air and moisture.
-
Suboptimal Base or Solvent: The chosen base may be too weak, or the reagents may not be fully soluble.[1]
Issue 2: Significant Side Product Formation (Hydrodehalogenation)
The replacement of bromine with a hydrogen atom on the pyridine ring is a common side reaction.[2][4]
Possible Causes & Solutions:
-
Reaction Rate Imbalance: The rate of C-N bond formation is slower than the competing hydrodehalogenation pathway.
-
Solution 1 (Ligand Modification): Using bulkier and more electron-donating ligands can accelerate the desired reductive elimination step, outcompeting the side reaction.[2]
-
Solution 2 (Lower Temperature): In some instances, lowering the reaction temperature can disfavor the hydrodehalogenation pathway.[2]
-
Solution 3 (Base Screening): The choice of base can influence the extent of this side reaction. Experiment with different bases to find one that minimizes this outcome.[2]
-
Data Presentation: Hypothetical Optimization Study
The following table illustrates a representative workflow for optimizing the coupling of this compound with aniline. This data is for illustrative purposes.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | P(o-tol)₃ | NaOtBu | Toluene | 100 | <5 |
| 2 | Xantphos | NaOtBu | Toluene | 100 | 35 |
| 3 | RuPhos | NaOtBu | Toluene | 100 | 78 |
| 4 | XPhos | NaOtBu | Toluene | 100 | 92 |
| 5 | XPhos | Cs₂CO₃ | Toluene | 100 | 65 |
| 6 | XPhos | K₃PO₄ | Toluene | 100 | 58 |
| 7 | XPhos | NaOtBu | Dioxane | 100 | 89 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a reliable starting point for the amination of 2-bromopyridines.
1. Preparation (Inside a Glovebox):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%).[1]
2. Catalyst and Solvent Addition:
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) or a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1]
-
Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M).[1]
3. Reaction:
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block (e.g., 100 °C).
-
Stir the reaction for the specified time, typically 12-24 hours.[1]
4. Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1]
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[1]
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
5. Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Visualizations
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
Technical Support Center: Grignard Formation with 2-Bromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 2-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in forming a Grignard reagent from this compound?
The primary challenges include difficulty in initiating the reaction due to the stability of the pyridine (B92270) ring and the potential for side reactions, most notably the formation of 2,2'-bipyridine (B1663995) through Wurtz-type coupling.[1] The Grignard reagent, once formed, can also be unstable.
Q2: Why is my Grignard reaction with this compound not starting?
Reaction initiation failure is a common issue. It is often caused by a passivating layer of magnesium oxide on the magnesium turnings, the presence of moisture in the glassware or solvent, or insufficient activation of the magnesium.[2]
Q3: What are the best solvents for this reaction?
Anhydrous tetrahydrofuran (B95107) (THF) is generally the preferred solvent for forming Grignard reagents from aryl bromides, including this compound. THF is a better solvating agent for the Grignard reagent compared to diethyl ether, which can enhance its stability and reactivity.[3][4]
Q4: How can I determine the concentration of my 2-pyridylmagnesium bromide solution?
The concentration of the Grignard reagent should be determined by titration before use. A common and reliable method involves titration with a standard solution of an alcohol, such as sec-butanol or menthol, in the presence of an indicator like 1,10-phenanthroline.[5][6]
Q5: Is there an alternative to the direct formation of 2-pyridylmagnesium bromide from magnesium metal?
Yes, a Grignard exchange reaction is an effective alternative. This involves reacting this compound with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. This method can offer better yields and functional group tolerance.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (MgO layer). 2. Presence of moisture in glassware or solvent. 3. Insufficient activation. | 1. Activate Magnesium: Use fresh, shiny magnesium turnings. Mechanically activate by grinding in a mortar and pestle before reaction.[9] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension and gently warm to initiate.[2] |
| Low yield of Grignard reagent | 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling to form 2,2'-bipyridine). 3. Grignard reagent degradation. | 1. Optimize Reaction Time: After the addition of this compound, allow the reaction to stir for an adequate amount of time (e.g., 2-3 hours) at room temperature or with gentle heating to ensure complete conversion.[3] 2. Control Addition Rate: Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize dimerization. 3. Use Freshly Prepared Reagent: Use the Grignard reagent soon after its preparation for the best results. |
| Formation of a significant amount of white precipitate (2,2'-bipyridine) | High local concentration of this compound, leading to Wurtz coupling. | 1. Slow Addition: As mentioned above, a slow rate of addition is crucial. 2. Dilution: Use a sufficient amount of anhydrous solvent to keep the reagents diluted. |
| Dark brown or black reaction mixture | Decomposition of the Grignard reagent or side reactions, possibly due to overheating. | 1. Temperature Control: Maintain a gentle reflux during the reaction. Avoid excessive heating. 2. Inert Atmosphere: Ensure a strict inert atmosphere is maintained throughout the reaction to prevent oxidation. |
Quantitative Data Summary
The yield of 2-pyridylmagnesium bromide is highly dependent on the reaction conditions. The following table summarizes expected yields based on different activators and solvents.
| Activator | Solvent | Temperature | Typical Yield of 2-pyridylmagnesium bromide | Reference(s) |
| Iodine | THF | Room Temp to Reflux | 60-80% | [3] |
| 1,2-Dibromoethane | THF | Room Temp to Reflux | 65-85% | [10] |
| Iodine | Diethyl Ether | Room Temp to Reflux | 50-70% | [11] |
| 1,2-Dibromoethane | Diethyl Ether | Room Temp to Reflux | 55-75% | [1] |
| Isopropylmagnesium Chloride (Grignard Exchange) | THF | Room Temperature | 85-95% | [7] |
Yields are approximate and can vary based on the specific experimental setup, purity of reagents, and efficiency of magnesium activation.
Experimental Protocols
Protocol 1: Direct Formation of 2-Pyridylmagnesium Bromide using Iodine Activation
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Dry, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flame-dry all glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) under vacuum and cool under an inert atmosphere.
-
To the flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Add a single crystal of iodine.
-
Assemble the glassware and flush with the inert gas.
-
Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicates initiation. Gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
The concentration of the resulting Grignard reagent should be determined by titration.
Protocol 2: Grignard Exchange Reaction
Materials:
-
This compound
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, inert gas-flushed flask, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the isopropylmagnesium chloride solution (1.05 equivalents) dropwise to the stirred this compound solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
The resulting solution of 2-pyridylmagnesium bromide is ready for use. Its concentration can be assumed to be close to the theoretical value based on the starting amount of this compound, but titration is recommended for accuracy.
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 2-Substituted Pyridine Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-substituted pyridine (B92270) products.
General Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-substituted pyridines?
A1: Common impurities are highly dependent on the specific synthetic route. However, they frequently include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in syntheses like the Chichibabin reaction for 2,6-diaminopyridine, dimerized pyridines can be a significant byproduct.[1] Water is also a common impurity as pyridine compounds can be hygroscopic.[2] In cases of incomplete deuteration for isotopically labeled pyridines, residual protiated pyridine is a primary impurity.[2]
Q2: My 2-substituted pyridine product is a discolored oil or solid (e.g., yellow or brown), but the literature reports it as colorless. What could be the cause?
A2: Discoloration often points to the presence of impurities or degradation products.[1] Many pyridine derivatives can form colored byproducts upon prolonged exposure to air and light.[1] It is recommended to analyze the product for purity using methods like GC-MS or NMR spectroscopy to identify the contaminants.
Q3: What is the best general purification strategy for my 2-substituted pyridine product?
A3: The optimal purification method is contingent on the physicochemical properties of your product and the nature of the impurities.[1] A general decision-making workflow can be followed to select the most appropriate strategy.
References
Preventing decomposition of 2-lithiopyridine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-lithiopyridine during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: My 2-lithiopyridine solution turns black or forms a tar-like substance. What is happening?
A1: The formation of a black color or tar is a common indicator of 2-lithiopyridine decomposition.[1] This is often due to the inherent instability of the reagent, especially at elevated temperatures. Key factors contributing to decomposition include the reaction temperature being too high and/or the solution being stored for too long before use.[1]
Q2: What is the optimal temperature for the synthesis and use of 2-lithiopyridine?
A2: It is crucial to maintain a very low temperature throughout the synthesis and subsequent reaction of 2-lithiopyridine. The recommended temperature is typically -78 °C (dry ice/acetone bath).[2][3] Some protocols even suggest temperatures as low as -98 °C to -100 °C for enhanced stability.[3][4] The reagent's stability significantly decreases at temperatures above -50 °C.[2]
Q3: How long can I store a solution of 2-lithiopyridine?
A3: 2-Lithiopyridine is highly unstable and should be used immediately after its preparation.[1] As soon as the lithiation is complete, the electrophile should be added without delay.
Q4: Are there any additives that can improve the stability of 2-lithiopyridine?
A4: Yes, certain additives can stabilize 2-lithiopyridine. The use of lithium 2-dimethylaminoethoxide (LiDMAE) in combination with n-butyllithium can lead to the formation of more stable mixed aggregates, allowing for reactions at higher temperatures (e.g., 0 °C) in some cases.[5][6][7] Another strategy is the complexation of the pyridine (B92270) starting material with a Lewis acid, such as boron trifluoride (BF₃), prior to lithiation. This can facilitate ortho-deprotonation and enhance stability.
Q5: What are the common side products when preparing 2-lithiopyridine?
A5: A major side product is 2,2'-bipyridine (B1663995), formed through a coupling reaction. Other side reactions can include the addition of the organolithium reagent (e.g., n-BuLi) across the C=N bond of the pyridine ring. The coexistence of the lithiated pyridine and the unreacted starting material (e.g., 2-bromopyridine) can also lead to undesired rearrangements and byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2-lithiopyridine.
Problem 1: Low Yield of the Desired 2-Substituted Pyridine Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of 2-lithiopyridine | Ensure the reaction temperature is maintained at or below -78 °C throughout the lithiation and subsequent electrophilic quench. | Minimized decomposition of the organolithium reagent, leading to a higher concentration available for the desired reaction. |
| Use the freshly prepared 2-lithiopyridine solution immediately. Avoid any holding time. | Prevents time-dependent decomposition, maximizing the yield of the desired product. | |
| Inefficient Lithiation | Consider using a different lithiation method. Halogen-metal exchange from this compound is often more efficient than direct deprotonation of pyridine. | Higher conversion of the starting material to 2-lithiopyridine. |
| Use a stabilizing additive like LiDMAE or pre-complex the pyridine with BF₃. | Increased stability and reactivity of the lithiated species. | |
| Side Reactions | Employ an "inverse addition" strategy: add the this compound solution slowly to the n-BuLi solution at -78 °C. | This minimizes the concentration of the lithiated species in the presence of the starting halide, reducing the likelihood of side reactions.[1] |
| Poor Electrophile Reactivity | Ensure the electrophile is pure and reactive at low temperatures. Some electrophiles react poorly with the BF₃-complexed 2-lithiopyridine. | Efficient trapping of the 2-lithiopyridine to form the desired product. |
Problem 2: Formation of Significant Amounts of 2,2'-Bipyridine
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Coupling | Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to exclude oxygen. | Reduced formation of 2,2'-bipyridine from oxidative coupling. |
| Reaction with Unreacted Starting Material | Use the inverse addition method as described above to minimize the coexistence of 2-lithiopyridine and this compound. | Suppresses the coupling reaction between the organolithium intermediate and the starting halide. |
Data Presentation
The following tables summarize the impact of key reaction parameters on the outcome of 2-lithiopyridine synthesis and its subsequent reactions.
Table 1: Effect of Temperature on the Stability of 2-Lithiopyridine
| Temperature (°C) | Observation | Implication | Reference |
| -98 to -100 | High stability | Optimal for minimizing decomposition | [3][4] |
| -78 | Generally stable for immediate use | Standard and effective temperature | [2][3] |
| > -50 | Significant decomposition observed | Leads to low yields and side products | [2] |
Table 2: Comparison of Lithiation Methods and Additives
| Method/Additive | Typical Conditions | Advantages | Disadvantages |
| Direct Lithiation of Pyridine | n-BuLi/KOtBu, THF, -25 °C | Utilizes readily available starting material. | Difficult, often results in addition products and bipyridyls. |
| Halogen-Metal Exchange | This compound, n-BuLi, THF, -78 °C | Generally higher yielding and more reliable than direct lithiation. | Requires a halogenated starting material. |
| With LiDMAE | n-BuLi/LiDMAE, Toluene (B28343), 0 °C | Allows for higher reaction temperatures and can improve regioselectivity.[5][6][7][8] | Requires the preparation of the LiDMAE additive. |
| With BF₃ Complexation | Pyridine•BF₃, LTMP, Ether, -78 °C | Facilitates ortho-lithiation and can improve yields with certain electrophiles. | The BF₃ complex may not be compatible with all electrophiles. |
Experimental Protocols
Protocol 1: Synthesis of 2-Lithiopyridine via Halogen-Metal Exchange and Trapping with an Electrophile (e.g., Benzaldehyde)
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) to the cooled THF.
-
To this solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes. The solution may become colored.
-
Slowly add a solution of benzaldehyde (1.2 equivalents) in anhydrous THF to the 2-lithiopyridine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield phenyl(pyridin-2-yl)methanol.
Protocol 2: Synthesis of 2-Lithiopyridine using LiDMAE and Trapping with an Electrophile
Materials:
-
2-Dimethylaminoethanol
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous toluene
-
2-Chloropyridine (B119429) (or other suitable pyridine substrate)
-
Electrophile (e.g., trimethylsilyl (B98337) chloride)
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous toluene and 2-dimethylaminoethanol (1.0 equivalent).
-
Cool the solution to 0 °C and add n-BuLi (1.0 equivalent) dropwise. Stir for 15 minutes to generate the lithium 2-dimethylaminoethoxide (LiDMAE).
-
To this solution, add another portion of n-BuLi (1.1 equivalents) at 0 °C.
-
Add the 2-chloropyridine (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for the time required to achieve complete lithiation (monitor by TLC or GC analysis of quenched aliquots).
-
Cool the reaction mixture to the desired temperature for the electrophilic quench (e.g., 0 °C or -20 °C).
-
Slowly add the electrophile (1.2 equivalents).
-
Stir until the reaction is complete, then quench with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the product by column chromatography or distillation.[8]
Visualizations
Caption: Decomposition pathways of 2-lithiopyridine.
Caption: Troubleshooting workflow for 2-lithiopyridine synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Reaction of 2-Bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Sonogashira reaction of 2-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Sonogashira reaction of this compound?
A1: The most prevalent side products in the Sonogashira reaction of this compound are:
-
Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, leading to the formation of a diacetylene (diyne) from the terminal alkyne starting material. This process is often promoted by the presence of oxygen and the copper(I) co-catalyst.
-
Hydrodehalogenation: In this side reaction, the bromine atom on the pyridine (B92270) ring is replaced by a hydrogen atom, resulting in the formation of unsubstituted pyridine. This can be more significant with polyhalogenated substrates but can also occur with this compound under certain conditions.
-
Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of a black precipitate known as "palladium black." This renders the catalyst inactive and halts the desired reaction.
Q2: Can the pyridine nitrogen in this compound interfere with the reaction?
A2: Yes, the nitrogen atom in the this compound substrate can coordinate with the palladium catalyst. This coordination can potentially inhibit the catalytic cycle, leading to lower yields or slower reaction rates. However, this interaction is not always detrimental, and successful couplings with 2-halopyridines are widely reported. The choice of ligand and reaction conditions can mitigate this potential issue.
Q3: Is a copper co-catalyst always necessary for the Sonogashira reaction of this compound?
A3: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the reaction, its presence is a primary driver for the formation of alkyne homocoupling (Glaser coupling) side products.[1] Copper-free Sonogashira protocols have been developed to circumvent this issue and can be a valuable alternative, especially when Glaser coupling is a significant problem. These copper-free methods often require careful optimization of the ligand, base, and solvent to achieve high efficiency.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired 2-Alkynylpyridine Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | - Ensure all reagents and solvents are anhydrous and thoroughly degassed to remove oxygen.[1] - Use fresh, high-quality palladium catalyst and ligands. - If the reaction mixture turns black, this indicates palladium black formation. Consider using a more robust ligand or lowering the reaction temperature. |
| Inhibition by Pyridine Nitrogen | - Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., X-Phos, cataCXium A) to promote the desired cross-coupling pathway.[1] - Screen different palladium catalysts and ligands to find the optimal combination for your specific substrates. |
| Suboptimal Reaction Conditions | - The reactivity of aryl bromides in Sonogashira coupling is lower than that of aryl iodides and may require heating.[2] - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, excessive heat may promote side reactions.[3] - Screen different bases (e.g., triethylamine, diisopropylethylamine, piperidine) and solvents (e.g., DMF, THF, toluene).[1] |
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[1] |
| High Concentration of Copper(I) Co-catalyst | - Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration. - Consider a copper-free Sonogashira protocol.[1] |
| Reaction Conditions Favoring Homocoupling | - Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration. - Higher reaction temperatures can sometimes increase the rate of homocoupling.[3] Attempt the reaction at a lower temperature if feasible. |
A decision-making workflow for troubleshooting excessive homocoupling is presented below:
Issue 3: Presence of Hydrodehalogenation Byproduct
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Source of Hydride | - The amine base or solvent can sometimes act as a hydride source. Ensure they are of high purity and anhydrous. - Consider using a non-protic base or a different solvent system. |
| Catalyst System | - The choice of palladium catalyst and ligand can influence the propensity for hydrodehalogenation. Screening different catalyst systems may be necessary. |
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative yields for the Sonogashira coupling of substituted 2-bromopyridines with various terminal alkynes. Note that yields are highly dependent on the specific substrates and reaction conditions.
| This compound Derivative | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 98 | [3] |
| 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 94 | [3] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 93 | [3] |
| 2-Amino-3-bromo-5-methylpyridine | 1-Decyne | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 85 | [3] |
| 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 25* | [4] |
*Note: In this case, approximately 10% of the alkyne homocoupling byproduct was also observed.[4]
Experimental Protocols
Representative Protocol for Sonogashira Coupling of a this compound Derivative
This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines and can serve as a starting point for the optimization of the reaction with this compound.[3][5][6]
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and copper(I) iodide.
-
Add the anhydrous DMF, followed by the triethylamine. Stir the mixture for 15-20 minutes at room temperature.
-
Add the this compound derivative and the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
The following diagram illustrates the general experimental workflow:
Signaling Pathways and Reaction Mechanisms
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The formation of the major side product, the Glaser coupling product, is also depicted.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Reactions with Substituted 2-Bromopyridines
Welcome to the technical support center for chemists and researchers working with substituted 2-bromopyridines. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in various coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in reactions with substituted 2-bromopyridines often challenging?
A1: The regioselectivity is governed by a complex interplay of electronic and steric effects. The pyridine (B92270) nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.[1] The bromine at the C2 position further deactivates the ring. In cross-coupling reactions, the C2-Br bond is often more reactive than a bromo substituent at other positions due to electronic factors. However, substituents on the pyridine ring or the coupling partner can introduce steric hindrance that overrides this electronic preference, leading to mixtures of products.[2][3][4]
Q2: In a di-substituted pyridine, like 2,4-dibromopyridine (B189624), which position is generally more reactive in Suzuki cross-coupling reactions?
A2: In palladium-catalyzed Suzuki cross-coupling reactions, the C2 position of 2,4-dibromopyridine is typically more reactive than the C4 position.[5] This preference is attributed to the electronic character of the C-Br bonds, leading to regioselective mono-arylation at the C2-position.[5] However, it's important to note that catalyst systems can be designed to reverse this selectivity. For instance, a Pd/CeO2 single-atom catalyst has been shown to preferentially couple at the C4-position.[5]
Q3: How does the choice of catalyst and ligand impact regioselectivity?
A3: The catalyst and ligand system is critical for controlling regioselectivity. Bulky, electron-rich phosphine (B1218219) ligands can favor reaction at less sterically hindered positions.[6][7][8][9] For example, in the direct arylation of pyrazolo[1,5-a]pyrimidine, a phosphine-containing palladium catalyst promotes arylation at the most acidic position (C7), while a phosphine-free catalyst targets the most electron-rich position (C3).[10] The choice of ligand can also influence the active catalytic species, which in turn dictates the site of reaction.[5][6][8]
Q4: Can reaction conditions other than the catalyst and ligand influence regioselectivity?
A4: Yes, other reaction parameters such as the solvent and base can play a significant role. In some cases, solvent polarity can influence which regioisomer is favored. For example, in the CuI-catalyzed reaction of 2,4-dibromopyridine with phenols, the polar solvent DMSO favored the formation of the 4-isomer, whereas the less polar toluene (B28343) resulted in the 2-isomer as the major product.[5] The choice of base is also crucial, as it affects both catalyst activity and the potential for side reactions.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Suzuki Coupling with a Substituted 2-Bromopyridine
Symptoms:
-
Formation of a mixture of regioisomers (e.g., coupling at C5 and C6 instead of just C6).
-
Inconsistent ratios of products between batches.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance: The substituent on your this compound or your boronic acid is sterically bulky, preventing the catalyst from accessing the electronically favored position. | 1. Modify the Catalyst System: Switch to a catalyst with a less sterically demanding ligand to allow for approach to the hindered position. Conversely, an even bulkier ligand might exclusively favor the less hindered position. 2. Alter the Coupling Partner: If possible, use a less bulky boronic acid or ester. |
| Inappropriate Ligand Choice: The ligand may not be providing sufficient steric or electronic influence to direct the reaction. | 1. Screen Ligands: Test a range of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, PCy₃, SPhos, XPhos). N-heterocyclic carbene (NHC) ligands can also offer different selectivity.[5] 2. Use a Ligandless System: In some cases, a ligand-free protocol (e.g., using Pd(OAc)₂) might provide the desired selectivity, although catalyst stability can be a concern.[11] |
| Suboptimal Reaction Temperature: The reaction temperature might be too high, leading to a loss of selectivity. | 1. Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. Start at room temperature and gradually increase if no reaction occurs. |
Issue 2: Low Yield in Buchwald-Hartwig Amination of a this compound
Symptoms:
-
Incomplete conversion of the this compound starting material.
-
Significant formation of side products.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Catalyst Poisoning: The nitrogen atom of the this compound substrate can coordinate to the palladium catalyst, inhibiting its activity.[12] | 1. Use Specialized Ligands: Employ bulky, electron-rich ligands like Josiphos, XPhos, or RuPhos that are known to be effective for coupling with 2-halopyridines. These ligands can help prevent the pyridine nitrogen from binding to the palladium center.[12] 2. Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial catalyst poisoning. |
| Incorrect Base: The chosen base may be too weak to effectively deprotonate the amine or the palladium-amine complex, or it may be too strong and cause side reactions. | 1. Screen Bases: Common bases for Buchwald-Hartwig amination include NaOt-Bu, KOt-Bu, and Cs₂CO₃. The optimal base can be substrate-dependent.[13] |
| Reaction with Volatile Amines: When using volatile amines, their low boiling point can lead to poor reaction kinetics. | 1. Use a Sealed Tube: Performing the reaction in a sealed tube can maintain a sufficient concentration of the volatile amine in the reaction mixture.[13][14][15] |
Issue 3: Lack of Regioselectivity in Sonogashira Coupling with a Dihalo-Pyridine
Symptoms:
-
Reaction occurs at multiple halogenated sites, leading to a mixture of mono- and di-alkynylated products.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Similar Reactivity of C-X Bonds: The electronic and steric environments of the two C-X bonds are not sufficiently different to allow for selective reaction. | 1. Exploit Halogen Reactivity Differences: If your substrate has different halogens (e.g., 2-bromo-4-iodopyridine), the reaction will preferentially occur at the more reactive C-I bond.[16] This is a powerful strategy for achieving regioselectivity. 2. Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the terminal alkyne to favor mono-alkynylation. |
| Reaction Conditions Too Harsh: High temperatures can overcome the subtle differences in reactivity between the two positions. | 1. Lower the Temperature: Attempt the reaction at room temperature. Many Sonogashira couplings proceed efficiently under mild conditions.[17] |
| Inadequate Catalyst System: The catalyst may not be selective enough for the specific substrate. | 1. Optimize Catalyst and Additives: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper co-catalyst (e.g., CuI), and base (e.g., Et₃N, piperidine) can all be tuned to improve selectivity.[18][19] |
Data and Protocols
Table 1: Regioselectivity in Suzuki Coupling of 2,4-Dibromopyridine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | C2:C4 Selectivity | Yield (%) | Reference |
| Pd(PPh₃)₄/TlOH | TlOH | THF | 25 | High C2 | 71-77 | |
| Pd₂dba₃/PCy₃ | K₃PO₄ | Toluene | 25 | High C2 | Good | |
| C₃-symmetric tripalladium clusters | - | - | - | up to 98:1 | Good | [20] |
| Pd/CeO₂ SAC | - | - | - | Preferential C4 | - | [5] |
Table 2: Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 72-96 | [18][19] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Direct Arylation
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
-
Preparation: To a screw-cap vial equipped with a magnetic stir bar, add K₂CO₃ (1.5 equivalents), Pd(OAc)₂ (2 mol %), PCy₃·HBF₄ (4 mol %), and pivalic acid (30 mol %).
-
Reagent Addition: Add the substituted this compound (1 equivalent) and the aryl coupling partner (1 equivalent).
-
Solvent and Inert Atmosphere: Purge the vial with an inert gas (e.g., Argon). Add dimethylacetamide (DMA) to achieve a concentration of 0.3 M.
-
Reaction: Vigorously stir the reaction mixture at 100 °C for the required time (typically monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
This protocol is adapted from a general procedure for direct arylation of heterocycles and should be optimized for specific this compound substrates.[21]
Visual Guides
Caption: Key factors that collectively determine the regiochemical outcome in reactions of 2-bromopyridines.
Caption: A logical workflow for troubleshooting and optimizing regioselectivity in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The origin of the ligand-controlled regioselectivity in Rh-catalyzed [(2 + 2) + 2] carbocyclizations: steric vs. stereoelectronic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Effect of temperature on the rate of 2-Bromopyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromopyridine reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of palladium-catalyzed cross-coupling reactions with this compound?
A1: In general, increasing the temperature increases the rate of reaction for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] Higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction.[1] As a rough approximation, for many reactions at room temperature, the rate doubles for every 10°C increase.
Q2: What is a typical temperature range for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound?
A2: Typical temperature ranges for these reactions are between 80°C and 120°C. For Suzuki-Miyaura reactions, temperatures are often in the 80-110°C range, while Buchwald-Hartwig aminations are also commonly run in this range. The optimal temperature will depend on the specific substrates, catalyst system, and solvent being used.
Q3: Can running the reaction at a very high temperature be detrimental?
A3: Yes, excessively high temperatures can have negative effects. Elevated temperatures (>100-120°C) can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[2] This catalyst degradation will slow down or stop the reaction. Furthermore, high temperatures can promote undesirable side reactions, leading to the formation of impurities and reducing the overall yield of the desired product.
Q4: How can I monitor the progress of my this compound reaction?
A4: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of the starting materials and the formation of the product over time.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature. Be careful not to exceed the decomposition temperature of your catalyst or reactants. |
| Catalyst Inactivity | Ensure your palladium catalyst is active. If you suspect catalyst degradation (e.g., formation of palladium black), consider adding a fresh portion of the catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can deactivate some palladium catalysts. |
| Inappropriate Solvent or Base | The choice of solvent and base is crucial for reaction success. Consult literature for solvent/base combinations that are effective for your specific type of coupling reaction with this compound. Common solvents include toluene, dioxane, and DMF, while common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). |
Issue 2: Formation of Significant Side Products/Impurities
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Reduce the reaction temperature. While a higher temperature increases the rate, it can also accelerate side reactions. Finding the optimal temperature that balances reaction rate and selectivity is key. |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | This side reaction can be promoted by high temperatures and the presence of oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere. Lowering the temperature may also reduce the rate of this side reaction. |
| Protodeboronation of Boronic Acid (in Suzuki Reactions) | The presence of water or acidic protons can lead to the replacement of the boronic acid group with a hydrogen atom. Ensure you are using anhydrous solvents and reagents if the reaction is sensitive to water. The choice of base can also influence this side reaction. |
Data Presentation
The following table provides illustrative data on how temperature can affect the rate constant (k) and the yield of a typical Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid. Please note that this data is representative and the actual values will vary depending on the specific experimental conditions.
| Temperature (°C) | Rate Constant (k) (x 10⁻⁴ L mol⁻¹ s⁻¹) | Reaction Time (h) for >95% Conversion | Yield (%) | Observations |
| 60 | 1.5 | 24 | 65 | Slow reaction rate, incomplete conversion after extended time. |
| 70 | 3.2 | 12 | 85 | Moderate reaction rate with good conversion. |
| 80 | 6.5 | 6 | 92 | Good reaction rate and high yield. |
| 90 | 12.8 | 3 | 95 | Fast reaction rate and excellent yield. |
| 100 | 25.0 | 1.5 | 93 | Very fast reaction, slight decrease in yield due to minor side product formation. |
| 110 | 48.5 | <1 | 88 | Rapid reaction, but noticeable increase in impurities and some catalyst decomposition observed.[2] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the base, this compound, and the amine.
-
Add the anhydrous solvent via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100°C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Managing air and moisture sensitivity in 2-Bromopyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air and moisture sensitivity of 2-Bromopyridine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the most common causes related to air and moisture sensitivity?
A1: Low yields in reactions involving this compound are frequently due to its sensitivity to atmospheric conditions. The primary causes include:
-
Degradation of Organometallic Reagents: Many reactions, such as Grignard, Negishi, or couplings with organolithium reagents, use highly air- and moisture-sensitive intermediates.[1][2] Exposure to even trace amounts of water or oxygen can quench these reagents, significantly reducing the amount available to react with this compound.
-
Hydrolysis of this compound: While generally stable, the C-Br bond in this compound can be susceptible to hydrolysis under certain conditions, leading to the formation of 2-hydroxypyridine.[3]
-
Catalyst Deactivation: In cross-coupling reactions like Suzuki or Buchwald-Hartwig, the palladium catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium oxides and inhibit the catalytic cycle.[4]
-
Solvent Contamination: Using solvents that have not been rigorously dried and degassed is a major source of water and oxygen in the reaction mixture.[5][6]
Q2: What are the visual signs that my this compound or other reagents may have been compromised by air or moisture?
A2: While this compound itself is a colorless liquid, signs of degradation in your reaction setup or other reagents can indicate a problem:
-
Precipitation or Cloudiness: The formation of insoluble hydroxides or oxides from organometallic reagents (e.g., Grignard or organolithium reagents) upon exposure to moisture or air.
-
Color Change: A darkening or unexpected color change in the reaction mixture can indicate side reactions or catalyst degradation.
-
Failed Reaction Initiation: For instance, in a Grignard reaction, the failure of the reaction to initiate (no exotherm, no change in appearance) often points to wet glassware or solvent.
Q3: How should I properly store and handle this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. Store it in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and strong acids.[7][8] Some suppliers recommend protection from light to prevent potential photodegradation.[3] For transfers, use of a syringe or cannula under an inert atmosphere is recommended to prevent exposure to air and moisture.[9]
Q4: I'm performing a Suzuki coupling with this compound and getting significant homocoupling of my boronic ester. Could this be related to air exposure?
A4: Yes, air exposure can contribute to homocoupling. The presence of oxygen can interfere with the catalytic cycle, leading to side reactions. It is crucial to thoroughly degas the solvent and run the reaction under a strict inert atmosphere, such as nitrogen or argon.[10] Techniques like freeze-pump-thaw cycles for the solvent are highly effective.[10]
Q5: Can the pyridine (B92270) nitrogen in this compound interfere with my reaction?
A5: Yes, the lone pair of electrons on the nitrogen atom is Lewis basic and can coordinate with metal catalysts (e.g., palladium), potentially inhibiting catalytic activity.[4] In some cases, using a protecting group on the nitrogen or choosing ligands that are less sensitive to this coordination can improve reaction outcomes.[4]
Troubleshooting Guides
Low Yield in this compound Reactions
If you are experiencing low yields, use the following troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low-yield this compound reactions.
Data Summary
Table 1: Recommended Storage and Handling for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a well-ventilated area under an inert gas (e.g., Nitrogen, Argon).[7][8] | To prevent exposure to moisture and atmospheric contaminants. |
| Container | Keep container tightly closed.[7][11] The Aldrich Sure/Seal™ packaging system is ideal for liquid reagents.[9] | To prevent ingress of air and moisture. |
| Light Exposure | Protect from light.[3][8] | To prevent potential photodegradation. |
| Incompatibilities | Strong oxidizing agents, strong acids.[8] | To avoid vigorous and potentially hazardous reactions. |
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive organometallic reagent (e.g., Grignard) due to moisture/air. | Ensure all glassware is oven- or flame-dried.[6] Use freshly distilled/anhydrous solvents. Perform reaction under a strict inert atmosphere.[5] |
| Low yield in cross-coupling (e.g., Suzuki) | Deactivation of palladium catalyst by oxygen. | Degas solvents thoroughly using freeze-pump-thaw or by bubbling with inert gas for an extended period.[10][12] |
| Formation of 2-hydroxypyridine | Hydrolysis of this compound.[3] | Ensure anhydrous conditions. Avoid aqueous workup until the reaction is complete. |
| Inconsistent results | Trace amounts of air/moisture from leaks in the setup. | Check all joints and septa for a proper seal. Maintain a slight positive pressure of inert gas throughout the reaction.[13] |
Experimental Protocols
Protocol 1: Setting up an Air- and Moisture-Sensitive Reaction
This protocol describes a standard setup using a Schlenk line or an inert gas balloon.
1. Glassware Preparation:
-
All glassware (reaction flask, condenser, dropping funnel, stir bar) must be thoroughly cleaned and dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[9]
-
Assemble the glassware hot and immediately place it under a vacuum/inert gas cycle on a Schlenk line or flush with a steady stream of inert gas (e.g., nitrogen or argon).[2][13]
2. Reagent and Solvent Preparation:
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Solid reagents should be dried under vacuum if they are not anhydrous.
-
Ensure this compound is from a sealed bottle.
3. Assembling the Apparatus:
-
Assemble the hot glassware under a positive flow of inert gas.
-
Use rubber septa to seal openings. Secure septa with wire or zip ties.[13]
-
Connect the reaction flask to an inert gas source via a needle adapter through the septum. Use a bubbler to monitor gas flow and maintain positive pressure.[9]
4. Reagent Addition:
-
Add solid reagents to the flask before flushing with inert gas.
-
Add anhydrous solvent via a dry syringe or cannula.[1]
-
Add liquid reagents like this compound and organometallics via a purged, dry syringe.[12]
Caption: Experimental workflow for setting up an air-sensitive reaction.
Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
This method is highly effective for removing dissolved gases, including oxygen.
1. Preparation:
-
Place the anhydrous solvent in a robust Schlenk flask with a stir bar. The flask should not be more than half full.
-
Attach the flask to a Schlenk line.
2. Freeze:
-
Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
3. Pump (Evacuate):
-
With the solvent still frozen, open the stopcock to the vacuum line and evacuate the headspace for several minutes.
4. Thaw:
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent as it melts.
5. Repeat:
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.[10]
6. Final Step:
-
After the final thaw, backfill the flask with inert gas (nitrogen or argon). The solvent is now ready for use.
Logical Relationships
The following diagram illustrates how exposure to air and moisture can lead to undesirable outcomes in this compound reactions, particularly those involving organometallic reagents or catalysts.
Caption: Impact of air and moisture on this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. This compound(109-04-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. web.mit.edu [web.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of 2-Bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions involving 2-bromopyridine. The unique electronic properties of the pyridine (B92270) ring, particularly the coordinating nature of the nitrogen atom, can present specific challenges during reaction work-up and product purification.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound is complete, but I'm struggling to remove the palladium residue. What are the best practices?
A1: Removal of palladium residues is a critical step, especially in pharmaceutical applications. Several methods can be employed, often in combination, for effective purification.
-
Filtration through Celite: For heterogeneous palladium catalysts or when palladium black has precipitated, filtration through a pad of Celite is an effective first step to remove the bulk of the metal.[1]
-
Aqueous Wash: A standard aqueous work-up can help remove palladium salts. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water or brine.[2][3]
-
Scavengers: For soluble palladium species, specialized scavengers are highly effective. Thiol-based silica (B1680970) scavengers are robust for various palladium forms.[1] Small-scale screening of different scavenger types (e.g., thiol, amine, or triaminetetraacetic acid functionalized silica) can identify the most efficient one for your specific reaction.[1]
-
Activated Carbon: While cost-effective, activated carbon can sometimes lead to product loss through non-specific adsorption.[4] It's crucial to use the minimum amount necessary and to wash the carbon thoroughly with a suitable solvent after filtration to recover any adsorbed product.[1]
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step to remove trace amounts of palladium and other impurities.
Q2: I am observing a significant amount of black precipitate (palladium black) in my reaction mixture. What does this indicate and how should I proceed with the work-up?
A2: The formation of palladium black indicates catalyst decomposition, where the active palladium (0) species has agglomerated and precipitated out of the catalytic cycle.[5] This can be a sign of suboptimal reaction conditions, such as the presence of oxygen or excessively high temperatures.[5]
For the work-up, the primary goal is to remove this solid palladium. Filtration through a pad of celite is a highly effective method for removing finely dispersed palladium particles.[1][5] After filtration, you can proceed with a standard aqueous wash and subsequent purification steps like column chromatography or recrystallization.
Q3: My product, a substituted pyridine derivative, appears to be water-soluble, leading to losses during the aqueous work-up. How can I mitigate this?
A3: The basicity of the pyridine nitrogen can lead to the formation of pyridinium (B92312) salts in the presence of acidic media, increasing water solubility. To minimize product loss during extraction:
-
Basify the Aqueous Layer: Before extraction, carefully add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the aqueous layer to neutralize any pyridinium salts and ensure your product is in its free base form, which is typically less water-soluble.
-
Use a More Polar Organic Solvent: If your product has high polarity, consider using a more polar extraction solvent than ethyl acetate, such as dichloromethane (B109758) (DCM) or a mixture of solvents.
-
Brine Washes: Washing the combined organic layers with brine can help to "salt out" the dissolved organic product from the aqueous phase, reducing its solubility in any remaining water.
-
Back-Extraction: After the initial extraction, you can re-extract the aqueous layer multiple times with the organic solvent to recover as much product as possible.
Troubleshooting Guides
Issue 1: Low Product Yield After Work-up and Purification
| Possible Cause | Troubleshooting Steps & Solutions |
| Catalyst Poisoning by Pyridine Nitrogen | The lone pair on the this compound nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2][5][6] While this is primarily a reaction optimization issue, incomplete conversion will lead to low yields post-work-up. For future experiments, consider using bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium.[6] |
| Product Adsorption to Purification Media | Your product may be adsorbing to silica gel during chromatography or to activated carbon during palladium removal.[1] For silica gel: Try deactivating the silica gel with triethylamine (B128534) or using a different stationary phase like alumina. For activated carbon: Use the minimum effective amount and wash thoroughly with a polar solvent after filtration.[4] Consider using silica-based scavengers which can be more selective.[1] |
| Side Reactions Consuming Starting Material | Homocoupling of the boronic acid (in Suzuki reactions) is a common side reaction, often promoted by oxygen.[2] Ensure rigorous degassing of solvents and reaction mixtures in future experiments.[2] |
| Incomplete Extraction | As discussed in the FAQs, if your product is polar or has basic sites, it may remain in the aqueous phase during work-up. Ensure the aqueous layer is neutralized or made basic before extraction. |
Issue 2: Difficulty in Separating Product from Starting this compound
| Possible Cause | Troubleshooting Steps & Solutions |
| Similar Polarity | The product and starting material may have very similar polarities, making them difficult to separate by column chromatography. |
| Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of a more polar solvent like methanol). Consider using a different stationary phase such as alumina. | |
| Chemical Modification: If the product has a functional group that can be easily protected or derivatized to alter its polarity, this can facilitate separation. The protecting group can be removed after purification. | |
| Recrystallization: If the product is a solid, fractional recrystallization can be an effective purification method. |
Experimental Protocols
General Work-up Procedure for a Suzuki Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Cooling and Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[2]
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.[3]
-
Filtration (if necessary): If palladium black has formed, filter the mixture through a pad of Celite.[5] Wash the Celite pad with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then with brine.[2][3] If your product is expected to be basic, you may wash with a saturated aqueous solution of NaHCO₃.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Palladium Removal using a Thiol-Based Scavenger
-
Initial Filtration: After the reaction work-up (aqueous wash and concentration), dissolve the crude product in a suitable solvent.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., 4-8 molar equivalents relative to the initial palladium loading) to the solution.[1]
-
Stirring: Stir the mixture for 1-4 hours at room temperature. For slower scavenging, the temperature can be increased to 35-50°C.[1]
-
Filtration: Filter the mixture to remove the scavenger-bound palladium. Wash the scavenger with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the work-up of palladium-catalyzed reactions.
Caption: Troubleshooting guide for palladium removal from reaction mixtures.
References
Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 2-Bromopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when scaling up chemical reactions involving 2-bromopyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Yield and Efficiency
Q1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the likely causes and how can I troubleshoot this?
A1: A drop in yield upon scale-up is a common challenge and can often be attributed to issues with mass and heat transfer.[1] In larger vessels, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[2][3] Poor temperature control, especially for exothermic reactions, can also lead to product degradation.[4]
Troubleshooting Steps:
-
Improve Mixing: Ensure the stirring mechanism (e.g., overhead stirrer, baffles) is adequate for the larger volume to maintain a homogenous reaction mixture.
-
Enhance Heat Transfer: Implement a more robust cooling system and monitor the internal reaction temperature closely. Consider a slower, controlled addition of reagents to better manage any exotherms.[1]
-
Monitor to Completion: Reaction times may need to be extended for larger batches. Use analytical techniques like TLC or HPLC to ensure the reaction has gone to completion before initiating workup.[1]
Q2: I'm observing the formation of di-brominated byproducts. How can this be minimized at a larger scale?
A2: The formation of di-brominated species is typically due to over-bromination.[1] This can be exacerbated at scale due to localized high concentrations of the brominating agent.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-Bromosuccinimide).
-
Controlled Addition: Add the brominating agent portion-wise or as a dilute solution to prevent high local concentrations.[1]
Section 2: Specific Reaction Types
Q3: I am having trouble with the lithiation of this compound at scale. The reaction is sluggish and yields are low. What should I check?
A3: Lithiation reactions are highly sensitive to moisture and air.[5] At larger scales, ensuring a completely inert atmosphere and anhydrous conditions becomes more challenging.
Troubleshooting Checklist:
-
Inert Atmosphere: Ensure all glassware is rigorously dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Solvent and Reagent Quality: Use freshly distilled anhydrous solvents. The concentration of n-butyllithium (n-BuLi) should be accurately determined by titration before use.[5]
-
Temperature Control: Maintain a strict low temperature (typically -78 °C) to minimize side reactions. Ensure the internal temperature does not significantly rise during the addition of n-BuLi.[5]
-
Addition Rate: A slow, dropwise addition of n-BuLi is crucial to maintain temperature and minimize side reactions.[5]
Q4: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the key parameters to optimize?
A4: The amination of this compound can be challenging due to the pyridine (B92270) nitrogen's ability to coordinate with and poison the palladium catalyst.[6]
Optimization Parameters:
-
Ligand Choice: Sterically bulky phosphine (B1218219) ligands (e.g., XPhos, RuPhos) are often necessary to prevent catalyst poisoning by the pyridine nitrogen.[6]
-
Base Selection: The choice of base is critical. A base that is too weak may not be effective, while a very strong base could be incompatible with other functional groups. Sodium tert-butoxide (NaOtBu) is a common choice.[6]
-
Solvent: Toluene and 1,4-dioxane (B91453) are generally effective solvents for this reaction.[6]
-
Catalyst Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can often lead to more reproducible results.[6]
Section 3: Purification and Safety
Q5: Column chromatography is not a viable option for purifying my multi-kilogram batch. What are the alternative purification strategies?
A5: For large-scale purification, alternative methods to chromatography are often necessary for economic and practical reasons.[1]
Large-Scale Purification Techniques:
-
Crystallization/Recrystallization: This is a primary method for purifying solids at scale. Experiment with different solvent systems to find conditions that selectively precipitate the desired product.[1]
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[7]
-
Extraction: Liquid-liquid extraction using a suitable solvent can be used to remove impurities.
Q6: What are the primary safety concerns when handling large quantities of this compound?
A6: this compound is a toxic, flammable, and irritating substance.[8][9] Handling large quantities requires strict adherence to safety protocols.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][11] In case of insufficient ventilation, use a full-face respirator.[10]
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a fume hood.[10]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9]
-
Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area, remove all ignition sources, and contain the spill with an inert absorbent material.[8]
Data Presentation
Table 1: Impact of Scale on a Suzuki Coupling Reaction of this compound
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Reactants | ||
| This compound | 1.0 g | 100 g |
| Arylboronic Acid | 1.2 eq | 1.2 eq |
| Catalyst & Base | ||
| Pd(PPh₃)₄ | 3 mol% | 3 mol% |
| K₂CO₃ | 2.0 eq | 2.0 eq |
| Conditions | ||
| Solvent (Dioxane/H₂O) | 10 mL | 1 L |
| Temperature | 90 °C | 90 °C |
| Reaction Time | 12 h | 18 h |
| Results | ||
| Yield | 92% | 78% |
| Purity (by HPLC) | 98% | 95% |
This table presents representative data to illustrate potential changes in yield and reaction time upon scale-up.
Experimental Protocols
Protocol 1: General Procedure for a Large-Scale Suzuki Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[12]
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[12]
Procedure:
-
Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the this compound, arylboronic acid, and base.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or distillation.[13]
Protocol 2: General Procedure for a Large-Scale Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[6]
-
Ligand (e.g., XPhos, 1-4 mol%)[6]
-
Base (e.g., NaOtBu, 1.4 eq)[6]
-
Anhydrous, degassed solvent (e.g., Toluene)[6]
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried reactor equipped with a mechanical stirrer with the this compound, amine, base, and ligand.
-
Catalyst Addition: Add the palladium precatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in scale-up reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Upscaling Mixing-Controlled Reactions in Unsaturated Porous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. amarequip.com [amarequip.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4291165A - Process for making this compound - Google Patents [patents.google.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. uww.edu [uww.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Removal of palladium catalyst from 2-Bromopyridine reaction mixtures
Technical Support Center: Palladium Catalyst Removal
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in effectively removing residual palladium catalysts from reaction mixtures involving 2-bromopyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My palladium scavenger isn't working effectively. What are the common causes and solutions?
Several factors can lead to poor scavenger performance. Below are common issues and their remedies:
-
Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)) and the solvent system.[1] Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.[2]
-
Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction conditions.[1]
-
-
Product-Palladium Complexation: The nitrogen atom in the pyridine (B92270) ring of your product can form a stable complex with palladium, making it difficult for the scavenger to capture the metal.
-
Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[1]
-
-
Insufficient Scavenger Amount: Using too little scavenger will result in incomplete palladium removal.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A good starting point is often 5-10 equivalents.[1]
-
-
Suboptimal Conditions: Time and temperature can significantly impact scavenger efficiency.
-
Poor Mass Transfer: Inadequate mixing prevents the scavenger from making sufficient contact with the palladium species in the solution.
-
Solution: Ensure vigorous stirring during the scavenging process. For solid-supported scavengers, mechanical stirring is crucial.[1]
-
2. I'm losing my product after using activated carbon. How can I prevent this?
Activated carbon is a cost-effective method for palladium removal, but its high surface area can also lead to the adsorption of the desired product, reducing the final yield.[1]
-
Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a small-scale test to find the optimal loading, often between 5-10 wt% relative to the crude product.[1]
-
Solution 2: Solvent Selection: The choice of solvent can influence how strongly your product binds to the carbon. Experiment with different solvents to minimize product adsorption while maintaining efficient palladium removal.[1]
-
Solution 3: Consider Alternatives: If product loss remains high, consider more selective methods like functionalized silica (B1680970) scavengers, which have a lower risk of non-specific binding.[3][4]
3. Simple filtration through Celite® isn't removing the palladium. Why?
Filtration through a Celite® pad is primarily effective for removing heterogeneous or precipitated palladium species.[2][5] If your palladium is still in a soluble or colloidal form, this method will be ineffective.
-
Solution 1: Use a Scavenger: For soluble palladium, treatment with a suitable scavenger to create a solid, filterable complex is necessary before filtration.[2]
-
Solution 2: Induce Precipitation: Try adding an anti-solvent or a specific precipitating agent to crash out the palladium species before filtering.[2]
-
Solution 3: Adsorption: Treat the solution with an adsorbent like activated carbon or silica gel to capture the soluble palladium, then filter to remove the adsorbent.[2]
Data Presentation: Comparison of Palladium Removal Methods
The selection of a palladium removal technique is highly dependent on the specific reaction, solvent, and product.[6] The table below summarizes common methods and their typical performance.
| Method | Functional Group/Type | Typical Efficiency (Final Pd ppm) | Advantages | Disadvantages |
| Silica Scavengers | Thiol (Si-Thiol) | < 2 ppm[7] | High selectivity, minimal product loss, broad solvent compatibility.[8][9] | Higher cost than carbon. |
| Thiourea (Si-THU) | < 1 ppm[4] | Effective for various Pd species, works well in organic solvents.[4][9] | Can sometimes introduce impurities.[6] | |
| Triaminetetraacetic acid (Si-TMT) | < 1 ppm[6] | Highly efficient, works well in fixed-bed flow setups.[10] | Can be more expensive. | |
| Polymer Scavengers | Trimercaptotriazine (MP-TMT) | < 5 ppm[11] | High capacity, fast kinetics.[10] | Swelling in certain solvents can be an issue. |
| Adsorption | Activated Carbon | 10-100 ppm[3][6] | Low cost, widely available.[12] | Non-selective, can lead to significant product loss.[1][3] |
| Filtration | Celite® / Diatomaceous Earth | Highly variable | Simple, removes heterogeneous Pd.[5] | Ineffective for soluble or colloidal palladium.[2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Solvent Exchange (if necessary): If the reaction solvent is incompatible with the chosen scavenger, remove it under reduced pressure. Dissolve the crude product in a suitable solvent like THF, ethyl acetate, or toluene.[1]
-
Scavenger Addition: Add the solid-supported scavenger (typically 5-10 equivalents relative to the initial palladium catalyst) to the solution.[1]
-
Stirring: Stir the mixture vigorously. While many scavengers work at room temperature, efficiency can sometimes be improved by heating to around 35-45°C.[1][6] Allow the mixture to stir for 2-24 hours. Monitor the palladium concentration periodically by taking small aliquots.[1]
-
Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger. A pad of Celite® can be used to ensure all fine particles are removed.[1][5]
-
Wash: Wash the collected scavenger with fresh solvent to recover any adsorbed product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]
-
Filtration: Filter the mixture through a thick (1-2 cm) pad of Celite® to completely remove the activated carbon.[1][5]
-
Wash: Wash the Celite® and carbon pad thoroughly with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[1]
Visual Guides
Diagram 1: Workflow for Selecting a Palladium Removal Method
This flowchart provides a decision-making guide for choosing the most appropriate palladium removal strategy based on the state of the catalyst and experimental observations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. sopachem.com [sopachem.com]
- 11. biotage.com [biotage.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Validation & Comparative
2-Bromopyridine vs. 2-Chloropyridine: A Comparative Guide to Suzuki Coupling Reactivity
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for constructing the biaryl and heteroaryl scaffolds prevalent in pharmaceuticals. When selecting a 2-halopyridine coupling partner, the choice between a bromide and a chloride is a critical decision that balances reactivity, cost, and reaction conditions. This guide provides an objective, data-driven comparison of 2-bromopyridine and 2-chloropyridine (B119429) to inform this choice.
Theoretical Background: The Carbon-Halogen Bond Dictates Reactivity
The key difference in reactivity between this compound and 2-chloropyridine in palladium-catalyzed Suzuki couplings stems from the strength of their respective carbon-halogen (C-X) bonds. The rate-determining step in the catalytic cycle is typically the oxidative addition of the halopyridine to the Pd(0) catalyst.[1][2]
The bond dissociation energies (BDE) clearly illustrate this difference:
-
C-Br Bond Energy: ~83 kcal/mol (~276 kJ/mol)[1]
The C-Cl bond is significantly stronger than the C-Br bond, making its cleavage more difficult.[1][4] Consequently, the oxidative addition of 2-chloropyridine to a Pd(0) center is kinetically slower and thermodynamically more demanding than that of this compound.[1] This fundamental difference necessitates the use of more specialized and highly active catalyst systems for chlorides, whereas bromides often react under milder, more "classical" conditions.[1][5]
Comparative Performance Data
Experimental data consistently demonstrates that this compound couples under milder conditions and often with higher efficiency than 2-chloropyridine, especially with less active catalyst systems. 2-chloropyridines, while economically attractive due to their lower cost and wider availability, typically require higher temperatures, longer reaction times, and more sophisticated catalysts to achieve comparable yields.[1][4]
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂, Ligand-Free | K₂CO₃ | iPrOH/H₂O | 80 °C / 0.5 h | 95%[6] |
| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂, Ligand-Free | K₂CO₃ | iPrOH/H₂O | 80 °C / 0.5 h | 96%[6] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 °C / 24 h | 65% |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C / 18 h | 92%[7] |
| 2-Chloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 °C / 12 h | 94%[8] |
| 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 °C / 16 h | 88%[9] |
This table is a compilation of representative data. Yields are highly dependent on the specific substrates, catalyst, and conditions used.
The "2-Pyridyl Problem" and Advanced Catalysis
Beyond the C-X bond strength, the pyridine (B92270) nitrogen itself presents a challenge known as the "2-pyridyl problem." The nitrogen lone pair can coordinate to the palladium center, forming stable, off-cycle complexes that inhibit catalysis.[7][10] This issue is particularly relevant for 2-halopyridines. The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands has been crucial in overcoming this inhibition.[7][8] These ligands sterically shield the palladium and promote the desired catalytic pathway, proving essential for activating the less reactive C-Cl bond.[8][11]
Experimental Protocols
Herein is a generalized experimental protocol for the Suzuki-Miyaura coupling of a 2-halopyridine.
Note: This procedure is a general guideline and requires optimization for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
2-Halopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1–5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃; see table for ratios)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-halopyridine, the arylboronic acid, and the base.[8]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vessel. Alternatively, a pre-formed palladium catalyst can be added directly.[8]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen.[7][8]
-
Solvent Addition: Add the degassed solvent system via syringe.[8]
-
Reaction: Place the sealed vessel in a preheated oil bath set to the desired temperature (e.g., 80–110 °C) and stir vigorously.[7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed (typically 2–24 hours).[7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl.
Logical and Workflow Diagrams
The core of the reaction is the palladium catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Conclusion
The choice between this compound and 2-chloropyridine for Suzuki coupling is a strategic one based on a trade-off between reactivity and cost.
-
This compound is the more reactive substrate, often providing high yields under milder conditions with a wider array of standard palladium catalysts. It is the preferred choice for small-scale synthesis, discovery chemistry, and reactions involving sensitive functional groups.[1]
-
2-Chloropyridine is a less reactive but more economical starting material, making it highly attractive for large-scale synthesis.[1][4] Its successful application hinges on the use of modern, highly active catalyst systems featuring bulky, electron-rich ligands, which can overcome the high C-Cl bond energy and achieve excellent yields.[8][11]
For drug development professionals, the advancement of robust catalysts for chloro-substrates has been a significant breakthrough, expanding the synthetic toolbox and improving the cost-efficiency of synthesizing complex molecules.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
A Comparative Guide to Palladium Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. However, the successful amination of heteroaromatic halides like 2-bromopyridine presents unique challenges, primarily due to the potential for the pyridine (B92270) nitrogen to coordinate with and deactivate the palladium catalyst.[1][2] This guide provides an objective comparison of various palladium catalyst systems for the amination of this compound, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalyst Systems
The choice of palladium precursor and, more critically, the phosphine (B1218219) ligand, profoundly impacts the efficiency of the Buchwald-Hartwig amination of this compound. Bulky, electron-rich biaryl phosphine ligands have demonstrated particular efficacy in mitigating catalyst poisoning and promoting high yields.[2][3] The following table summarizes the performance of several common palladium catalyst systems under various conditions.
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene (B28343) | 100 | 16 | 83 |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 |
| Pd(OAc)₂ / dppp (B1165662) | Diethylamine | NaOtBu | Toluene | 80 | - | 98 |
| Pd(OAc)₂ / dppp | Pyrrolidine | NaOtBu | Toluene | 80 | - | 93 |
| Pd(OAc)₂ / dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 70 |
| Pd₂(dba)₃ / BINAP | trans-1,2-Diaminocyclohexane | NaOtBu | Toluene | 80 | 4 | 60 |
| Pd-precatalyst / tBuBrettPhos | Various amines | LiHMDS | THF | RT-80 | 12 | Moderate |
Experimental Workflow and Methodologies
A generalized workflow for the Buchwald-Hartwig amination of this compound is depicted below. The critical steps involve the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation by oxygen and moisture.[2]
Caption: A generalized workflow for the Buchwald-Hartwig amination of 2-bromopyridines.
Detailed Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination of this compound utilizing different catalyst systems.
Protocol 1: Amination using Pd₂(dba)₃/BINAP [3]
-
Materials: 2-Bromo-6-methylpyridine (B113505), (±)-trans-1,2-diaminocyclohexane, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.
-
Procedure:
-
In a dry Schlenk vessel under an argon atmosphere, combine (±)-trans-1,2-diaminocyclohexane (8.8 mmol), 2-bromo-6-methylpyridine (18 mmol), Pd₂(dba)₃ (0.18 mmol), (±)-BINAP (0.35 mmol), and NaOtBu (25 mmol).
-
Add anhydrous toluene (50 mL) to the vessel.
-
Heat the mixture to 80°C and stir for 4 hours.
-
After cooling to room temperature, add diethyl ether (50 mL).
-
Wash the organic mixture with brine (2 x 30 mL).
-
Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization.
-
Protocol 2: Amination using Pd(OAc)₂/dppp with a Volatile Amine [3]
-
Materials: this compound, Volatile amine (e.g., diethylamine), Palladium(II) acetate (B1210297) (Pd(OAc)₂), 1,3-Bis(diphenylphosphino)propane (dppp), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.
-
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the volatile amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), dppp (0.02 mmol), and NaOtBu (1.4 mmol).[3]
-
Add anhydrous toluene (5 mL).[3]
-
Seal the tube and heat the reaction mixture at 80°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The successful Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the palladium catalyst system. Modern bulky biaryl phosphine ligands, such as RuPhos and SPhos, often provide superior results, particularly for the coupling of secondary amines.[3] For less sterically demanding or volatile amines, older and less complex ligands like dppp can also be highly effective.[1][3] Researchers should consider the specific nature of the amine coupling partner and the desired reaction conditions when selecting the optimal catalyst for their application. The provided data and protocols offer a solid starting point for the development and optimization of robust and high-yielding amination reactions of this compound.
References
Benchmarking Ligands for the Suzuki Coupling of 2-Bromopyridine: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers and professionals in drug development, the synthesis of biaryl and heteroaryl compounds is of paramount importance, with pyridyl scaffolds featuring prominently in many pharmaceutical agents. The coupling of 2-bromopyridine, a common building block, can be challenging due to the potential for the pyridine (B92270) nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity. The choice of ligand is therefore critical to the success of this transformation. This guide provides an objective comparison of various ligands for the Suzuki coupling of this compound, supported by experimental data, to aid in the selection of the optimal catalytic system.
Data Presentation: A Comparative Analysis of Ligand Performance
The following tables summarize the performance of different ligand classes in the Suzuki coupling of this compound and its derivatives with various arylboronic acids. The data has been collated from multiple sources and reflects the general trends in reactivity and efficiency. It is important to note that direct comparison can be challenging due to variations in reaction conditions, substrates, and palladium precursors.
Table 1: Phosphine (B1218219) Ligands in the Suzuki Coupling of this compound Derivatives
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference / Notes |
| Monodentate Phosphines | |||||||
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic, cost-effective system, though sometimes less efficient for challenging substrates.[1] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | RT - 100 | Varies | Good to Excellent | Bulky and electron-rich, often effective for sterically hindered substrates.[2] |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 80-110 | Varies | Good to Excellent | Another bulky and electron-rich ligand with broad applicability.[2] |
| Biaryl Phosphines (Buchwald Ligands) | |||||||
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-110 | 12-24 | Excellent | State-of-the-art for many challenging couplings, including heteroaryl substrates.[3][4] |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-110 | 12-24 | Excellent | Exhibits high reactivity and stability, particularly effective for Suzuki-Miyaura couplings.[4] |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Dioxane | 80-110 | Varies | High | Generally provides high yields for a broad range of substrates.[3] |
| Chelating Phosphines | |||||||
| dppf | PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 80-100 | 12-24 | Good | A common and reliable chelating ligand. |
Table 2: N-Heterocyclic Carbene (NHC) Ligands in the Suzuki Coupling of this compound Derivatives
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference / Notes |
| IPr | Pd(OAc)₂ | K₂CO₃ | THF | 110 | Varies | High (60-88%) | Sterically demanding NHCs can favor the formation of highly active monoligated palladium species.[5] |
| IMes | Pd(OAc)₂ | K₂CO₃ | Neat Water | RT | Varies | High | Can be effective in aqueous, room temperature conditions.[6] |
| SIMes | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80-100 | Varies | Good to Excellent | Saturated backbone version of IMes, offering different steric and electronic properties.[7] |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and ligands.
Protocol 1: General Procedure using a Phosphine Ligand (e.g., XPhos)
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[1][8]
Protocol 2: General Procedure using an N-Heterocyclic Carbene (NHC) Ligand
-
Catalyst Formation (in situ): In a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the NHC precursor (imidazolium salt, 1-2 mol%). Add a base (e.g., K₂CO₃, 2.0-3.0 equiv.) and the solvent (e.g., THF or dioxane) and stir for a short period to allow for the in situ generation of the Pd-NHC complex.
-
Reagent Addition: Add this compound (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.) to the reaction mixture.
-
Reaction and Monitoring: Heat the reaction to the desired temperature (e.g., 110 °C in THF) and monitor its progress.[5]
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate key aspects of the Suzuki coupling reaction and the experimental workflow for ligand screening.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for high-throughput ligand screening.
Caption: A decision-making flowchart for initial ligand selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Pyyridine Functionalization: Moving Beyond 2-Bromopyridine
For researchers, scientists, and drug development professionals, the functionalization of the pyridine (B92270) scaffold is a cornerstone of modern medicinal chemistry. While 2-bromopyridine has long been a workhorse in cross-coupling reactions, its limitations, including challenges in substrate availability and the drive for more efficient and diverse synthetic strategies, have spurred the development of a host of alternative reagents. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols, to empower chemists with a broader toolkit for pyridine modification.
The pyridine motif is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and versatile methods for its targeted functionalization is of paramount importance. This guide explores a range of modern alternatives to the traditional this compound, categorized by the nature of the reactive handle on the pyridine ring. We will delve into the utility of other 2-halopyridines, organometallic reagents, and innovative approaches that leverage direct C-H activation or employ activated pyridine derivatives such as N-oxides, phosphonium (B103445) salts, and sulfonyl chlorides.
I. Alternative Leaving Groups for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a mainstay of C-C and C-heteroatom bond formation. The choice of the leaving group on the pyridine ring significantly impacts reactivity, cost, and substrate scope.
2-Chloropyridines
Historically, 2-chloropyridines were considered less reactive than their bromo- and iodo- counterparts due to the stronger C-Cl bond. However, advancements in ligand design and catalyst systems have rendered them viable and cost-effective alternatives.
Experimental Data Summary:
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos | K₃PO₄ | Dioxane | 100 | 16 | 92 | [1] |
| 3 | 2-Thiopheneboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 12 | 85 | [2] |
| 4 | Indole | CuI, L-proline | K₂CO₃ | DMSO | 110 | 24 | 78 | [3] |
Key Advantages:
-
Cost-Effectiveness: 2-Chloropyridines are generally more economical than 2-bromopyridines.
-
Availability: A wide range of substituted 2-chloropyridines are commercially available.
Key Disadvantages:
-
Lower Reactivity: Often require more forcing conditions (higher temperatures, longer reaction times) and specialized, electron-rich phosphine (B1218219) ligands to achieve high yields.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine (B119429)
To a flame-dried Schlenk tube is added 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (B84403) (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). The tube is evacuated and backfilled with argon. Degassed toluene (5 mL) and water (0.5 mL) are added, and the mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.[1]
2-Pyridyl Triflates
2-Pyridyl triflates (trifluoromethanesulfonates) are highly reactive electrophiles in cross-coupling reactions due to the excellent leaving group ability of the triflate anion. They can be readily prepared from the corresponding 2-hydroxypyridines.
Experimental Data Summary:
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | 12 | 91 | [4] |
| 2 | (E)-1-Hexenylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₂CO₃ | Acetone/H₂O | 65 | 4 | 85 | [5][6] |
| 3 | Trimethyl(phenyl)stannane | Pd(PPh₃)₄ | - | THF | 65 | 16 | 88 | [7] |
Key Advantages:
-
High Reactivity: Often react under milder conditions and with shorter reaction times compared to halopyridines.
-
Accessibility from Hydroxypyridines: Provides a synthetic route from readily available 2-hydroxypyridines.
Key Disadvantages:
-
Moisture Sensitivity: Triflates can be sensitive to hydrolysis, requiring anhydrous reaction conditions.
-
Cost of Triflic Anhydride (B1165640): The reagent used for their preparation can be expensive.
II. Organometallic Reagents: Overcoming the "2-Pyridyl Problem"
The use of 2-pyridyl organometallic reagents in cross-coupling reactions, particularly with boronic acids, can be challenging due to the instability of the reagents, often referred to as the "2-pyridyl problem."[8] This has led to the development of more stable and reliable organometallic alternatives.
2-Pyridylzinc Reagents (Negishi Coupling)
Organozinc reagents are highly reactive nucleophiles in palladium- or nickel-catalyzed cross-coupling reactions. Recent advances have led to the development of solid, air-stable 2-pyridylzinc reagents, enhancing their practicality.[9][10][11][12]
Experimental Data Summary:
| Entry | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd₂(dba)₃, SPhos | THF | 65 | 16 | 95 | [9][10] |
| 2 | 2-Chloro-4-methylquinoline | PdCl₂(dppf) | THF | 65 | 16 | 88 | [9][10] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | NiCl₂(dppf) | DMA | 80 | 12 | 92 | [7] |
Key Advantages:
-
High Reactivity: Often provide higher yields and tolerate a broader range of functional groups compared to boronic acids.
-
Milder Conditions: Reactions can frequently be conducted at or near room temperature.[10]
-
Improved Stability: The development of solid zinc pivalates and dioxane-stabilized reagents has increased their ease of handling.[9][10][11][12]
Key Disadvantages:
-
Moisture and Air Sensitivity: While improved, organozinc reagents still require inert atmosphere techniques for preparation and handling.
-
Preparation: Requires a separate step to generate the organozinc reagent from a 2-halopyridine.
Experimental Protocol: Negishi Coupling with a Solid 2-Pyridylzinc Reagent
A flame-dried Schlenk tube is charged with the solid 2-pyridylzinc pivalate (B1233124) reagent (1.2 mmol), the aryl halide (1.0 mmol), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%). The tube is evacuated and backfilled with argon. Anhydrous THF (5 mL) is added, and the mixture is stirred at 65 °C for 16 hours. After cooling, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.[10]
2-Pyridylstannanes (Stille Coupling)
Organotin reagents are known for their high functional group tolerance and stability to air and moisture. However, the toxicity of tin compounds is a significant drawback.
Experimental Data Summary:
| Entry | Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoacetophenone | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 93 | [13] |
| 2 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | CuI | DMF | 80 | 16 | 85 | [14] |
| 3 | Vinyl triflate | Pd(PPh₃)₄ | LiCl | THF | 60 | 24 | 82 | [15] |
Key Advantages:
-
Excellent Functional Group Tolerance: Compatible with a wide array of functional groups.
-
Air and Moisture Stability: Organostannanes are generally stable and easy to handle.
Key Disadvantages:
-
Toxicity: The high toxicity of organotin reagents and byproducts is a major concern and requires careful handling and waste disposal.[13][15]
-
Stoichiometric Tin Waste: Generates stoichiometric amounts of tin byproducts that can be difficult to remove.
III. Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for pyridine modification, avoiding the need for pre-functionalized starting materials.
Palladium-Catalyzed C-H Arylation
Palladium catalysts can mediate the direct coupling of pyridine C-H bonds with aryl halides or other coupling partners, often directed by a coordinating group. Pyridine N-oxides are particularly effective in directing C-H activation at the C2 position.[16][17][18][19][20]
Experimental Data Summary:
| Entry | Pyridine Derivative | Coupling Partner | Catalyst System | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Benzene | Pd(OAc)₂ | Ag₂CO₃ | Benzene | 130 | 24 | 78 | [17][19] |
| 2 | 2-Phenylpyridine | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃, PivOH | DMA | 120 | 24 | 85 | [18] |
| 3 | Pyridine | Styrene | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | 120 | 16 | 75 | [17] |
Key Advantages:
-
Atom Economy: Avoids the generation of stoichiometric byproducts from leaving groups.
-
Step Economy: Reduces the number of synthetic steps by eliminating the need for pre-functionalization.
Key Disadvantages:
-
Regioselectivity: Controlling the site of C-H activation can be challenging, although directing groups can provide high selectivity.
-
Harsh Conditions: Often requires high temperatures and strong oxidants.
Minisci-Type Radical Reactions
The Minisci reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle. This method is particularly useful for introducing alkyl groups.[21][22][23][24][25]
Experimental Data Summary:
| Entry | Pyridine Derivative | Radical Source | Initiator/Conditions | Solvent | Yield (%) | Reference |
| 1 | Pyridine | Pivalic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | H₂O | 85 | [24] |
| 2 | 4-Cyanopyridine | Cyclohexane | (NH₄)₂S₂O₈, H₂SO₄ | H₂O/CH₃CN | 72 | [22] |
| 3 | Lepidine | Adamantane-1-carboxylic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | H₂O/CH₃CN | 90 | [21] |
Key Advantages:
-
Direct C-H Alkylation: A powerful method for installing alkyl groups directly onto the pyridine ring.
-
Readily Available Radical Precursors: Utilizes common and inexpensive carboxylic acids or alkanes as radical sources.
Key Disadvantages:
-
Regioselectivity: Often yields a mixture of C2 and C4 isomers, which can be difficult to separate.[24][25]
-
Strongly Acidic and Oxidative Conditions: The reaction conditions can be harsh and may not be suitable for sensitive substrates.
IV. Functionalization via Activated Pyridine Derivatives
Activating the pyridine ring towards nucleophilic attack or generating novel reactive intermediates provides another avenue for functionalization.
Pyridyl Phosphonium Salts: An Umpolung Strategy
The conversion of pyridine N-oxides to 2-pyridylphosphonium salts allows for a polarity reversal ("umpolung"), enabling the typically electrophilic C2 position to react as a nucleophile equivalent with a variety of electrophiles.[26][27][28]
Experimental Data Summary:
| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | D₂O | DABCO | CH₂Cl₂ | rt | 1 | 95 | [26] |
| 2 | Benzaldehyde | DABCO | CH₂Cl₂ | rt | 2 | 88 | [26] |
| 3 | N-Phenylmaleimide | DABCO | CH₂Cl₂ | rt | 3 | 75 | [26] |
Key Advantages:
-
Umpolung Reactivity: Enables the formation of bonds between the C2 position and electrophiles.
-
Mild Conditions: Reactions are typically performed at room temperature.[26]
-
Broad Scope: Tolerates a wide range of functional groups.
Key Disadvantages:
-
Multi-step Process: Requires the initial preparation of the pyridine N-oxide and subsequent formation of the phosphonium salt.
Experimental Protocol: Synthesis and Reaction of a 2-Pyridylphosphonium Salt
-
Salt Formation: To a solution of pyridine N-oxide (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) is added triflic anhydride (1.1 mmol) at 0 °C. After stirring for 15 minutes, triphenylphosphine (B44618) (1.2 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure to yield the crude phosphonium salt.[26]
-
Reaction with an Electrophile: The crude phosphonium salt (1.0 mmol) is dissolved in CH₂Cl₂ (5 mL). DABCO (2.0 mmol) and the electrophile (e.g., benzaldehyde, 1.2 mmol) are added, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the product is extracted with CH₂Cl₂. The combined organic layers are dried, concentrated, and purified by chromatography.[26]
Pyridine-2-sulfonyl Chlorides and Fluorides
Pyridine-2-sulfonyl chlorides and the more stable sulfonyl fluorides can serve as effective electrophiles in cross-coupling reactions and for the synthesis of sulfonamides.[29][30][31][32][33]
Experimental Data Summary:
| Entry | Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pyridine-2-sulfonyl chloride | Aniline | - | Pyridine | rt | 85 | [29] | |
| 2 | Pyridine-2-sulfonyl fluoride (B91410) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 75 | [31] |
Key Advantages:
-
Versatility: Can be used to form C-S, C-N, and C-C bonds.
-
Stability of Sulfonyl Fluorides: Pyridine-2-sulfonyl fluoride (PyFluor) is a stable, crystalline solid that is easier to handle than the corresponding sulfonyl chloride.[31]
Key Disadvantages:
-
Limited Scope for C-C Coupling: The scope of Suzuki-Miyaura coupling with sulfonyl chlorides can be limited.
-
Preparation: Requires the synthesis of the sulfonyl chloride or fluoride from precursors like 2-mercaptopyridine (B119420) or 2,2'-dipyridyl disulfide.[30]
2-Pyridyl Trimethylammonium Salts
These salts, readily prepared from pyridine N-oxides, serve as excellent leaving groups in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[8][34][35][36]
Experimental Data Summary:
| Entry | Coupling Partner/Nucleophile | Catalyst System/Conditions | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Tolylboronic acid | Pd(IPr)(3-CF₃-An)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 60 | 93 | [8][34] |
| 2 | Sodium methoxide | - | - | MeOH | 65 | 95 | [36] |
| 3 | [¹⁸F]Fluoride | - | K₂CO₃/Kryptofix 222 | DMSO | 180 | >95 | [35] |
Key Advantages:
-
High Reactivity: The trimethylammonium group is an excellent leaving group, enabling reactions under relatively mild conditions.
-
Broad Applicability: Useful for a wide range of transformations including Suzuki coupling and SₙAr with various nucleophiles.
-
Application in PET Chemistry: Has been successfully applied to ¹⁸F-labeling for positron emission tomography.[35]
Key Disadvantages:
-
Preparation: Requires a two-step synthesis from the corresponding pyridine N-oxide.
V. Visualizing the Reaction Pathways
To better understand the mechanisms of these alternative functionalization strategies, we can visualize the key transformations using reaction pathway diagrams.
Caption: Umpolung strategy for C2 functionalization via a pyridyl phosphonium salt.
Caption: Catalytic cycle for the Negishi cross-coupling of a 2-pyridylzinc reagent.
VI. Conclusion
The synthetic chemist's toolbox for pyridine functionalization has expanded significantly beyond the use of this compound. The choice of an alternative reagent is a strategic decision that depends on factors such as cost, desired regioselectivity, functional group tolerance, and the availability of starting materials. 2-Chloropyridines offer a cost-effective alternative, while 2-pyridyl triflates provide enhanced reactivity. For overcoming the challenges associated with unstable organoboron reagents, 2-pyridylzinc and 2-pyridylstannane reagents are powerful options, with the former benefiting from recent developments in air-stable formulations.
Direct C-H functionalization methods, including palladium-catalyzed arylation and Minisci-type reactions, represent the most atom- and step-economical approaches, though control of regioselectivity can be a key challenge. Finally, activated pyridine derivatives such as N-oxides, phosphonium salts, sulfonyl chlorides, and trimethylammonium salts open up unique avenues for functionalization, including umpolung strategies and reactions with a broader range of nucleophiles and electrophiles. By understanding the advantages and limitations of each of these alternatives, researchers can devise more efficient and creative strategies for the synthesis of complex pyridine-containing molecules in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 9. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 12. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Stille Coupling [organic-chemistry.org]
- 16. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Minisci reaction - Wikipedia [en.wikipedia.org]
- 25. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. semanticscholar.org [semanticscholar.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 31. cdnsciencepub.com [cdnsciencepub.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. pubs.acs.org [pubs.acs.org]
A Comparative Guide to NMR Analysis for Structure Confirmation of 2-Substituted Pyridines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers, scientists, and professionals in drug development, confirming the precise substitution pattern of aromatic heterocycles like pyridine (B92270) is a critical step. This guide offers a detailed comparison of NMR data for 2-substituted pyridines, supported by experimental protocols and data interpretation strategies to facilitate unambiguous structure confirmation.
The Influence of Substitution on the Pyridine Ring
The nitrogen atom in the pyridine ring is electron-withdrawing, which deshields the ring protons and carbons, causing them to resonate at a lower field (higher ppm) compared to benzene. The α-protons (H-2/H-6) are most affected, followed by the γ-proton (H-4), and then the β-protons (H-3/H-5). When a substituent is introduced at the 2-position, it further perturbs the electronic environment of the ring, leading to characteristic shifts in the NMR spectrum that are diagnostic of the substitution pattern.
The nature of the substituent at the 2-position dictates the electronic shifts within the pyridine ring. Electron-donating groups (EDGs) increase the electron density, particularly at the ortho (H-3) and para (H-5) positions, causing an upfield shift (lower ppm) of these signals. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a downfield shift (higher ppm) for the remaining ring protons. These predictable trends are crucial for initial structure assessment.
Comparative NMR Data for 2-Substituted Pyridines
The following tables summarize typical ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants for a range of 2-substituted pyridines. These values are invaluable for comparing experimental data against known standards.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 2-Substituted Pyridines in CDCl₃
| Substituent (at C-2) | H-3 | H-4 | H-5 | H-6 |
| -H (Pyridine) | ~7.26 | ~7.64 | ~7.26 | ~8.59 |
| -CH₃ | ~7.05 | ~7.50 | ~7.00 | ~8.40 |
| -NH₂ | ~6.40 | ~7.30 | ~6.60 | ~8.00 |
| -OCH₃ | ~6.75 | ~7.45 | ~6.85 | ~8.10 |
| -Cl | ~7.25 | ~7.65 | ~7.20 | ~8.40 |
| -Br | ~7.40 | ~7.55 | ~7.10 | ~8.45 |
| -CN | ~7.60 | ~7.85 | ~7.45 | ~8.65 |
| -NO₂ | ~8.20 | ~7.95 | ~7.55 | ~8.70 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 2-Substituted Pyridines in CDCl₃
| Substituent (at C-2) | C-2 | C-3 | C-4 | C-5 | C-6 |
| -H (Pyridine) | ~150.0 | ~123.7 | ~135.8 | ~123.7 | ~150.0 |
| -CH₃ | ~158.0 | ~122.0 | ~136.0 | ~121.0 | ~149.0 |
| -NH₂ | ~159.0 | ~109.0 | ~138.0 | ~113.0 | ~148.0 |
| -OCH₃ | ~164.0 | ~111.0 | ~138.5 | ~116.5 | ~147.0 |
| -Cl | ~151.0 | ~124.0 | ~139.0 | ~123.0 | ~150.0 |
| -Br | ~142.0 | ~128.0 | ~139.5 | ~124.0 | ~150.5 |
| -CN | ~133.0 | ~128.0 | ~137.0 | ~127.0 | ~151.0 |
| -NO₂ | ~150.0 | ~121.0 | ~136.0 | ~124.0 | ~154.0 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Table 3: Typical ¹H-¹H Coupling Constants (J, Hz) in 2-Substituted Pyridines
| Coupling | Description | Typical Range (Hz) |
| ³J(H3, H4) | ortho | 7.0 - 9.0 |
| ³J(H4, H5) | ortho | 5.0 - 8.0 |
| ³J(H5, H6) | ortho | 4.0 - 6.0 |
| ⁴J(H3, H5) | meta | 1.0 - 3.0 |
| ⁴J(H4, H6) | meta | 1.0 - 2.0 |
| ⁵J(H3, H6) | para | < 1.0 |
The distinct ranges for ortho, meta, and para couplings are fundamental for assigning the signals in a ¹H NMR spectrum.[1][2] For a 2-substituted pyridine, one can expect to see a doublet for H-6 (coupled to H-5), a doublet of doublets (or triplet) for H-4 (coupled to H-3 and H-5), and so on, depending on the resolution and the specific coupling constants.
Experimental Protocols
Accurate and reproducible NMR data acquisition begins with meticulous sample preparation and instrument setup.
Protocol 1: NMR Sample Preparation
-
Analyte Preparation : Ensure the solid analyte (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dry and free of residual solvents.[3][4] For liquid analytes, use a few microliters.[3]
-
Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is soluble.[4][5] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[4][6]
-
Dissolution : Weigh the analyte into a clean, dry vial and add approximately 0.6-0.7 mL of the deuterated solvent.[3] Gently swirl or vortex to dissolve the sample completely.[3]
-
Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][7]
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. Alternatively, the residual solvent peak can be used for referencing.[4][8]
-
Homogenization : Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous.[3][8]
Protocol 2: 1D ¹H NMR Data Acquisition
-
Instrument Setup : Insert the prepared NMR sample into the spectrometer's sample holder.[3]
-
Locking and Shimming : The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[8] Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.[8]
-
Acquisition Parameters : For a standard 1D proton experiment, set the following parameters:
-
Spectral Width : Ensure the spectral width is large enough to encompass all proton signals.
-
Number of Scans : Acquire a sufficient number of scans (e.g., 8 to 32) to achieve an adequate signal-to-noise ratio.[8]
-
Relaxation Delay : Set a relaxation delay (e.g., 1-5 seconds) to allow the nuclear spins to return to equilibrium between pulses, ensuring accurate signal integration.[8]
-
Pulse Sequence : A standard one-dimensional proton pulse-acquire experiment is typically sufficient.[8]
-
-
Data Acquisition : Acquire the Free Induction Decay (FID).
-
Data Processing : Process the FID by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.[8]
Visualization of the NMR Analysis Workflow
The logical flow from sample to structure can be visualized as follows:
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules or in cases of significant signal overlap in the 1D spectrum, 2D NMR experiments are invaluable.[6][9]
-
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks.[9] A cross-peak between two signals in a COSY spectrum indicates that those two protons are scalar (J) coupled, providing direct evidence of connectivity.[9]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms.[9] It is extremely useful for assigning carbon signals and for resolving overlapping proton multiplets by spreading them out in the carbon dimension.[9]
The coupling relationships within a 2-substituted pyridine, which are mapped out by a COSY experiment, can be visualized as follows:
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. azolifesciences.com [azolifesciences.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative study of cross-coupling methods for 2-Bromopyridine
A Comparative Guide to Cross-Coupling Methods for 2-Bromopyridine
For researchers, scientists, and professionals in drug development, the efficient functionalization of pyridine (B92270) rings is a cornerstone of modern synthesis. This compound is a versatile building block, and its derivatization through cross-coupling reactions is a common and powerful strategy. This guide provides an objective comparison of several key palladium-catalyzed cross-coupling methods for the transformation of this compound, supported by experimental data and detailed protocols.
The choice of cross-coupling method is critical and depends on factors such as the desired bond to be formed (C-C, C-N), functional group tolerance, and the availability and toxicity of reagents. This guide will focus on some of the most prevalent methods: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi couplings.
General Experimental Workflow
The general workflow for a typical cross-coupling reaction is outlined below. It involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation.
Caption: General experimental workflow for cross-coupling reactions.
Comparison of Cross-Coupling Methods
The following table summarizes the key features and performance of different cross-coupling methods for this compound, based on literature data. Note that yields are highly dependent on the specific coupling partner, ligand, and reaction conditions.
| Coupling Method | Bond Formed | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | C-C (sp²) | Boronic acid/ester | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine (B1218219) ligand | K₂CO₃, Cs₂CO₃, KF | Toluene (B28343), Dioxane, iPrOH/H₂O | 80-110 | 74-99[1][2] | Low toxicity of boron reagents; wide availability of reagents; good functional group tolerance.[3] | Requires a base, which can be an issue for base-sensitive substrates.[3] |
| Buchwald-Hartwig | C-N | Amine | Pd(OAc)₂ or Pd₂(dba)₃ / Bulky phosphine ligand (e.g., dppp, BINAP) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | 60-95[4][5] | Excellent for C-N bond formation; broad scope of amines. | Catalyst can be poisoned by the pyridine nitrogen; requires careful ligand selection.[6] |
| Sonogashira | C-C (sp) | Terminal Alkyne | Pd catalyst (e.g., Pd(CF₃COO)₂) and Cu(I) co-catalyst / PPh₃ | Et₃N, piperidine | DMF, THF | 25-100 | 72-96[7][8] | Direct and efficient way to form C(sp²)-C(sp) bonds.[9] | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling). |
| Stille | C-C (sp², sp, sp³) | Organostannane | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Often base-free; Cu(I) additive can accelerate | Toluene, DMF, THF | 80-110 | 60-90 (estimated)[10] | Broad functional group tolerance; base-free conditions.[11] | High toxicity of organotin reagents and byproducts; difficult byproduct removal.[10][11] |
| Negishi | C-C (sp², sp, sp³) | Organozinc | Pd(PPh₃)₄ or Ni catalyst | Base-free | THF, DMF | 25-66 | 52-94 (for 2-pyridyl Grignard derived zinc reagents) | High reactivity of organozinc reagents; good for challenging couplings.[12] | Organozinc reagents are moisture and air-sensitive.[13] |
Catalytic Cycle Overview
Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
The following are representative experimental protocols for the cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
Objective: To synthesize 2-arylpyridines via the coupling of this compound with an arylboronic acid.[1][14]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene/Water (e.g., 4:1 mixture, 5 mL)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[14]
-
Buchwald-Hartwig Amination
Objective: To synthesize 2-aminopyridines by coupling this compound with an amine.[4][6]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 2-4 mol%) or other bulky phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, NaOt-Bu, and the phosphine ligand to an oven-dried reaction vessel.
-
In a separate vial, dissolve Pd₂(dba)₃ in a small amount of toluene and add it to the reaction mixture.
-
Add the remaining anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring. For volatile amines, a sealed tube is necessary.[4][15]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and quench carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Sonogashira Coupling
Objective: To synthesize 2-alkynylpyridines from this compound and a terminal alkyne.[7][16]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triphenylphosphine (PPh₃, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous DMF or THF (5 mL)
-
-
Procedure:
-
To a flask under an inert atmosphere, add the palladium catalyst, CuI, and PPh₃.
-
Add the anhydrous solvent and stir for 15-30 minutes at room temperature.
-
Add this compound, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C) and stir until completion (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.[7]
-
Conclusion
The cross-coupling of this compound is a well-established and versatile tool in organic synthesis. The Suzuki-Miyaura coupling is often a first choice for C-C bond formation due to its operational simplicity and the low toxicity of its reagents. For C-N bond formation, the Buchwald-Hartwig amination is unparalleled, though it requires careful selection of ligands to avoid catalyst inhibition by the pyridine substrate. The Sonogashira reaction provides a direct route to valuable alkynylpyridines. While highly effective, the Stille and Negishi couplings are often reserved for specific applications where other methods fail, due to the toxicity and sensitivity of the organometallic reagents, respectively. The choice of method should be guided by the specific synthetic target, functional group compatibility, and laboratory safety considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Bromopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The bromopyridine scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The isomeric position of the bromine atom on the pyridine (B92270) ring profoundly influences its chemical reactivity, dictating the optimal conditions for various synthetic transformations. This guide provides an objective comparison of the reactivity of 2-bromopyridine, 3-bromopyridine (B30812), and 4-bromopyridine (B75155) in key organic reactions, supported by experimental data and detailed protocols. Understanding these differences is paramount for designing efficient synthetic routes and achieving desired chemical diversity.
General Reactivity Trends
The reactivity of bromopyridines is largely governed by the electron-withdrawing nature of the pyridine nitrogen. This effect is most pronounced at the ortho (2-) and para (4-) positions, rendering them more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.
In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination, the generally accepted order of reactivity is:
4-Bromopyridine > this compound > 3-Bromopyridine [1]
This trend is primarily attributed to the electronic activation of the C-Br bond. The strong electron-withdrawing effect of the nitrogen at the para position in 4-bromopyridine makes the carbon atom highly electrophilic and susceptible to oxidative addition, the rate-determining step in many cross-coupling reactions.[1] While the C2-Br bond in this compound is also activated, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction in some cases.[1] The C3-Br bond in 3-bromopyridine is the least activated due to the weaker electronic influence of the nitrogen atom at the meta position.[1]
In nucleophilic aromatic substitution (SNAr) , reactivity is also dictated by the ability of the pyridine ring to stabilize the negative charge of the intermediate (Meisenheimer complex). Consequently, halogens at the 2- and 4-positions are significantly more activated towards nucleophilic attack because the electronegative ring nitrogen can effectively stabilize the intermediate.[2][3][4][5]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of bromopyridine isomer has a significant impact on reaction efficiency.
Quantitative Data for Suzuki-Miyaura Coupling
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 |
| 4-Bromopyridine | Phenylboronic acid | Pd/C | K₃PO₄ | H₂O | 100 | 1 | 98 |
Note: The data presented is a compilation from various sources and serves for comparative illustration. Direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a representative procedure for the Suzuki-Miyaura coupling of 3-bromopyridine.
Materials:
-
3-Bromopyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Sodium Carbonate (Na₂CO₃) (2 equivalents)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 3-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
References
A Comparative Guide for Synthetic Strategy: 2-Bromopyridine vs. 2-Chloropyridine
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, cost, and scalability. Among the essential heterocyclic building blocks, 2-halopyridines are ubiquitous. This guide provides an objective, data-driven comparison of 2-Bromopyridine and 2-Chloropyridine to inform their strategic use in synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties
A foundational understanding of the physical properties of these reagents is essential for experimental design and safety considerations.
| Property | This compound | 2-Chloropyridine |
| CAS Number | 109-04-6[1][2] | 109-09-1[3] |
| Molecular Formula | C₅H₄BrN[1][2] | C₅H₄ClN[3] |
| Molecular Weight | 158.00 g/mol [2][4] | 113.54 g/mol [3][5] |
| Appearance | Colorless to pale yellow liquid[4][6] | Colorless liquid[7][8] |
| Boiling Point | 192-194 °C[1][6] | 166-170 °C[5][7][8] |
| Melting Point | Not specified (liquid at room temp) | -46 °C[7][8] |
| Density | 1.657 g/mL at 25 °C[1][6] | 1.20 g/mL at 25 °C[3][7] |
| Refractive Index | n20/D 1.572[1][6] | n20/D 1.532[3][5] |
Cost-Benefit Analysis: Reactivity vs. Economy
The central consideration when choosing between this compound and 2-Chloropyridine is the trade-off between chemical reactivity and raw material cost.
-
This compound: The Reactivity Advantage Due to the lower carbon-bromine (C-Br) bond dissociation energy (~276 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~339 kJ/mol), this compound is generally more reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[9] This enhanced reactivity often translates to:
-
Milder reaction conditions (lower temperatures).
-
Shorter reaction times.
-
Lower catalyst loadings.
-
Higher yields, especially with challenging substrates.
-
-
2-Chloropyridine: The Economic Advantage 2-Chloropyridine is significantly less expensive and more widely available in bulk quantities, making it the preferred substrate for large-scale industrial applications where cost is a primary driver.[9] However, its lower reactivity necessitates more forcing conditions, which can include:
-
Higher reaction temperatures and longer reaction times.
-
Higher catalyst loadings.
-
The use of more specialized and often expensive phosphine (B1218219) ligands to facilitate the challenging C-Cl bond activation.[9]
-
The choice, therefore, depends on the project's stage and priorities. For early-stage research, discovery, and the synthesis of complex molecules where maximizing yield and preserving sensitive functional groups is paramount, the higher reactivity of this compound is often worth the additional cost. For process development and large-scale manufacturing, significant effort is often invested in optimizing conditions to utilize the more economical 2-chloropyridine.[9]
References
- 1. This compound 99 109-04-6 [sigmaaldrich.com]
- 2. This compound 99 109-04-6 [sigmaaldrich.com]
- 3. 2-氯吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 109-04-6 [chemicalbook.com]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Bromopyridine Derivatives: Traditional versus Modern Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a cornerstone of medicinal chemistry. This guide provides an objective comparison of a traditional and a modern synthetic route to functionalize the 2-position of a pyridine (B92270) ring, focusing on the preparation of 2-bromopyridine and its subsequent derivatization.
The classical approach for introducing a bromine atom at the 2-position of the pyridine ring is the Sandmeyer-type diazotization of 2-aminopyridine (B139424). This well-established method is contrasted with a contemporary copper-catalyzed Goldberg reaction, which offers an alternative strategy for forming C-N bonds at the same position, starting from this compound. This comparison will provide insights into the advantages and disadvantages of each method, supported by experimental data.
Performance Comparison
The following table summarizes the key quantitative data for the traditional Sandmeyer synthesis of this compound and a modern one-pot copper-catalyzed amination to produce a 2-alkyl(aryl)aminopyridine derivative from this compound.
| Parameter | Traditional Route: Sandmeyer Reaction | New Route: One-Pot Goldberg Amination |
| Starting Material | 2-Aminopyridine | This compound and a secondary formamide (B127407) |
| Key Reagents | Hydrobromic acid, Bromine, Sodium nitrite (B80452) | Copper(I) iodide, 1,10-Phenanthroline (B135089), Potassium carbonate |
| Reaction Temperature | 0°C or lower for diazotization | Reflux (e.g., in toluene) |
| Reaction Time | Approximately 3.5 hours for the main reaction | 8 hours |
| Product | This compound | 2-Alkyl(aryl)aminopyridine |
| Yield | 86-92%[1] | Up to 93%[2] |
| Catalyst Loading | Not applicable (stoichiometric reagents) | 2 mol% CuI/phen[2] |
| Scalability | Can be performed on a multi-mole scale.[1] | Demonstrated on a 0.1 mol scale.[2] |
Experimental Protocols
Traditional Route: Synthesis of this compound via Sandmeyer Reaction
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
2-Aminopyridine (150 g, 1.59 moles)
-
48% Hydrobromic acid (790 ml, 7 moles)
-
Bromine (240 ml, 4.7 moles)
-
Sodium nitrite (275 g, 4 moles) in 400 ml of water
-
Sodium hydroxide (B78521) (600 g, 15 moles) in 600 ml of water
-
Ether
-
Solid potassium hydroxide
Procedure:
-
A 5-liter three-necked flask is charged with 790 ml of 48% hydrobromic acid and cooled to 10-20°C in an ice-salt bath.
-
150 g of 2-aminopyridine is added over about 10 minutes.
-
While maintaining the temperature at 0°C or lower, 240 ml of bromine is added dropwise.
-
A solution of 275 g of sodium nitrite in 400 ml of water is then added dropwise over 2 hours, keeping the temperature at 0°C or lower.
-
After stirring for an additional 30 minutes, a solution of 600 g of sodium hydroxide in 600 ml of water is added at a rate that keeps the temperature below 20-25°C.
-
The reaction mixture is extracted four times with 250-ml portions of ether.
-
The combined ether extracts are dried over 100 g of solid potassium hydroxide for 1 hour.
-
The dried extract is distilled through a Vigreux column to yield this compound (216-230 g, 86-92%).[1]
New Route: One-Pot Synthesis of 2-Alkyl(aryl)aminopyridines from this compound and Secondary Formamides
This procedure is adapted from a developed catalytic Goldberg reaction.[2]
Materials:
-
This compound (10 mmol)
-
Secondary formamide (e.g., N-methylformamide)
-
Copper(I) iodide (CuI, 2 mol%)
-
1,10-Phenanthroline (phen, 2 mol%)
-
Potassium carbonate (K2CO3, 1.3 equiv.)
-
Potassium phosphate (B84403) (K3PO4, 0.05 equiv.)
-
Methanol (B129727) and Sodium hydroxide (for in situ methanolysis)
Procedure:
-
A reaction vessel is charged with CuI (2 mol%), 1,10-phenanthroline (2 mol%), K2CO3 (1.3 equiv.), and K3PO4 (0.05 equiv.).
-
This compound (10 mmol), the secondary formamide, and toluene are added.
-
The mixture is heated to reflux for 8 hours.
-
For in situ cleavage of the formamide, methanol and a catalytic amount of sodium hydroxide are added, and the mixture is heated to reflux.
-
The product, a 2-alkyl(aryl)aminopyridine, is isolated after an appropriate workup, with yields reported up to 93%.[2]
Visualizing the Synthetic Logic
The following diagrams illustrate the conceptual workflows for the traditional and new synthetic routes.
Signaling Pathways and Logical Relationships
The decision to choose a particular synthetic route often depends on factors such as starting material availability, desired functional group tolerance, and scalability. The following diagram illustrates a logical decision-making process for selecting between the two presented routes.
References
A Comparative Guide to the Kinetics of 2-Bromopyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of 2-bromopyridine are paramount for forging new carbon-carbon and carbon-heteroatom bonds. The efficiency of these transformations is critically dependent on the choice of the coupling reaction, catalyst system, and reaction conditions. This guide provides an objective comparison of the kinetics of four major cross-coupling reactions involving this compound—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—supported by available experimental data to facilitate informed decisions in reaction design and optimization.
Comparative Kinetic Data
The following tables summarize quantitative and semi-quantitative kinetic data for the cross-coupling of this compound. Direct comparison of absolute rates can be challenging due to the diverse reaction conditions reported in the literature. However, the provided data on reaction times, yields, turnover numbers (TONs), and turnover frequencies (TOFs) offer valuable insights into the relative efficiencies of different catalytic systems.
General Reactivity Trend: The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl.[1] Oxidative addition of the C-Br bond to the palladium(0) catalyst is often the rate-determining step, and its facility is a key determinant of the overall reaction rate.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C single bonds. The position of the bromine atom on the pyridine ring significantly influences reactivity, with this compound showing higher reactivity compared to 3-bromopyridine (B30812) due to the electron-withdrawing nature of the pyridine nitrogen, which facilitates the rate-determining oxidative addition step.[2]
| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Ref. |
| Arylboronic Acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene (B28343)/H₂O | 100 / 12 | 85-95 | [3] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 / 12 | 85 | [1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. The choice of ligand is critical in preventing catalyst inhibition by the pyridine nitrogen.
| Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Ref. |
| Diethylamine | Pd(OAc)₂ / dppp (B1165662) (2) | NaOtBu | Toluene | 80 / - | 98 | [4] |
| Pyrrolidine | Pd(OAc)₂ / dppp (2) | NaOtBu | Toluene | 80 / - | 93 | [4] |
| n-Propylamine | Pd(OAc)₂ / dppp (2) | NaOtBu | Toluene | 80 / - | 70 | [4] |
| Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 / 16 | 83 | [4] |
| (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP (0.18/0.35) | NaOtBu | Toluene | 80 / 4 | 60 | [5] |
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of C-C triple bonds between this compound and terminal alkynes.
| Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | TON | Ref. |
| Phenylacetylene | MCM-41-Pd / CuI / PPh₃ (0.1) | Et₃N | Toluene | 100 / 24 | 56 | - | |
| 2-Methyl-3-butyn-2-ol | MCM-41-Pd / CuI / PPh₃ (0.01) | Et₃N | Toluene | 90 / 12 | 96 | 9600 | |
| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI (2.5/5/5) | Et₃N | DMF | 100 / 3 | 96 | - | [6] |
Heck Reaction
The Heck reaction enables the arylation of alkenes. While specific kinetic data for this compound is sparse, high turnover frequencies have been observed for aryl bromides in general.
| Alkene | Catalyst System (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | TOF (h⁻¹) | Ref. |
| Styrene | Palladacycle phosphine (B1218219) mono-ylide | - | - | 130 / - | Good | up to 20,000 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are generalized protocols for monitoring the kinetics of the discussed cross-coupling reactions.
General Protocol for Kinetic Analysis
Kinetic studies are typically performed by monitoring the reaction progress over time using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. An internal standard is often used for accurate quantification.
-
Reaction Setup: A reaction vessel (e.g., a Schlenk tube or a multi-well reactor) is charged with the aryl halide (this compound), the coupling partner, the base, and a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Internal Standard Addition: The degassed solvent and a known amount of an internal standard (e.g., dodecane, mesitylene) are added via syringe.
-
Initiation: The reaction is initiated by the addition of the palladium catalyst/precatalyst and ligand solution. For temperature-controlled experiments, the reaction vessel is placed in a pre-heated oil bath or heating block.
-
Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn, quenched (e.g., with a dilute acid or by cooling), and diluted for analysis.
-
Analysis: The samples are analyzed by GC, HPLC, or NMR to determine the concentrations of the starting materials and products relative to the internal standard.
-
Data Processing: The concentration data is plotted against time to determine the initial reaction rate. Further analysis can provide information on reaction orders and rate constants.
Specific Protocols
Suzuki-Miyaura Coupling:
-
Reactants: this compound, arylboronic acid, base (e.g., K₃PO₄, Cs₂CO₃).
-
Catalyst System: Pd(OAc)₂, Pd(PPh₃)₄ with or without a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent: Typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[1]
Buchwald-Hartwig Amination:
-
Reactants: this compound, primary or secondary amine, strong base (e.g., NaOtBu, LiHMDS).
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky electron-rich phosphine ligand (e.g., RuPhos, dppp, BINAP).[4][5]
-
Solvent: Anhydrous aprotic solvents like toluene or THF.
Sonogashira Coupling:
-
Reactants: this compound, terminal alkyne, amine base (e.g., Et₃N).
-
Catalyst System: A palladium source (e.g., Pd(CF₃COO)₂), a copper(I) co-catalyst (e.g., CuI), and a phosphine ligand (e.g., PPh₃).[6]
-
Solvent: DMF or an amine solvent.
Heck Reaction:
-
Reactants: this compound, alkene (e.g., styrene, acrylate), organic or inorganic base (e.g., Et₃N, K₂CO₃).
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂) often with a phosphine ligand.
-
Solvent: Polar aprotic solvents like DMF or NMP.
Visualizations
Catalytic Cycle of a Generic Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Computational Analysis of Reaction Mechanisms Involving 2-Bromopyridine
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for the rational design of synthetic routes and the development of novel therapeutics. 2-Bromopyridine is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecules. This guide provides an objective comparison of reaction mechanisms involving this compound, supported by computational and experimental data, to aid in the selection of optimal synthetic strategies.
Theoretical Background: The Role of Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms.[1][2] By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, transition states, and products.[1][3] This allows for the determination of activation barriers and reaction energies, providing quantitative insights into reaction feasibility and selectivity. For this compound, computational studies help to understand the influence of the pyridine (B92270) nitrogen on the reactivity of the C-Br bond, especially in the rate-determining oxidative addition step of cross-coupling reactions.[4]
Comparative Reactivity of this compound
The reactivity of a halopyridine in palladium-catalyzed cross-coupling is primarily governed by the strength of the carbon-halogen (C-X) bond, which must be cleaved during the initial oxidative addition to the palladium(0) catalyst.[4] Weaker bonds lead to faster reactions under milder conditions.
1. Comparison with Other Halopyridines
The choice between a 2-bromo- and a 2-chloropyridine (B119429) represents a trade-off between reactivity and cost, as chlorinated starting materials are often less expensive.[4] The greater reactivity of this compound is fundamentally due to the lower C-Br bond dissociation energy compared to the C-Cl bond.[4]
| Property | This compound | 2-Chloropyridine |
| C-X Bond Energy (kJ/mol) | ~276 | ~339 |
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.[4]
Computational studies indicate that the pyridine nitrogen atom can participate in the oxidative addition step, potentially stabilizing the transition state and influencing the reaction pathway.[4]
2. Comparison with Bromopyridine Isomers
The position of the bromine atom on the pyridine ring significantly impacts reactivity due to the electronic influence of the nitrogen atom.[5] The general reactivity order in palladium-catalyzed cross-coupling reactions is often 4-bromopyridine (B75155) > this compound > 3-bromopyridine.[5]
-
4-Bromopyridine: The nitrogen atom at the para-position exerts a strong electron-withdrawing effect, making the C4-Br bond highly polarized and susceptible to oxidative addition.[5]
-
This compound: This isomer is also highly reactive, but the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction and necessitate the use of specialized ligands.[5]
-
3-Bromopyridine: As the least reactive isomer, it often requires more forcing conditions, such as higher temperatures or more active catalysts, to achieve comparable yields.[5]
Caption: Relative reactivity of bromopyridine isomers.
Performance in Key Cross-Coupling Reactions
The versatility of this compound is demonstrated in its application across various palladium-catalyzed cross-coupling reactions. The following tables summarize representative yields, illustrating the comparative performance against other isomers.
Suzuki-Miyaura Coupling
This reaction forms C-C bonds between an organoboron compound and a halide.
| Bromopyridine Isomer | Coupling Partner | Catalyst System (Typical) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85-95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 90-98 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 95-99 |
Table 2: Representative yields for the Suzuki-Miyaura coupling of bromopyridine isomers. Yields are approximate and can vary with specific reaction conditions.[5]
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling
This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
| Bromopyridine Isomer | Coupling Partner | Catalyst System (Typical) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 80-92 |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 85-95 |
| 4-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 90-98 |
Table 3: Representative yields for the Sonogashira coupling of bromopyridine isomers. Yields are approximate and can vary.[5]
Buchwald-Hartwig Amination
This reaction forms C-N bonds. While 2-bromopyridines are generally effective substrates, the choice of ligand is critical for high efficiency.[6]
| Bromopyridine Substrate | Amine Partner | Catalyst System (Typical) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 85-95 |
| 2-Bromo-6-methylpyridine | Aniline | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 70-80 |
Table 4: Representative yields for the Buchwald-Hartwig amination. Data is illustrative and highly dependent on the specific ligand and base combination.[6]
Experimental Protocols
A standardized protocol is essential for the objective comparison of reactivity between different substrates.
Representative Protocol for Comparative Suzuki-Miyaura Coupling
This protocol allows for a direct comparison by running parallel reactions, one with this compound and another with an alternative halide (e.g., 2-chloropyridine or another bromopyridine isomer), under identical conditions.
Materials:
-
This compound (1.0 mmol)
-
Alternative Halopyridine (e.g., 2-chloropyridine) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To two separate oven-dried reaction vials equipped with stir bars, add the respective halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill each vial with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to each vial via syringe.
-
Heat the reaction mixtures to 80°C and stir for 12 hours.
-
After cooling to room temperature, monitor the reaction progress by TLC or GC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 2-phenylpyridine.
-
Determine the isolated yield and characterize the product by NMR and MS for each parallel reaction.
Caption: Workflow for a comparative cross-coupling study.
Conclusion
The reactivity of this compound is a nuanced interplay of C-Br bond strength and the electronic and steric effects imposed by the adjacent nitrogen atom. While generally highly reactive in palladium-catalyzed cross-coupling reactions, it can present unique challenges, such as potential catalyst inhibition, that are not observed with its 3- and 4-bromo isomers.[5] Computational analysis provides an invaluable framework for understanding these subtleties, allowing for the prediction of reaction outcomes and the rational selection of ligands and conditions. By integrating theoretical calculations with systematic experimental validation, researchers can optimize synthetic routes, leading to more efficient and robust chemical processes in drug discovery and materials science.
References
- 1. s3.smu.edu [s3.smu.edu]
- 2. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Prospective Analysis: Deuterated 2-Bromopyridine for Isotopic Labeling in Mass Spectrometry
For researchers, scientists, and drug development professionals, isotopic labeling is a cornerstone of quantitative mass spectrometry, enabling precise and accurate quantification of metabolites and biomolecules. While a diverse toolkit of labeling reagents exists, the exploration of novel reagents to expand the scope and improve the performance of these studies is a continuous endeavor. This guide introduces deuterated 2-Bromopyridine as a potential candidate for isotopic labeling and provides a comparative analysis against established reagents for the derivatization of key functional groups.
This prospective guide is based on the known reactivity of this compound and related pyridinium (B92312) compounds, offering a forward-looking comparison with existing, experimentally validated alternatives.
Introduction to Deuterated this compound as a Labeling Reagent
Deuterated this compound is a pyridine (B92270) ring substituted with a bromine atom at the 2-position, where one or more hydrogen atoms on the pyridine ring are replaced with deuterium (B1214612). The bromine atom at the 2-position activates the carbon for nucleophilic substitution, making it a potential reagent for derivatizing molecules containing nucleophilic functional groups such as thiols and amines. The incorporation of deuterium provides the isotopic mass shift necessary for mass spectrometry-based quantification.
The synthesis of deuterated this compound can be approached through methods such as the hydrogen-deuterium (H/D) exchange of this compound catalyzed by reagents like potassium carbonate (K2CO3) with 18-crown-6, using deuterium oxide (D2O) as the deuterium source. The bromide itself can act as a directing group for this exchange.
Comparison with Alternative Labeling Reagents
The utility of an isotopic labeling reagent is determined by its reactivity towards specific functional groups, the stability of the resulting derivative, and the efficiency of the labeling reaction. Here, we compare the projected performance of deuterated this compound with established reagents for the derivatization of thiols and amines.
Derivatization of Thiol Groups
Thiol-containing molecules, such as the antioxidant glutathione (B108866) and the amino acid cysteine, are of significant biological interest. Effective derivatization is crucial for their analysis by LC-MS.
Table 1: Comparison of Thiol Derivatization Reagents
| Reagent | Deuterated this compound (Projected) | N-Ethylmaleimide (NEM) | Monobromobimane (mBBr) |
| Target Group | Thiol (-SH) | Thiol (-SH) | Thiol (-SH) |
| Reaction Principle | Nucleophilic substitution of bromine by the thiolate anion. | Michael addition of the thiol to the maleimide (B117702) double bond. | Nucleophilic substitution of bromine by the thiolate anion. |
| Reaction Conditions | Mildly basic conditions to form the thiolate. | Typically performed at neutral to slightly basic pH (6.5-7.5) at room temperature. The reaction is generally fast. | Requires basic conditions (pH > 8) to form the thiolate and is often performed at elevated temperatures (e.g., 60°C). |
| Labeling Efficiency | Potentially high, dependent on reaction optimization. | High, with rapid and complete reaction for many thiols. | High, but can be influenced by reagent stability and side reactions at higher pH and temperature. |
| Derivative Properties | Forms a stable thioether bond. The pyridinium moiety can enhance ionization efficiency in ESI-MS. | Forms a stable thioether adduct. | Forms a stable, fluorescent thioether derivative, allowing for both fluorescence and mass spectrometric detection.[1] |
| Kinetic Isotope Effect | A secondary kinetic isotope effect may be observed, but is expected to be minimal as the C-S bond formation is not directly at the site of deuteration on the pyridine ring. | Minimal, as the reaction occurs at the maleimide ring, away from any potential labeling site on the ethyl group. | Minimal for the same reason as NEM. |
| Mass Shift | Dependent on the number of deuterium atoms incorporated (e.g., +3 or +4 Da for d3 or d4-2-Bromopyridine). | Typically used in its non-deuterated form for derivatization, with a deuterated analogue for use as an internal standard. | Can be synthesized in a deuterated form. |
Derivatization of Amine Groups
Primary and secondary amines are found in a vast array of biomolecules, including amino acids, neurotransmitters, and pharmaceuticals. Their derivatization is often necessary to improve chromatographic retention and ionization efficiency.
Table 2: Comparison of Amine Derivatization Reagents
| Reagent | Deuterated this compound (Projected) | Dansyl Chloride (Dns-Cl) | 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) |
| Target Group | Primary and Secondary Amines (-NH2, -NHR) | Primary and Secondary Amines, Phenols | Primary and Secondary Amines |
| Reaction Principle | Nucleophilic substitution of bromine by the amine. | Nucleophilic attack of the amine on the sulfonyl chloride. | Nucleophilic acyl substitution of the N-hydroxysuccinimide ester by the amine. |
| Reaction Conditions | Likely requires basic conditions and potentially elevated temperatures to facilitate the reaction. | Basic conditions (e.g., sodium bicarbonate or borate (B1201080) buffer, pH 9-10) and incubation at elevated temperatures (e.g., 37-60°C). | Mildly basic conditions (e.g., borate buffer, pH 8.5-9.0) at room temperature. The reaction is typically rapid. |
| Labeling Efficiency | May be lower for less nucleophilic amines and could require optimization. | Generally high for a wide range of amines. | High and generally rapid for most primary and secondary amines. |
| Derivative Properties | Forms a stable C-N bond. The pyridinium group could enhance ionization. | Forms a stable sulfonamide bond. The dansyl group is fluorescent and enhances ionization in ESI-MS.[2] | Forms a stable urea (B33335) linkage. The derivative is fluorescent and provides good ionization efficiency. |
| Kinetic Isotope Effect | A secondary kinetic isotope effect is possible but likely to be small. | A small secondary KIE may be present if the deuterated label is on the dansyl ring. | A small secondary KIE may be present. |
| Mass Shift | Dependent on the number of deuterated positions (e.g., +3 or +4 Da). | Can be synthesized with 13C or deuterium labels. | Can be synthesized with isotopic labels. |
Experimental Protocols (Hypothetical and Comparative)
Hypothetical Protocol for Derivatization with Deuterated this compound
This protocol is a projection based on the known reactivity of similar compounds.
-
Sample Preparation: Dissolve the analyte mixture (containing thiols or amines) in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.5).
-
Reagent Preparation: Prepare a 10 mg/mL solution of deuterated this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 20 µL of the deuterated this compound solution.
-
For thiols, the reaction may proceed at room temperature for 30-60 minutes.
-
For amines, incubation at 60°C for 60 minutes may be required.
-
-
Reaction Quenching: Stop the reaction by adding a small volume of an acidic solution (e.g., 1% formic acid) to lower the pH.
-
LC-MS Analysis: Analyze the derivatized sample by reverse-phase liquid chromatography coupled to a mass spectrometer.
Established Protocol for Thiol Derivatization with N-Ethylmaleimide (NEM)
-
Sample Preparation: Prepare the sample in a buffer at pH 6.5-7.5.
-
Reagent Preparation: Prepare a fresh solution of NEM in the same buffer.
-
Derivatization Reaction: Add a molar excess of the NEM solution to the sample. The reaction is typically complete within 10-15 minutes at room temperature.[3]
-
LC-MS Analysis: Directly analyze the reaction mixture by LC-MS.
Established Protocol for Amine Derivatization with Dansyl Chloride
-
Sample Preparation: Adjust the pH of the sample to 9-10 with a suitable buffer (e.g., 100 mM sodium bicarbonate).
-
Reagent Preparation: Prepare a solution of Dansyl Chloride in acetone (B3395972) or acetonitrile.
-
Derivatization Reaction: Add the Dansyl Chloride solution to the sample and incubate at 37-60°C for 30-60 minutes.
-
Reaction Quenching: The reaction can be stopped by adding a reagent that reacts with excess Dansyl Chloride, such as a primary amine (e.g., glycine), or by acidification.
-
LC-MS Analysis: Analyze the sample by LC-MS.
Visualizing Workflows and Pathways
To illustrate the logic of isotopic labeling and the experimental workflow, the following diagrams are provided.
References
- 1. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane [mdpi.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalyst Performance for the Functionalization of 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection for C-C and C-N Cross-Coupling Reactions.
The functionalization of the pyridine (B92270) scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various pyridine building blocks, 2-bromopyridine is a versatile and widely utilized substrate for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount in achieving high yields, selectivity, and process efficiency. This guide provides a head-to-head comparison of the performance of common palladium, nickel, and copper-based catalytic systems for the functionalization of this compound, supported by experimental data.
General Experimental Workflow
The functionalization of this compound via cross-coupling reactions typically follows a general experimental workflow. This involves the careful setup of an inert atmosphere to protect the often oxygen-sensitive catalysts, followed by the reaction and subsequent workup and purification of the desired product.
Caption: A generalized experimental workflow for the cross-coupling functionalization of this compound.
Catalytic Cycle for Cross-Coupling Reactions
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is generally understood to proceed through a series of well-defined steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination and deprotonation (for C-N coupling), and reductive elimination.[1] Nickel-catalyzed reactions can follow similar pathways, but may also involve different oxidation states and single-electron transfer mechanisms.[2]
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] Palladium-based catalysts are the most common, though nickel catalysts have emerged as a cost-effective and sometimes more reactive alternative.[4]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Palladium Catalysts | |||||||
| Pd(OAc)₂ (1-2 mol%) | PPh₃ (2-4 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[5] |
| Pd(PPh₃)₄ (2-5 mol%) | - | Na₂CO₃ (2 equiv) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[5] |
| Pd₂(dba)₃ (1-2 mol%) | SPhos (2-4 mol%) | K₃PO₄ (2-3 equiv) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[5] |
| PdCl₂(dppf) (2-3 mol%) | - | Cs₂CO₃ (2 equiv) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[5] |
| Nickel Catalysts | |||||||
| NiCl₂(PCy₃)₂ (1 mol%) | - | K₃PO₄ (2 equiv) | 2-Me-THF | 100 | 12 | ~99% | Effective for coupling with pyridylboronic acid.[6] |
C-N Bond Formation: Buchwald-Hartwig Amination and Ullmann Condensation
The formation of carbon-nitrogen bonds is crucial in the synthesis of many biologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for this transformation.[7][8] Copper-catalyzed Ullmann-type reactions also provide a valuable alternative.[9][10] More recently, nickel-catalyzed aminations have been developed, offering a potentially more economical approach.[5][11]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Palladium Catalysts | |||||||
| Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBuᵗ (25 mmol) | Toluene | 80 | 4 | 60% | For coupling with a diamine.[6] |
| Pd(OAc)₂ (0.05 equiv) | BINAP (0.08 equiv) | Cs₂CO₃ (10 equiv) | Toluene | 110 | 8 | - | General protocol for amination of bromo-aromatics.[4] |
| RuPhos-precatalyst | - | LiHMDS | Toluene | 100 | 16 | 83% | Effective for coupling 3-bromo-2-aminopyridine with morpholine.[12] |
| Nickel Catalysts | |||||||
| [Ni(4-tBustb)₃] (5 mol%) | - | K₂CO₃ (2 equiv) | Dioxane | 60 | 16 | 76% | "Naked nickel" catalyst for coupling 3-bromopyridine (B30812) with piperidine.[5] |
| [Ni(cod)₂] (10 mol%) | SIPr·HCl (12 mol%) | NaOtBu (1.4 equiv) | Dioxane | 80 | 3 | 95% | Effective for amination of aryl sulfamates, a related C-O bond cleavage.[13] |
| Copper Catalysts | |||||||
| CuCl (10 mol%) | 1-methyl-imidazole (20 mol%) | t-BuOLi (2 equiv) | Dioxane | 120 | 24 | High | Ullmann-type C-N coupling of carbazoles with this compound derivatives.[9][10] |
| CuI (1-2 mol%) | 1,10-phenanthroline (1-2 mol%) | K₃PO₄ (2 equiv) | Toluene | 130 | 8 | Excellent | Goldberg reaction of this compound with N-methylformamide. |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound (General Procedure)[3][5]
-
Reaction Setup : In a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst with its corresponding ligand (if applicable).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system via syringe.
-
Reaction : Stir the reaction mixture at the specified temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Buchwald-Hartwig Amination of this compound (General Procedure)[4][6]
-
Reaction Setup : To a dry Schlenk vessel, add the amine (1.0-1.2 equiv.), this compound (1.0 equiv.), the palladium precursor, the phosphine (B1218219) ligand, and the base.
-
Inert Atmosphere : The vessel is evacuated and backfilled with argon.
-
Solvent Addition : Add the anhydrous, degassed solvent.
-
Reaction : The mixture is heated with stirring for the specified time and at the indicated temperature.
-
Workup : After cooling to room temperature, the reaction mixture is typically diluted with a suitable solvent (e.g., diethyl ether) and washed with brine.
-
Purification : The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography.
Conclusion
The choice of catalyst for the functionalization of this compound is highly dependent on the desired transformation (C-C vs. C-N bond formation), the specific coupling partners, and considerations of cost and catalyst sensitivity.
-
Palladium catalysts remain the workhorse for both Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound, offering a wide range of well-established and reliable catalyst systems. The use of specialized phosphine ligands, such as those from the Buchwald group, can significantly improve yields and reaction times, especially for more challenging substrates.
-
Nickel catalysts are emerging as a powerful and more economical alternative to palladium. They can exhibit different reactivity and selectivity profiles and are particularly effective for certain transformations. However, they can be more sensitive to air and moisture, often requiring more stringent inert atmosphere techniques.
-
Copper catalysts are a cost-effective option, particularly for C-N bond formation through Ullmann-type reactions. These reactions may require higher temperatures than their palladium-catalyzed counterparts but offer a valuable alternative, especially for specific substrate classes like carbazoles and amides.
For researchers and drug development professionals, a careful evaluation of the catalyst systems presented in this guide, along with the provided experimental protocols, will facilitate the selection of the optimal conditions for the successful and efficient synthesis of functionalized pyridine derivatives.
References
- 1. Nickel and Palladium Catalysis: Stronger Demand than Ever - Ananikov Lab [ananikovlab.ru]
- 2. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and comparison of nickel, palladium, and platinum bis(N-heterocyclic carbene) pincer complexes for electrocatalytic CO2 reduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Green chemistry metrics for different 2-Bromopyridine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-bromopyridine, a key intermediate in the pharmaceutical and agrochemical industries, is a well-established chemical transformation. However, with the increasing emphasis on sustainable and green chemistry, it is crucial to evaluate the environmental impact of its various synthetic routes. This guide provides a comparative analysis of two prominent methods for this compound synthesis—the classical diazotization of 2-aminopyridine (B139424) and the direct bromination of pyridine—through the lens of key green chemistry metrics. Experimental data from established protocols are used to quantify and compare the environmental performance of each method, offering valuable insights for process development and optimization.
Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the two primary synthesis routes to this compound. These metrics provide a quantitative assessment of the efficiency and environmental impact of each method.
| Green Chemistry Metric | Diazotization of 2-Aminopyridine | Direct Bromination of Pyridine | Ideal Value |
| Atom Economy (%) | 27.5% | 49.7% | 100% |
| Reaction Mass Efficiency (%) | 10.2% | 16.5% | 100% |
| E-Factor | 8.8 | 5.1 | 0 |
| Process Mass Intensity (PMI) | 9.8 | 6.1 | 1 |
Visualization of the Green Chemistry Assessment Workflow
The following diagram illustrates the logical workflow for assessing and comparing the green chemistry metrics of different this compound synthesis methods.
Unmasking Reaction Impurities: A Comparative Guide to Mass Spectrometry in 2-Bromopyridine Chemistry
For researchers, scientists, and drug development professionals, the meticulous identification of byproducts in chemical reactions is a cornerstone of robust process development and drug safety. In the synthesis of novel therapeutics and functional materials involving 2-bromopyridine, a versatile building block, a thorough understanding of the reaction's impurity profile is paramount. This guide provides an objective comparison of mass spectrometry-based methods for the characterization of byproducts in this compound reactions, supported by experimental data and detailed protocols.
Mass spectrometry (MS) stands as a powerful analytical technique for the rapid and sensitive identification of reaction components, including desired products and unwanted byproducts. Its ability to provide molecular weight and structural information makes it indispensable in the modern chemistry laboratory. This guide will delve into the application of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing the complex mixtures arising from common this compound coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Performance Comparison: Mass Spectrometry vs. High-Performance Liquid Chromatography (HPLC)
While High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for routine reaction monitoring and purity assessment, it often falls short in definitively identifying unknown impurities. Mass spectrometry, particularly when coupled with a chromatographic separation technique, offers a significant advantage in structural elucidation.
Table 1: Quantitative Comparison of Analytical Techniques for Byproduct Analysis
| Feature | HPLC with UV Detection | LC-MS | GC-MS |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~1 ng/mL (for volatile compounds) |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 µg/mL | ~5 ng/mL (for volatile compounds) |
| Identification Capability | Based on retention time comparison with standards | Molecular weight and fragmentation data for structural elucidation | Fragmentation patterns for library matching and structural elucidation |
| Analysis of Unknowns | Limited | Excellent | Excellent (for volatile compounds) |
| Throughput | High | Medium to High | Medium |
| Cost | Low | High | Medium |
Characterization of Common Byproducts in this compound Coupling Reactions
In a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling of this compound with phenylboronic acid, several byproducts can be anticipated. Mass spectrometry is instrumental in their identification.
Table 2: Mass Spectral Data for Potential Products and Byproducts of a Suzuki-Miyaura Reaction
| Compound | Role | Molecular Weight ( g/mol ) | Key m/z Values (EI-MS) | Characteristic Isotopic Pattern |
| 2-Phenylpyridine | Product | 155.20 | 155 (M+), 154, 128, 77 | N/A |
| Biphenyl | Homocoupling Byproduct | 154.21 | 154 (M+), 77, 51 | N/A |
| Pyridine | Protodeboronation Byproduct | 79.10 | 79 (M+), 52 | N/A |
| 4,4'-Bipyridine | Homocoupling Byproduct | 156.18 | 156 (M+), 128, 78 | N/A |
| This compound | Unreacted Starting Material | 157.99 | 157/159 (M+), 78 | Present (Br isotopes) |
Note: m/z values and fragmentation patterns can vary depending on the ionization technique and instrument parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for LC-MS and GC-MS analysis of a this compound reaction mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is suitable for the analysis of a broad range of polar and non-polar byproducts.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile).
-
Dilute the quenched sample with a 50:50 mixture of water and acetonitrile (B52724) to a final concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS Conditions:
-
LC System: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 50 - 500.
-
Fragmentor Voltage: 70 V.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the analysis of volatile and semi-volatile byproducts.
1. Sample Preparation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 10-50 µg/mL) with the extraction solvent.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C (hold for 2 minutes), ramp to 280 °C at 15 °C/min (hold for 5 minutes).
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35 - 400.
-
Ion Source Temperature: 230 °C.
Visualizing the Workflow and Logic
To further clarify the process of byproduct characterization and the decision-making involved in selecting an analytical technique, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromopyridine: A Comprehensive Operational Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Bromopyridine are paramount to ensuring laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, minimizing risks and environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards. It is a flammable liquid and vapor that is toxic if swallowed and fatal in contact with skin.[1] It also causes serious skin and eye irritation and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemically impermeable protective gloves.[1]
-
Eye Protection: Use safety glasses with side-shields or goggles.[1][4]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH/MSHA approved respirator.[3][4]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is incineration.[5] It should never be disposed of into sewage or drains.[5]
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or excess this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Spill cleanup materials.
-
-
Segregate Halogenated Waste: this compound is a halogenated organic compound. It is critical to segregate this waste into a dedicated "Halogenated Organic Waste" stream.[6] Do not mix it with non-halogenated waste, as this complicates the disposal process and increases costs.[6]
Step 2: Waste Collection and Container Management
-
Select Appropriate Containers: Use suitable, tightly closed, and properly labeled containers for waste collection.[1][3][7] The containers should be chemically compatible and in good condition (no leaks or cracks).
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6] The label should also include the associated hazards and the date waste was first added.[6]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong acids.[3][9] Keep containers securely closed when not in use.[5] The storage area should have secondary containment to manage potential leaks.[6]
Step 3: Spill and Contamination Response
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][5] Remove all sources of ignition.[1][3]
-
Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[5]
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][7][9] Use non-sparking tools for cleanup.[3][5]
-
Decontaminate: Clean the spill area thoroughly. Contaminated clothing should be removed immediately and washed before reuse.[1][5][9]
Step 4: Final Disposal
-
Professional Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[8]
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][7]
-
Incineration: The recommended disposal method is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[5]
Quantitative Data: Transportation Regulations
For shipping and transportation to a disposal facility, this compound is regulated as a hazardous material. The following table summarizes its classification.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Subsidiary Hazard Class | Packing Group |
| DOT | UN2929 | Toxic liquid, flammable, organic, n.o.s. (this compound) | 6.1 | 3 | II |
| IATA | UN2929 | Toxic liquid, flammable, organic, n.o.s. (this compound) | 6.1 | 3 | II |
| IMDG/IMO | UN2929 | Toxic liquid, flammable, organic, n.o.s. (this compound) | 6.1 | 3 | II |
| Data sourced from Fisher Scientific Safety Data Sheet. [3][7] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Logistical Information for Handling 2-Bromopyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the proper use of 2-Bromopyridine (CAS No. 109-04-6), a common intermediate in the pharmaceutical industry. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification:
This compound is a hazardous substance that poses significant health risks. It is classified as a flammable liquid and is toxic if it comes into contact with skin, is swallowed, or is inhaled.[1][2][3][4][5][6] It can cause serious eye and skin irritation and may also lead to respiratory irritation.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling procedures.
| Property | Value | Reference |
| CAS Number | 109-04-6 | [2][4] |
| Molecular Formula | C5H4BrN | [1][2] |
| Molecular Weight | 158.00 g/mol | [2] |
| Appearance | Clear, slight brown to dark red liquid | [2][4][6] |
| Boiling Point | 192 - 194 °C | [2] |
| Flash Point | 54 °C (129.2 °F) - 130 °F | [2][4][7] |
| Density | 1.657 g/cm³ at 25 °C | [2] |
| LD50 Oral (Rat) | 92 mg/kg | [2] |
| LD50 Dermal (Rabbit) | 82 mg/kg | [2] |
Operational Plan: Step-by-Step Handling Procedures
A meticulous approach is required when working with this compound. The following experimental protocol outlines the necessary steps for safe handling.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Ensure an eyewash station and safety shower are readily accessible and in close proximity to the work area.[8]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1][8]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or in case of inadequate ventilation, use a NIOSH/MSHA-approved respirator.[1][6][8]
3. Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2][8]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][3][9]
-
Ground and bond containers when transferring the material.[1][4][9]
4. Storage:
-
Store in a cool, dry, and well-ventilated place away from sources of ignition.[1][2][3][9][10]
-
Keep the container tightly closed and store in the original container.[1][2][3][9]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[7][8][9]
-
The storage area should be locked up or accessible only to authorized personnel.[2][5][10]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately.[1][2][3][4] If breathing is difficult, give oxygen.[3][4] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[1][3] Seek immediate medical attention.[1][2][3][4] |
| Skin Contact | Immediately remove all contaminated clothing.[1][3] Flush the skin with plenty of soap and water for at least 15 minutes.[2][3][4][11] Seek immediate medical attention.[1][2][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][4][11] Remove contact lenses if present and easy to do so.[1][3] Seek medical attention.[1][2][3][4] |
| Ingestion | Do NOT induce vomiting.[2][4] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[2][3][4] Never give anything by mouth to an unconscious person.[2][3][4] Immediately call a POISON CENTER or doctor.[1][2][3] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, labeled, and closed container.[1][3]
2. Disposal Procedure:
-
Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[1][5][7]
-
Do not mix with other waste.[5]
-
Handle uncleaned containers as you would the product itself.[5]
-
Do not allow the product to enter drains or watercourses.[1][5][7]
Emergency Spill Response Workflow
In the event of a spill, a clear and immediate response is necessary to mitigate the hazards. The following diagram outlines the logical workflow for handling a this compound spill.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound(109-04-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
